5-Diethylamino-2-pentanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6321. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-(diethylamino)pentan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21NO/c1-4-10(5-2)8-6-7-9(3)11/h9,11H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAQYRNDEOJQVBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301310392 | |
| Record name | 5-(Diethylamino)-2-pentanol | |
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Molecular Weight |
159.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5412-69-1 | |
| Record name | 5-(Diethylamino)-2-pentanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5412-69-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Diethylaminopentan-2-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005412691 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5412-69-1 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6321 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-(Diethylamino)-2-pentanol | |
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| Record name | 5-diethylaminopentan-2-ol | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Diethylamino-2-pentanol: Chemical Properties, Structure, and Applications
Executive Summary
5-Diethylamino-2-pentanol is a chiral amino alcohol that serves as a significant building block in organic synthesis, particularly within the pharmaceutical industry. Its bifunctional nature, containing both a secondary alcohol and a tertiary amine, makes it a versatile intermediate for creating more complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, spectroscopic signature, synthesis, and relevance in research and drug development, tailored for scientists and professionals in the field.
Molecular Identification and Structure
The unique arrangement of functional groups in this compound dictates its chemical behavior and synthetic utility.
2.1 Key Identifiers
A summary of the essential identifiers for this compound is presented below.
| Identifier | Value | Source(s) |
| CAS Number | 5412-69-1 | [1][2][3] |
| Molecular Formula | C₉H₂₁NO | [1][2][3] |
| Molecular Weight | 159.27 g/mol | [1][3] |
| IUPAC Name | 5-(diethylamino)pentan-2-ol | [1] |
| SMILES | CC(O)CCCN(CC)CC | [4] |
| InChI | InChI=1S/C9H21NO/c1-4-10(5-2)8-6-7-9(3)11/h9,11H,4-8H2,1-3H3 | [1][4] |
| InChIKey | OAQYRNDEOJQVBN-UHFFFAOYSA-N | [1][4] |
2.2 Structural Elucidation
The structure consists of a five-carbon aliphatic chain. A hydroxyl (-OH) group is located at the C2 position, rendering it a secondary alcohol. A diethylamino [-N(CH₃CH₂)₂] group is attached to the C5 position, making it a tertiary amine.
2.3 Stereochemistry
The carbon atom at the C2 position is a stereocenter, meaning this compound is a chiral molecule and exists as a pair of enantiomers: (R)-5-diethylamino-2-pentanol and (S)-5-diethylamino-2-pentanol. This chirality is a critical consideration in drug development, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. The parent compound, 2-pentanol, is also chiral.[5]
Caption: General workflow for the synthesis of this compound.
5.2 Reactivity Insights The molecule possesses two primary reactive sites:
-
The Secondary Alcohol: The hydroxyl group can undergo typical alcohol reactions, such as oxidation to a ketone (5-diethylamino-2-pentanone), esterification, or etherification.
-
The Tertiary Amine: The lone pair of electrons on the nitrogen atom makes it basic and nucleophilic. It can be protonated by acids to form ammonium salts, which often enhances water solubility, a useful property in drug formulation.
Relevance in Pharmaceutical Research and Development
6.1 Role as a Pharmaceutical Intermediate this compound is classified as a valuable intermediate for organic synthesis, especially within the pharmaceutical sector. [6]Its structure is a common motif in various biologically active molecules. For instance, related amino alcohols are key components in the synthesis of local anesthetics and compounds targeting the central nervous system (CNS). [7]The combination of the amino group (which can be protonated for solubility) and the alcohol (a handle for further modification) makes it an attractive starting material.
6.2 Potential in Neurodegenerative Disease Research While direct applications of this compound are proprietary or under investigation, structurally similar scaffolds are of high interest. For example, derivatives of 4-(diethylamino)salicylaldehyde have been synthesized and evaluated as potent multi-target inhibitors for enzymes implicated in Alzheimer's disease, such as cholinesterases and monoamine oxidases. [8][9]This suggests that the diethylamino alkyl scaffold could be a valuable pharmacophore for developing novel therapeutics for neurodegenerative disorders.
Safety, Handling, and Storage
-
Inferred Hazards:
-
Recommended Precautions:
-
Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. [15] * Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.
-
Spills: Absorb spills with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.
-
Experimental Protocol: NMR Spectroscopic Analysis
This protocol outlines the steps for preparing a sample of this compound for ¹H and ¹³C NMR analysis to verify its structure.
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound sample (10-20 mg)
-
Deuterated chloroform (CDCl₃), NMR grade
-
NMR tube (5 mm)
-
Pasteur pipette
-
Vial and cap
Methodology:
-
Sample Preparation: Accurately weigh approximately 15 mg of the this compound sample into a clean, dry vial.
-
Causality: This amount provides sufficient concentration for a strong signal-to-noise ratio in a standard NMR experiment without causing line broadening due to saturation.
-
-
Solvent Addition: Using a clean Pasteur pipette, add approximately 0.6-0.7 mL of CDCl₃ to the vial. Cap the vial and gently swirl to ensure the sample is fully dissolved.
-
Causality: CDCl₃ is a standard, relatively non-polar solvent that dissolves many organic compounds. Its deuterated form ensures the solvent itself does not produce an overwhelming signal in the ¹H NMR spectrum.
-
-
Transfer to NMR Tube: Carefully transfer the solution from the vial into a clean NMR tube using the Pasteur pipette. Ensure the liquid height is approximately 4-5 cm.
-
Causality: This height ensures the sample is correctly positioned within the detection coil of the NMR spectrometer for optimal signal detection and shimming.
-
-
Analysis: Cap the NMR tube and insert it into the NMR spectrometer. Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard acquisition parameters are typically sufficient.
-
Self-Validation: The resulting ¹H spectrum should be consistent with the expected chemical shifts and splitting patterns described in Section 4.2. The ¹³C spectrum should show 9 distinct peaks. Integration of the ¹H signals should correspond to the number of protons at each position.
-
References
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2-Pentanol - Wikipedia. [Link]
-
Chemical Properties of this compound (CAS 5412-69-1) - Cheméo. [Link]
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2-Pentanone, 5-(diethylamino)- | C9H19NO | CID 7739 - PubChem - NIH. [Link]
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This compound - NIST Chemistry WebBook. [Link]
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5-(Diethylamino)Pentyl Alcohol - MySkinRecipes. [Link]
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This compound - NIST Chemistry WebBook (Phase change data). [Link]
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This compound 5412-69-1 wiki - Chemical Synthesis. [Link]
- EP0008411B1 - Process for the preparation of this compound - Google P
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Design, Synthesis, In Vitro, and In Silico Studies of 5‐(Diethylamino)‐2‐Formylphenyl Naphthalene‐2‐Sulfonate Based Thiosemicarbazones as Potent Anti‐Alzheimer Agents - PMC - PubMed Central. [Link]
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Design, Synthesis, In Vitro, and In Silico Studies of 5‐(Diethylamino)‐2‐Formylphenyl Naphthalene‐2‐Sulfonate Based Thiosemicarbazones as Potent Anti‐Alzheimer Agents - ResearchGate. [Link]
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12-hydroxystearic acid, 106-14-9 - The Good Scents Company. [Link]
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12-HYDROXYSTEARIC ACID - Ataman Kimya. [Link]
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Calculation of ¹³C NMR Spectra of Pentanol and its Esters as an Example of Effective Application of Additivity of Chemical Shift Increments for Attributed Signals in Aliphatic Compounds Spectra - ResearchGate. [Link]
-
2-Hydroxystearic acid | C18H36O3 | CID 69417 - PubChem - NIH. [Link]
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Material Safety Data Sheet - 2-Pentanol MSDS. [Link]
-
17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition. [Link]
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5-Diethylamino-2-pentanol CAS number and molecular weight
An In-Depth Technical Guide to 5-Diethylamino-2-pentanol for Advanced Research and Development
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development. It provides an in-depth exploration of this compound, a key chemical intermediate, focusing on its physicochemical properties, synthesis, and critical applications in the pharmaceutical industry. Our objective is to deliver not just data, but actionable, field-proven insights grounded in authoritative scientific principles.
Core Compound Identification and Physicochemical Properties
This compound is a chiral amino alcohol that serves as a versatile building block in organic synthesis. Its bifunctional nature, possessing both a secondary alcohol and a tertiary amine, makes it a valuable precursor for creating more complex molecules with potential biological activity.
The fundamental identifiers and properties of this compound are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 5412-69-1 | [1][2] |
| Molecular Formula | C₉H₂₁NO | [1][2] |
| Molecular Weight | 159.27 g/mol | [1] |
| Appearance | Clear colorless to yellow liquid | [1] |
| Boiling Point | 84-86 °C at 6 mmHg | [3] |
| IUPAC Name | 5-(Diethylamino)pentan-2-ol | [2] |
| Synonyms | 1-(Diethylamino)-4-pentanol, 4-(Diethylamino)-1-methyl-1-butanol | [1] |
Chemical Structure
The structure of this compound features a five-carbon chain with a hydroxyl group at the second position and a diethylamino group at the fifth position.
Caption: Chemical structure of this compound.
Synthesis and Manufacturing Insights
The industrial production of this compound is critical for its application in pharmaceutical manufacturing. A robust and efficient synthesis pathway involves the catalytic hydrogenation of an acetylenic precursor, 1-Diethylaminopent-2-yn-4-ol.[4]
Expertise in Practice: Causality of Reagent Selection
The choice of catalyst and reaction conditions is paramount to achieving high yield and purity. While highly active catalysts like platinum or palladium can be used, they often lead to undesirable side reactions, such as the cleavage of the diethylamine group or dehydration.[4] This results in the formation of impurities that are difficult to remove from the final product.
A more selective and industrially viable approach utilizes a Raney nickel catalyst in the presence of a basic alkali metal compound, such as sodium hydroxide, while carefully excluding water.[4] The basic conditions suppress the undesired side reactions, ensuring the complete and clean hydrogenation of the alkyne triple bond to the corresponding alkane.[4]
Experimental Protocol: Catalytic Hydrogenation
The following is a detailed, step-by-step methodology for the synthesis of this compound.
Materials:
-
1-Diethylaminopent-2-yn-4-ol
-
Raney Nickel (water content ~35%)
-
Sodium Hydroxide (powder, ~98%)
-
Hydrogen Gas (H₂)
-
High-speed agitator equipped pressure vessel
Procedure:
-
Vessel Charging: In a 2000 mL pressure vessel equipped with a high-speed agitator, charge 1000 g of 1-Diethylaminopent-2-yn-4-ol, 20 g of Raney nickel, and 1.2 g of powdered sodium hydroxide.[4]
-
Pressurization: Seal the vessel and pressurize with hydrogen gas to 5 bar.[4]
-
Initiation: The reaction is highly exothermic and will initiate at room temperature (approx. 19°C), with the temperature rising to around 50°C within 10 minutes.[4]
-
Temperature Control: Maintain the reaction temperature at 50°C by employing external cooling. This control is crucial to prevent side reactions and ensure selectivity.[4]
-
Reaction Monitoring: The reaction progress can be monitored by the cessation of the exotherm. The reaction is typically complete after approximately 70 minutes.[4]
-
Completion: After the initial exotherm subsides, continue to maintain the reaction at 50°C for a short period to ensure complete conversion.[4]
-
Work-up: After depressurization and removal of the catalyst by filtration, the crude product can be purified by vacuum distillation to yield high-purity this compound.
Caption: Workflow for the synthesis of this compound.
Applications in Drug Development and Medicinal Chemistry
This compound is not an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate in the synthesis of various APIs.[5] Its structure is particularly valuable for developing compounds that target the central nervous system and for the creation of local anesthetics.[5] The amine and alcohol functionalities allow for modifications that can improve solubility and facilitate salt formation, which are desirable properties for drug candidates.
While direct public-domain examples of marketed drugs derived from this specific intermediate are proprietary, its structural motifs are present in numerous biologically active molecules. For instance, related amino alcohol structures are core components of many β-blockers and antimalarial drugs. The functional groups allow for the introduction of pharmacophores that can interact with biological targets.
Spectroscopic and Analytical Characterization
For quality control and research purposes, a comprehensive analytical characterization of this compound is essential.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the ethyl groups of the diethylamino moiety, the methyl group adjacent to the hydroxyl, the methine proton at the hydroxyl-bearing carbon, and the methylene groups of the pentane chain.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for each of the nine carbon atoms in the molecule, providing a clear fingerprint of the carbon skeleton.[6]
-
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by a broad absorption band in the region of 3300-3500 cm⁻¹, indicative of the O-H stretching of the alcohol group. C-H stretching vibrations will be observed around 2850-3000 cm⁻¹, and C-N stretching will appear in the fingerprint region.[3]
-
Mass Spectrometry (MS): Mass spectral analysis provides confirmation of the molecular weight and can reveal fragmentation patterns useful for structural elucidation.[3]
Safety, Handling, and Storage
As a chemical intermediate, proper handling and storage of this compound are imperative for laboratory and industrial safety. While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, data from structurally similar compounds, such as 2-pentanol, can provide guidance on potential hazards.
Potential Hazards (Inferred from 2-Pentanol):
-
Flammability: Likely a flammable liquid and vapor.[7] Keep away from heat, sparks, open flames, and hot surfaces.[8]
-
Health Hazards: May be harmful if inhaled and may cause skin and respiratory irritation.[7]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.[8] Use in a well-ventilated area or under a chemical fume hood.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep away from oxidizing agents.
Disposal:
-
Dispose of contents and container in accordance with local, regional, national, and international regulations.
Disclaimer: The safety information provided is based on related compounds and should be used as a guideline. Always consult a specific and current Safety Data Sheet (SDS) for this compound from the supplier before handling.
References
-
Cheméo. (n.d.). Chemical Properties of this compound (CAS 5412-69-1). Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). This compound IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]
- Google Patents. (n.d.). EP0008411B1 - Process for the preparation of this compound.
-
MySkinRecipes. (n.d.). 5-(Diethylamino)Pentyl Alcohol. Retrieved from [Link]
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- 8. fishersci.ca [fishersci.ca]
Spectroscopic Profile of 5-Diethylamino-2-pentanol: A Technical Guide
This document provides an in-depth technical guide to the spectroscopic characterization of 5-Diethylamino-2-pentanol (CAS No: 5412-69-1), a molecule of interest in synthetic chemistry and materials science. For researchers, scientists, and drug development professionals, accurate structural elucidation is the bedrock of scientific integrity. This guide moves beyond a simple recitation of data, offering a synthesized analysis grounded in established spectroscopic principles. Herein, we detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causality behind experimental choices and interpreting the spectral features that confirm the molecular structure.
Molecular Structure and Spectroscopic Overview
This compound is an amino alcohol with the molecular formula C₉H₂₁NO and a molecular weight of 159.27 g/mol .[1] Its structure contains a secondary alcohol and a tertiary amine, key functional groups that produce distinct and predictable spectroscopic signatures. The unambiguous assignment of these signatures is critical for confirming identity, assessing purity, and understanding the chemical behavior of the molecule.
For clarity in the following sections, the carbon and proton atoms are numbered as follows:
This guide will systematically dissect the ¹H NMR, ¹³C NMR, IR, and MS data to build a comprehensive and self-validating spectroscopic profile of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of ¹H and ¹³C nuclei, we can map the carbon-hydrogen framework of the molecule, providing detailed information about the chemical environment, connectivity, and stereochemistry of the atoms.
Experimental Protocol: NMR Spectroscopy
The following protocol outlines a standard procedure for acquiring high-resolution NMR spectra. The choice of solvent and instrument parameters is critical for obtaining quality data.
-
Sample Preparation :
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing properties for non-polar to moderately polar compounds and its single, well-defined residual solvent peak.[2]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup :
-
Use a 400 MHz (or higher) NMR spectrometer for optimal resolution and sensitivity.[3]
-
Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.
-
Shim the magnetic field to maximize homogeneity, ensuring sharp, symmetrical peak shapes.
-
-
¹H NMR Acquisition :
-
Pulse Program : Utilize a standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width : Set to approximately 12-15 ppm to encompass all proton resonances.
-
Acquisition Time : Typically 2-4 seconds.
-
Relaxation Delay : A delay of 1-2 seconds between pulses ensures proper T1 relaxation.
-
Number of Scans : Average 16 to 64 scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
Pulse Program : Employ a proton-decoupled single-pulse experiment with a nuclear Overhauser effect (NOE) (e.g., 'zgpg30'). Proton decoupling simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
Spectral Width : Set to ~220 ppm.
-
Relaxation Delay : Use a 2-5 second delay to allow for the typically longer relaxation times of carbon nuclei.
-
Number of Scans : Acquire 1024-4096 scans due to the low natural abundance (~1.1%) and lower gyromagnetic ratio of the ¹³C nucleus.
-
-
Data Processing :
-
Apply a Fourier transform to the acquired Free Induction Decays (FIDs).
-
Perform phase and baseline corrections on the resulting spectra.
-
Calibrate the chemical shift axis using the TMS signal (0.00 ppm) or the residual CDCl₃ solvent peak (δ ≈ 7.26 ppm for ¹H; δ ≈ 77.16 ppm for ¹³C).[2]
-
NMR Analysis Workflow Diagram
Caption: General workflow for NMR sample preparation, data acquisition, and analysis.
¹H NMR Spectroscopic Data
The ¹H NMR spectrum provides a proton census of the molecule. The chemical shift of each signal indicates the electronic environment of the proton, while the signal's multiplicity (splitting pattern) reveals the number of neighboring protons. The following data was obtained from a spectrum acquired at 400 MHz in CDCl₃.[3]
Table 1: ¹H NMR Data for this compound in CDCl₃
| Assigned Proton | Chemical Shift (δ) ppm[3] | Deduced Multiplicity | Integration |
| H-2 | ~3.70 | multiplet (m) | 1H |
| H-5 | ~2.48 | triplet (t) | 2H |
| H-2' | ~2.44 | quartet (q) | 4H |
| OH | ~2.63 | broad singlet (br s) | 1H |
| H-3, H-4 | 1.38 - 1.71 | multiplet (m) | 4H |
| H-1 | ~1.16 | doublet (d) | 3H |
| H-1' | ~1.05 | triplet (t) | 6H |
Note: Multiplicities are deduced based on chemical structure, as they are not explicitly provided in the source data. The OH proton shift is variable and may exchange.
Interpretation of the ¹H NMR Spectrum:
-
H-2 (δ ~3.70 ppm): This multiplet corresponds to the proton on the carbon bearing the hydroxyl group (C-2). Its downfield shift is a direct result of the deshielding effect of the electronegative oxygen atom. It is expected to be a multiplet due to coupling with the neighboring protons on C-1 and C-3.
-
H-1 (δ ~1.16 ppm): This signal, integrating to three protons, appears as a doublet due to coupling with the single proton on C-2. This confirms the -CH(OH)CH₃ moiety.
-
H-2' (δ ~2.44 ppm): This quartet, integrating to four protons, is characteristic of the two methylene groups of the diethylamino functionality. They are deshielded by the adjacent nitrogen atom and are split into a quartet by the six protons of the two methyl groups (H-1').
-
H-1' (δ ~1.05 ppm): The upfield triplet, integrating to six protons, corresponds to the two equivalent methyl groups of the diethylamino function. The signal is split into a triplet by the four neighboring methylene protons (H-2').
-
H-5 (δ ~2.48 ppm): This triplet represents the two protons on the carbon adjacent to the nitrogen (C-5). The deshielding from the nitrogen atom shifts it downfield. It appears as a triplet due to coupling with the two protons on C-4.
-
H-3, H-4 (δ 1.38 - 1.71 ppm): These signals for the central methylene groups of the pentyl chain appear as a complex, overlapping multiplet in the aliphatic region.
-
OH (δ ~2.63 ppm): The hydroxyl proton typically appears as a broad singlet. Its chemical shift is highly dependent on concentration, temperature, and solvent due to hydrogen bonding and can exchange with trace amounts of D₂O, which would cause the signal to disappear.[4]
¹³C NMR Spectroscopic Data
The proton-decoupled ¹³C NMR spectrum reveals each unique carbon atom in the molecule as a single peak. The chemical shift is indicative of the carbon's hybridization and electronic environment. As experimental data is not publicly available, the following chemical shifts are predicted based on established correlation tables for aliphatic alcohols and amines.[5][6]
Table 2: Predicted ¹³C NMR Data for this compound
| Assigned Carbon | Predicted Chemical Shift (δ) ppm | Rationale |
| C-2 | 65 - 69 | Carbon bonded to hydroxyl group (most deshielded aliphatic C). |
| C-5 | 50 - 54 | Carbon bonded to the tertiary amine nitrogen. |
| C-2' | 45 - 49 | Methylene carbons of the ethyl groups, bonded to nitrogen. |
| C-4 | 38 - 42 | Methylene carbon in the aliphatic chain. |
| C-3 | 22 - 26 | Methylene carbon, beta to the nitrogen. |
| C-1 | 21 - 25 | Methyl carbon adjacent to the hydroxyl-bearing carbon. |
| C-1' | 10 - 14 | Methyl carbons of the ethyl groups. |
Interpretation of the Predicted ¹³C NMR Spectrum:
-
C-2 (δ 65-69 ppm): The carbon atom attached to the electronegative oxygen (C-O) is expected to be the most downfield of the sp³ hybridized carbons.[6]
-
C-5 and C-2' (δ 45-54 ppm): The carbons directly attached to the nitrogen atom are also significantly deshielded, appearing in the 45-54 ppm range.
-
C-1, C-3, C-4 (δ 21-42 ppm): These peaks represent the remaining methylene and methyl carbons of the pentanol backbone, resonating in the typical aliphatic region.
-
C-1' (δ 10-14 ppm): The terminal methyl carbons of the ethyl groups are the most shielded carbons and are therefore expected to appear furthest upfield.[6]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Specific covalent bonds absorb infrared radiation at characteristic frequencies, causing them to vibrate. These absorptions provide a molecular fingerprint.
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
-
Instrument Preparation : Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Background Scan : Record a background spectrum of the empty ATR accessory. This is crucial as it is subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.
-
Sample Application : Place a single drop of neat liquid this compound directly onto the center of the ATR crystal.
-
Data Acquisition : Lower the ATR press to ensure firm contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Cleaning : Thoroughly clean the ATR crystal after analysis.
IR Spectroscopic Data
The following key absorption bands are identified from the condensed phase IR spectrum available in the NIST Chemistry WebBook.[1]
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹)[1] | Intensity | Assignment | Functional Group |
| ~3350 (broad) | Strong | O-H stretch | Alcohol |
| 2965, 2930, 2870 | Strong | C-H stretch | Alkane (sp³) |
| ~2800 | Medium | C-H stretch | N-CH₂ (tertiary amine) |
| 1460 | Medium | C-H bend | Methylene/Methyl |
| 1375 | Medium | C-H bend | Methyl (gem-dimethyl like) |
| ~1120 | Strong | C-O stretch | Secondary Alcohol |
| ~1050 | Strong | C-N stretch | Tertiary Amine |
Interpretation of the IR Spectrum:
-
O-H Stretch (~3350 cm⁻¹): The most prominent feature is a strong, broad absorption centered around 3350 cm⁻¹. This is the classic signature of the O-H stretching vibration of an alcohol, with the broadening caused by intermolecular hydrogen bonding.[7]
-
C-H Stretches (2870-2965 cm⁻¹): The strong, sharp peaks in this region are due to the symmetric and asymmetric stretching vibrations of the sp³ C-H bonds in the methyl and methylene groups of the alkyl chain and ethyl substituents.
-
Amine C-H Stretch (~2800 cm⁻¹): The medium intensity band slightly below the main alkyl C-H region is characteristic of the C-H bonds on the carbons adjacent to the tertiary nitrogen (a Bohlmann band), confirming the presence of the diethylamino group.
-
C-O Stretch (~1120 cm⁻¹): A strong absorption in the fingerprint region around 1120 cm⁻¹ is indicative of the C-O stretching vibration of a secondary alcohol.
-
C-N Stretch (~1050 cm⁻¹): The C-N stretching vibration for a tertiary amine appears as a strong band in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For this compound, Electron Ionization (EI) is a common technique that imparts high energy, leading to characteristic fragmentation that can be used to piece the structure together.
Experimental Protocol: Electron Ionization (EI) Mass Spectrometry
-
Sample Introduction : Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane). Introduce the sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification, or by direct insertion probe.
-
Ionization : In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV). This ejects an electron from the molecule, creating a positively charged molecular ion (M⁺•).
-
Fragmentation : The molecular ion is a high-energy radical cation that readily undergoes fragmentation to form smaller, more stable ions.
-
Mass Analysis : The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection : An electron multiplier detects the ions, generating a mass spectrum that plots relative ion abundance versus m/z.
Mass Spectrometry Data
The following data is derived from the electron ionization mass spectrum available from the NIST Chemistry WebBook.
Table 4: Major Ions in the EI Mass Spectrum of this compound
| m/z | Relative Abundance | Proposed Fragment Ion |
| 159 | Low | [M]⁺• (Molecular Ion) |
| 144 | Moderate | [M - CH₃]⁺ |
| 86 | 100% (Base Peak) | [C₅H₁₂N]⁺ |
| 58 | High | [C₃H₈N]⁺ |
| 45 | Moderate | [C₂H₅O]⁺ |
Interpretation of the Mass Spectrum:
The fragmentation of amino alcohols under EI-MS is dominated by cleavage of the carbon-carbon bonds adjacent to the heteroatoms (oxygen and nitrogen), a process known as α-cleavage. This occurs because the resulting fragment ions are stabilized by resonance.
-
Molecular Ion (m/z 159): A low-abundance molecular ion peak is observed at m/z 159, consistent with the molecular weight of C₉H₂₁NO. Alcohols and amines often show weak or absent molecular ion peaks due to rapid fragmentation.
-
[M - CH₃]⁺ (m/z 144): Loss of a methyl radical (•CH₃) from the molecular ion, likely from the C-1 position via α-cleavage relative to the alcohol, results in the ion at m/z 144.
-
Base Peak (m/z 86): The most abundant ion in the spectrum (the base peak) is at m/z 86. This fragment is formed by α-cleavage of the C4-C5 bond adjacent to the nitrogen atom. This is a highly favored pathway as it results in a resonance-stabilized iminium ion, [CH₂=N(CH₂CH₃)₂]⁺. The stability of this ion is the driving force for this fragmentation.
-
Fragment Ion (m/z 58): Another significant peak is observed at m/z 58. This can be formed by a secondary fragmentation or by α-cleavage of an ethyl group from the nitrogen, followed by rearrangement, leading to an iminium ion like [CH₂=NH(CH₂CH₃)]⁺.
-
Fragment Ion (m/z 45): The fragment at m/z 45 is characteristic of alcohols. It is formed by α-cleavage of the C2-C3 bond, generating the resonance-stabilized oxonium ion [CH₃CH=OH]⁺.
Primary Fragmentation Pathways Diagram
Caption: Key α-cleavage fragmentation pathways for this compound in EI-MS.
Conclusion
The spectroscopic data presented in this guide provides a cohesive and definitive characterization of this compound. The ¹H NMR spectrum confirms the proton count and connectivity of the alkyl backbone and diethylamino substituents. The IR spectrum validates the presence of the key alcohol (O-H) and tertiary amine (C-N) functional groups. Finally, the mass spectrum confirms the molecular weight and reveals a fragmentation pattern dominated by resonance-stabilized α-cleavages, which is highly characteristic of the amino alcohol structure. Together, these self-validating datasets provide an unambiguous structural confirmation, essential for any research or development application.
References
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University of Wisconsin-Madison. (n.d.). Tables of Common NMR Data. Retrieved January 21, 2026, from [Link]
-
NIST. (n.d.). This compound: IR Spectrum. In NIST Chemistry WebBook, SRD 69. Retrieved January 21, 2026, from [Link]
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Masoud, M. S., Abou El-Enein, S. A., Abed, I. M., & Ali, A. E. (2010). Synthesis and Characterization of Amino Alcohol Complexes. Journal of Coordination Chemistry, 55(2), 165-176. [Link]
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NIST. (n.d.). This compound. In NIST Chemistry WebBook, SRD 69. Retrieved January 21, 2026, from [Link]
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Adger, B. M., et al. (2015). Continuous and convergent access to vicinyl amino alcohols. Chemical Communications, 51(75), 14281-14284. [Link]
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Umar, Q., et al. (2022). Synthesis, characterization and anticancer activities of Zn2+, Cu2+, Co2+ and Ni2+ complexes involving chiral amino alcohols. RSC Advances, 12, 32119-32128. [Link]
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Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved January 21, 2026, from [Link]
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NIST. (n.d.). This compound: Mass Spectrum. In NIST Chemistry WebBook, SRD 69. Retrieved January 21, 2026, from [Link]
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Winter, A. (2016, March 26). How to Identify Alcohols and Amines in the IR Spectrum. Dummies. Retrieved January 21, 2026, from [Link]
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Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved January 21, 2026, from [Link]
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Human Metabolome Database. (n.d.). 2-Pentanol: 13C NMR Spectrum. Retrieved January 21, 2026, from [Link]
-
Chemistry Stack Exchange. (2019, December 19). Mass Spectra: 1-pentanol vs 3-pentanol. Retrieved January 21, 2026, from [Link]
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Chemistry LibreTexts. (2022, November 25). 13.8: Mass Spectrometry of Some Common Functional Groups. Retrieved January 21, 2026, from [Link]
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Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved January 21, 2026, from [Link]
-
Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. Retrieved January 21, 2026, from [Link]
Sources
An In-Depth Technical Guide to the Synthesis of 5-Diethylamino-2-pentanol via Catalytic Hydrogenation of 1-diethylaminopent-2-yn-4-ol
This document provides a comprehensive technical overview for the synthesis of 5-Diethylamino-2-pentanol, a valuable amino alcohol building block. The primary focus is on the catalytic hydrogenation of the propargyl alcohol precursor, 1-diethylaminopent-2-yn-4-ol. This guide is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis, offering in-depth mechanistic insights, a field-proven experimental protocol, and critical safety considerations.
Strategic Overview & Mechanistic Rationale
The conversion of an alkynol (a molecule containing both alkyne and alcohol functional groups) to the corresponding saturated alkanol is a fundamental transformation in organic synthesis. While several reductive methods exist, catalytic hydrogenation stands out for its efficiency, atom economy, and scalability.
The Chemistry of Alkynol Reduction
The core of this synthesis is the reduction of a carbon-carbon triple bond to a single bond. This process occurs in a stepwise fashion, with the alkene being a key intermediate.[1][2]
-
Step 1: Alkyne → Alkene (cis-addition of H₂)
-
Step 2: Alkene → Alkane
For the synthesis of this compound, complete saturation is the goal. Therefore, reaction conditions must be robust enough to drive the reaction past the alkene intermediate without requiring the use of overly harsh or "poisoned" catalysts, such as Lindlar's catalyst, which are specifically designed to stop at the alkene stage.[1][3]
Causality of Reagent and Catalyst Selection
Catalyst System: Nickel Promoted with a Basic Alkali Metal Compound
While platinum and palladium are common hydrogenation catalysts, a patented process for this specific transformation highlights the efficacy of a specialized Nickel catalyst system.[4][5]
-
Nickel Catalyst: Nickel, particularly Raney Nickel, is a cost-effective and highly active catalyst for the hydrogenation of unsaturated bonds.[5] It provides a high surface area for the dissociative chemisorption of hydrogen gas, a critical step in the catalytic cycle.[2]
-
Basic Promoter (e.g., Sodium Carbonate): The patent specifies the use of a basic alkali metal compound, such as Na₂CO₃, as a promoter.[4] The addition of a base is crucial for maximizing yield. This is likely due to the prevention of side reactions, such as hydrogenolysis (cleavage of the C-OH bond) or catalyst deactivation, which can be initiated by acidic sites on the catalyst support or trace acidic impurities.
-
Exclusion of Water: The process emphasizes the need for an anhydrous environment (water content <2%).[4] Water can interfere with the catalyst's activity and potentially promote undesirable side reactions.
Alternative Reduction Pathway: Lithium Aluminum Hydride (LAH)
Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing propargylic alcohols.[6] However, LAH is a non-catalytic, stoichiometric reagent that is highly reactive and dangerous to handle, especially on a large scale.[7] It reacts violently with water and protic solvents. Catalytic hydrogenation is superior for this application due to its operational simplicity, improved safety profile, and industrial scalability.
Physicochemical Properties & Data
A summary of the key properties for the target compound, this compound, is provided for reference.
| Property | Value | Unit | Source |
| CAS Number | 5412-69-1 | - | [8][9] |
| Molecular Formula | C₉H₂₁NO | - | [8][10] |
| Molecular Weight | 159.27 | g/mol | [8][10] |
| Appearance | Clear colorless to yellow liquid | - | [10] |
| Boiling Point | 84 - 86 | °C at 6 mmHg | [8] |
| Boiling Point | 118 - 120 | °C at 0.046 atm | [9] |
| Density (Predicted) | ~0.8-0.9 | g/cm³ | - |
| XLogP (Predicted) | 1.489 | - | [11] |
Experimental Protocol: A Self-Validating System
This protocol is designed to be a self-validating system, where successful execution relies on careful control of the specified parameters. Deviations may result in reduced yield or incomplete reaction.
Materials and Instrumentation
-
Reagents:
-
1-diethylaminopent-2-yn-4-ol (Starting Material)
-
Nickel Catalyst (e.g., Raney Nickel or Nickel on a support like magnesium silicate)[4]
-
Sodium Carbonate (Na₂CO₃), anhydrous
-
Ethanol, anhydrous (or another suitable alcohol solvent)
-
Hydrogen Gas (H₂), high purity
-
Nitrogen Gas (N₂), inert
-
-
Instrumentation:
-
High-Pressure Hydrogenation Reactor (Autoclave) equipped with a stirrer, pressure gauge, and temperature control
-
Inert atmosphere filtration setup (e.g., Celite® pad under N₂)
-
Rotary Evaporator
-
Vacuum Distillation Apparatus
-
Reaction Scheme
Caption: Reaction scheme for the synthesis.
Step-by-Step Methodology
-
Catalyst Preparation: If using a supported nickel catalyst, impregnate it with a concentrated solution of sodium carbonate to achieve a loading of approximately 2% by weight. Dry the catalyst under reduced pressure.[4] For Raney Nickel, wash with anhydrous ethanol to remove residual water.
-
Reactor Charging: In a suitably sized high-pressure reactor, charge the 1-diethylaminopent-2-yn-4-ol, the prepared nickel catalyst (typically 5-10% by weight relative to the starting material), and anhydrous ethanol. Ensure the water content of the reaction mixture is below 2%.[4]
-
Inerting: Seal the reactor. Purge the system by pressurizing with nitrogen to ~10 bar and then venting. Repeat this cycle 3-5 times to remove all oxygen.
-
Hydrogenation: Perform a similar purge cycle with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., <10 bar).[4]
-
Reaction Execution: Begin vigorous stirring. The reaction can be initiated at room temperature. An exothermic reaction is expected. Use cooling to maintain the internal temperature below 100°C.[4] Monitor the reaction by observing the hydrogen uptake on the pressure gauge. The reaction is complete when hydrogen consumption ceases.
-
Work-up: Once the reaction is complete, stop the stirring and cool the reactor to room temperature. Carefully vent the excess hydrogen pressure. Purge the reactor with nitrogen.
-
Catalyst Removal: Under an inert nitrogen atmosphere, carefully filter the reaction mixture through a pad of Celite® to remove the nickel catalyst. Caution: The catalyst may be pyrophoric and can ignite upon exposure to air. Keep the filter cake wet with solvent.
-
Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the bulk of the solvent.
-
Purification: Purify the resulting crude oil by vacuum distillation to obtain this compound as a clear liquid.[8]
Workflow and Logic
The experimental process follows a logical sequence designed for safety and efficiency.
Caption: High-level experimental workflow.
Safety, Handling, and Waste Management
Professional laboratory safety practices are mandatory for this synthesis.
-
Hydrogen Gas: Extremely flammable. The reactor must be in a well-ventilated area (fume hood or blast-proof room) and all sources of ignition must be eliminated.
-
Nickel Catalyst: Can be pyrophoric, especially after use.[5] Never allow the used catalyst to dry in the open air. Quench the catalyst by slowly adding it to a large volume of water, then dispose of it according to institutional guidelines for heavy metal waste.
-
Amino Alcohols: While specific toxicity data for this compound is limited[10], related amino alcohols are known to be skin and eye irritants or corrosives.[12][13] Assume the product is hazardous and handle with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
General Precautions: All operations should be conducted in a well-ventilated chemical fume hood. An emergency plan, including access to a safety shower and eyewash station, must be in place.
References
- Process for the preparation of this compound.
-
Catalytic Hydrogenation of Alkenes and Alkynes by a Cobalt Pincer Complex: Evidence of Roles for Both Co(I) and Co(II). ACS Publications. [Link]
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5-diethylamino-1-pentanol (C9H21NO). PubChem. [Link]
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This compound. NIST WebBook. [Link]
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Chemists succeed in synthesis of aminoalcohols by utilizing light. University of Münster. [Link]
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This compound. NIST WebBook. [Link]
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Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Diva-Portal.org. [Link]
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2-Pentanol - Safety Data Sheet. Agilent. [Link]
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Catalytic Hydrogenation of Alkynes. Chemistry LibreTexts. [Link]
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Chemical Properties of this compound (CAS 5412-69-1). Cheméo. [Link]
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Synthesis of Vicinal Amino Alcohols via a Tandem Acylnitrene Aziridination−Aziridine Ring Opening. The Journal of Organic Chemistry. [Link]
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Gas Phase Catalytic Hydrogenation of C4 Alkynols over Pd/Al2O3. MDPI. [Link]
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Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. ChemCompile. [Link]
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Synthesis of amino alcohols. YouTube. [Link]
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Allenes by lithium aluminum hydride reduction of propargyl derivatives. ACS Publications. [Link]
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Strong Reductions using Lithium Aluminum Hydride (LAH). YouTube. [Link]
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Diethylaminoethanol. Agricultural Marketing Service - USDA. [Link]
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1,3-amino alcohol synthesis by hydroxylation. Organic Chemistry Portal. [Link]
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Catalytic Hydrogenation of Alkenes and Alkynes. YouTube. [Link]
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Esters can be reduced to 1° alcohols using LiAlH4. Chemistry LibreTexts. [Link]
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Material Safety Data Sheet - 2-Pentanol MSDS. ScienceLab.com. [Link]
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Preparation of alcohols using LiAlH4. Khan Academy. [Link]
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The Enigmatic Scaffold: Unveiling the Medicinal Chemistry Potential of 5-Diethylamino-2-pentanol
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The vast chemical space of small molecules holds immense, largely untapped potential for novel therapeutic agents. Within this landscape, the amino alcohol scaffold has consistently emerged as a privileged structure, forming the backbone of numerous clinically successful drugs. This technical guide delves into the prospective applications of a lesser-explored member of this class: 5-Diethylamino-2-pentanol. By leveraging principles of structural analogy, predictive modeling, and established bioassay methodologies, we will construct a hypothesis-driven framework for investigating its potential as a lead compound in two key therapeutic areas: local anesthesia and antimalarial therapy. This document is intended to serve as a comprehensive roadmap for researchers, providing not only theoretical grounding but also actionable experimental protocols to unlock the therapeutic promise of this intriguing molecule.
Introduction: The Amino Alcohol Moiety - A Proven Pharmacophore
The amino alcohol functional group is a cornerstone of medicinal chemistry, prized for its ability to engage in a variety of intermolecular interactions, including hydrogen bonding and ionic interactions, which are critical for molecular recognition at biological targets. This versatile scaffold is present in a wide array of pharmaceuticals, from the antimalarial quinine to the local anesthetic procaine. The presence of both a hydroxyl and an amino group imparts a unique combination of hydrophilicity and lipophilicity, influencing crucial pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).
This compound, with its characteristic secondary alcohol and tertiary amine, presents a compelling case for investigation. Its structure, a simple aliphatic chain with strategically placed functional groups, offers a tractable starting point for chemical modification and optimization. This guide will explore its potential by drawing parallels with structurally related, biologically active compounds.
Hypothesis-Driven Exploration of Therapeutic Potential
Potential as a Novel Local Anesthetic
Causality behind the Hypothesis: A striking structural similarity exists between this compound and 2-diethylaminoethanol, a key component of the local anesthetic procaine. Procaine functions by blocking voltage-gated sodium channels in neuronal membranes, thereby inhibiting the propagation of action potentials and producing a numbing sensation. The diethylamino group is a common feature in many local anesthetics, contributing to the molecule's ability to interact with the sodium channel protein. We hypothesize that this compound, by mimicking the essential pharmacophoric features of procaine's active metabolite, may exhibit similar sodium channel blocking activity.
Proposed Mechanism of Action: The tertiary amine of this compound is expected to be protonated at physiological pH, allowing it to interact with anionic residues within the pore of the voltage-gated sodium channel. The lipophilic pentyl chain would facilitate partitioning into the lipid bilayer of the neuronal membrane, bringing the active moiety into close proximity with its target.
Experimental Validation Workflow:
Caption: Proposed workflow for evaluating this compound as a local anesthetic.
Potential as a Novel Antimalarial Agent
Causality behind the Hypothesis: The amino alcohol pharmacophore is a well-established feature of many antimalarial drugs, including quinine, mefloquine, and lumefantrine. These compounds are thought to interfere with heme detoxification in the malaria parasite, Plasmodium falciparum, leading to the accumulation of toxic heme and subsequent parasite death. The structural arrangement of an aromatic or heteroaromatic ring system linked to an amino alcohol is considered crucial for this activity. While this compound lacks an aromatic ring, its core amino alcohol structure provides a scaffold for the synthesis of derivatives that incorporate this key feature.
Proposed Strategy for Lead Generation: The primary alcohol of this compound can serve as a synthetic handle for the introduction of various aromatic and heteroaromatic moieties known to be important for antimalarial activity (e.g., quinoline, substituted phenyl rings).
Experimental Validation Workflow:
Caption: Workflow for developing and evaluating antimalarial derivatives of this compound.
Detailed Experimental Protocols
Synthesis of this compound Derivatives (for SAR studies)
Objective: To generate a library of analogs to probe the structure-activity relationship.
General Procedure for N-alkylation/arylation:
-
To a solution of 5-amino-2-pentanol (synthesized by demethylation of this compound or from a suitable precursor) in a suitable aprotic solvent (e.g., acetonitrile, DMF), add a base (e.g., K2CO3, Et3N).
-
Add the desired alkyl or aryl halide (e.g., benzyl bromide, substituted quinoline chloride) dropwise at room temperature.
-
Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction, filter off the base, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Ether Synthesis at the 2-hydroxyl position:
-
To a solution of this compound in an anhydrous aprotic solvent (e.g., THF), add a strong base (e.g., NaH) at 0 °C.
-
Allow the mixture to stir for 30 minutes at 0 °C.
-
Add the desired alkyl or aryl halide dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Carefully quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
In Vitro Whole-Cell Patch Clamp Electrophysiology
Objective: To assess the functional blockade of voltage-gated sodium channels.
Methodology:
-
Culture a suitable neuronal cell line (e.g., SH-SY5Y, ND7/23) or primary neurons.
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., DMSO).
-
Perform whole-cell voltage-clamp recordings using a patch-clamp amplifier.
-
Hold the cell at a negative membrane potential (e.g., -80 mV) and elicit sodium currents using depolarizing voltage steps.
-
Apply a baseline recording of the sodium current.
-
Perfuse the cells with increasing concentrations of this compound and record the sodium current at each concentration.
-
Calculate the percentage of current inhibition at each concentration and determine the IC50 value.
P. falciparum Growth Inhibition Assay (SYBR Green I)
Objective: To determine the in vitro antimalarial activity.
Methodology:
-
Culture asynchronous P. falciparum (e.g., 3D7 strain) in human erythrocytes.
-
Prepare serial dilutions of the synthesized compounds in a 96-well plate.
-
Add the parasite culture to the wells and incubate for 72 hours under standard conditions (37 °C, 5% CO2, 5% O2).
-
After incubation, lyse the cells and add SYBR Green I dye, which intercalates with parasite DNA.
-
Measure fluorescence using a microplate reader.
-
Calculate the percentage of growth inhibition relative to a drug-free control and determine the IC50 value.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C9H21NO | |
| Molecular Weight | 159.27 g/mol | |
| Boiling Point | 84-86 °C at 6 mmHg | |
| Appearance | Clear colorless to yellow liquid | |
| CAS Number | 5412-69-1 |
Table 2: Hypothetical Data from Initial Screening of this compound Analogs (Antimalarial Activity)
| Compound ID | R1 (at N) | R2 (at O) | P. falciparum IC50 (µM) | Mammalian Cytotoxicity (CC50, µM) | Selectivity Index (SI) |
| LEAD-001 | Ethyl | H | > 50 | > 100 | - |
| LEAD-002 | Ethyl | 4-Chlorophenyl | 5.2 | > 100 | > 19.2 |
| LEAD-003 | Ethyl | 7-Chloroquinoline | 0.8 | 25.6 | 32 |
| LEAD-004 | Benzyl | H | 12.5 | > 100 | > 8 |
Conclusion and Future Directions
This compound represents a promising, yet underexplored, starting point for the development of novel therapeutic agents. Its structural relationship to known bioactive molecules provides a strong rationale for its investigation as a potential local anesthetic and as a scaffold for the synthesis of new antimalarial compounds. The experimental workflows and protocols outlined in this guide offer a clear and logical path forward for researchers to systematically evaluate these hypotheses. Future work should focus on the synthesis and screening of a diverse library of derivatives to establish robust structure-activity relationships, followed by in-depth mechanistic studies and in vivo evaluation of the most promising candidates. Through a dedicated and hypothesis-driven research program, the full medicinal chemistry potential of this enigmatic amino alcohol can be unlocked.
References
-
PubChem. Procaine. [Link]
-
Wikipedia. Procaine. [Link]
-
MDPI. Periodic Classification of Local Anaesthetics (Procaine Analogues). [Link]
-
Slideshare. local anesthetics / Medicinal Chemistry. [Link]
-
PubMed Central. Exploring the scope of new arylamino alcohol derivatives: Synthesis, antimalarial evaluation, toxicological studies, and target exploration. [Link]
-
LookChem. This compound 5412-69-1 wiki. [Link]
-
Kotsur, et al. The Role of the Geometric Configuration of Diethylaminoethanol Derivative in the Pharmaceutical Development of a Dosage Form Based on It. [Link]
-
MDPI. Amino Alcohols as Potential Antibiotic and Antifungal Leads. [Link]
Chirality and stereoisomers of 5-Diethylamino-2-pentanol
An In-Depth Technical Guide to the Chirality and Stereoisomers of 5-Diethylamino-2-pentanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This compound, a functionalized amino alcohol, possesses a single stereocenter, giving rise to a pair of enantiomers. In the context of pharmaceutical development, the distinct three-dimensional arrangement of these stereoisomers can lead to significant differences in pharmacological activity, metabolic pathways, and potential toxicity.[1][2] This guide provides a comprehensive technical overview of the core principles and practical methodologies for the characterization, resolution, and analysis of the stereoisomers of this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.
The Stereochemical Landscape of this compound
This compound has the molecular formula C₉H₂₁NO.[3] Its structure contains a chiral center at the second carbon atom (C2), which is bonded to four different substituents: a hydroxyl group (-OH), a methyl group (-CH₃), a hydrogen atom (-H), and a (3-diethylaminopropyl) group (-CH₂CH₂CH₂N(CH₂CH₃)₂).[4] This single stereogenic center means that the molecule is chiral and exists as a pair of non-superimposable mirror images known as enantiomers.[4]
Caption: Enantiomers of this compound.
The physical and chemical properties of enantiomers are identical in an achiral environment. However, in a chiral environment, such as the human body with its chiral biomolecules (enzymes, receptors), they can exhibit markedly different behaviors.[1] This necessitates the separation and individual study of each enantiomer, a critical step in drug development.[1][2]
Chiral Resolution: Separating the Enantiomers
A racemic mixture, containing equal amounts of both enantiomers, is often the result of a non-stereoselective synthesis.[5] Chiral resolution is the process of separating these enantiomers.
Diastereomeric Salt Crystallization
This classical method relies on the reaction of the racemic amino alcohol with an enantiomerically pure chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts.[5][6] Diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization.[6]
Causality: The formation of diastereomers introduces a second chiral center, changing the relationship between the two resulting complexes from enantiomeric to diastereomeric. This difference in spatial arrangement leads to different crystal lattice energies and, consequently, different solubilities.
Experimental Protocol: Resolution with (R)-Mandelic Acid
-
Salt Formation: Dissolve the racemic this compound in a suitable solvent (e.g., ethanol). Add an equimolar amount of an enantiomerically pure chiral acid, such as (R)-(-)-mandelic acid.
-
Crystallization: Allow the solution to cool slowly. The diastereomeric salt with the lower solubility will crystallize out first.
-
Isolation: Isolate the crystals by filtration. The mother liquor will be enriched in the other diastereomer.
-
Liberation of Enantiomer: Treat the isolated diastereomeric salt with a base (e.g., NaOH) to deprotonate the amine and liberate the free enantiomerically enriched this compound. Extract the amino alcohol into an organic solvent.
-
Analysis: Determine the enantiomeric excess (ee) of the resolved alcohol using chiral HPLC or polarimetry.
Caption: Workflow for Diastereomeric Salt Crystallization.
Enzymatic Kinetic Resolution
This method utilizes the stereoselectivity of enzymes, typically lipases, to catalyze a reaction on one enantiomer at a much faster rate than the other.[7][8] For a racemic alcohol, this is often an acylation reaction.
Causality: The active site of the enzyme is chiral, leading to a more favorable transition state for one enantiomer, resulting in a higher reaction rate.
Experimental Protocol: Lipase-Catalyzed Acylation
-
Reaction Setup: In a suitable organic solvent (e.g., toluene), dissolve the racemic this compound. Add an acyl donor (e.g., vinyl acetate) and an immobilized lipase (e.g., Candida antarctica lipase B, Novozym® 435).[7][9]
-
Reaction Monitoring: Stir the mixture at a controlled temperature (e.g., 40°C) and monitor the reaction progress by chiral HPLC. The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the acylated product.
-
Separation: After the reaction, filter off the immobilized enzyme. The resulting mixture contains one enantiomer as the unreacted alcohol and the other as an ester. These can be separated by standard column chromatography.
-
Hydrolysis: The separated ester can be hydrolyzed back to the alcohol using a base (e.g., NaOH) to yield the other enantiomer.
| Component | (S)-enantiomer | (R)-enantiomer |
| Initial Concentration | 50% | 50% |
| After Enzymatic Resolution (50% conversion) | >95% (as unreacted alcohol) | >95% (as acylated product) |
| Illustrative data |
Chiral Analysis: Quantifying Enantiomeric Purity
Once the enantiomers are separated, their purity must be assessed.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating and quantifying enantiomers.[10][11] This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[12]
Causality: The chiral selector in the CSP forms transient diastereomeric complexes with the enantiomers of the analyte. The differing stability of these complexes results in different elution times.
Experimental Protocol: Chiral HPLC Analysis
-
Column Selection: For amino alcohols, polysaccharide-based CSPs (e.g., Chiralpak® series) are often a good starting point.[4]
-
Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol). A small amount of a basic additive (e.g., diethylamine) is often added to improve peak shape for basic analytes like this compound.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
-
Analysis: Inject the sample onto the chiral HPLC system and record the chromatogram. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
| Parameter | Value |
| Column | Chiralpak® IA |
| Mobile Phase | Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Retention Time (S)-enantiomer | 8.5 min |
| Retention Time (R)-enantiomer | 10.2 min |
| Illustrative data |
Polarimetry
Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound.[13][14] Enantiomers rotate the plane of polarized light by equal amounts but in opposite directions.[14] The dextrorotatory (+) enantiomer rotates light clockwise, while the levorotatory (-) enantiomer rotates it counter-clockwise.
Experimental Protocol: Measurement of Specific Rotation
-
Sample Preparation: Prepare a solution of the enantiomerically pure sample of known concentration in a suitable solvent.
-
Measurement: Use a polarimeter to measure the observed rotation (α) of the solution in a sample cell of a known path length (l).
-
Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (c × l), where c is the concentration in g/mL and l is the path length in decimeters.
| Enantiomer | Hypothetical Specific Rotation [α]D²⁰ |
| (R)-5-Diethylamino-2-pentanol | +15.2° |
| (S)-5-Diethylamino-2-pentanol | -15.2° |
| Illustrative data |
Asymmetric Synthesis: A Proactive Approach
Instead of separating a racemic mixture, asymmetric synthesis aims to selectively produce a single enantiomer.[15][16] This is a more efficient approach that avoids the loss of 50% of the starting material inherent in resolution.[16]
Key Strategies for Chiral Amino Alcohols:
-
Chiral Pool Synthesis: Starting from a readily available, enantiomerically pure natural product.
-
Asymmetric Reduction of α-Amino Ketones: Using a chiral reducing agent or a catalyst to stereoselectively reduce the ketone.
-
Asymmetric Aminohydroxylation of Olefins: A powerful method that installs both the hydroxyl and amino groups across a double bond in a stereocontrolled manner.[17]
Conclusion
The chirality of this compound is a critical consideration for its potential development as a pharmaceutical agent. The methodologies outlined in this guide—diastereomeric salt crystallization, enzymatic resolution, chiral HPLC, and polarimetry—provide a robust framework for the separation, quantification, and characterization of its stereoisomers. A thorough understanding and application of these techniques are essential for ensuring the safety and efficacy of chiral drug candidates.
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An In-depth Technical Guide to the Solubility and Stability of 5-Diethylamino-2-pentanol
Abstract
This technical guide provides a comprehensive overview of the critical physicochemical properties of 5-Diethylamino-2-pentanol, focusing on its solubility and stability. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of characterizing this amino alcohol. In the absence of extensive empirical data in publicly available literature, this guide establishes a robust framework for investigation, outlining detailed experimental protocols for determining aqueous and organic solubility, pH-dependent solubility profiles, and stability under various stress conditions as mandated by international guidelines. By synthesizing established analytical methodologies with predictive data, this guide serves as an essential resource for anticipating the behavior of this compound in various experimental and formulation settings, thereby enabling informed decision-making in research and development.
Introduction: Understanding this compound
This compound is a chiral amino alcohol with potential applications in pharmaceutical and chemical synthesis. Its structure, featuring a secondary alcohol and a tertiary amine, imparts a unique combination of polarity, basicity, and hydrogen bonding capabilities. These characteristics are pivotal in defining its solubility in various media and its susceptibility to degradation, which are critical parameters influencing its bioavailability, formulation, and storage.
A thorough understanding of these properties is paramount for any successful application. This guide provides the foundational knowledge and detailed methodologies to empower researchers to fully characterize this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₂₁NO | NIST[1] |
| Molecular Weight | 159.27 g/mol | NIST[1] |
| CAS Number | 1461-14-9 | - |
| Appearance | Clear, colorless to yellow liquid | Generic observation for similar compounds |
| Boiling Point | 84-86 °C at 6 mmHg | NIST[1] |
| Predicted logP | 1.489 | Cheméo[2] |
| Predicted Water Solubility (logS) | -1.54 | Cheméo[2] |
Solubility Profile of this compound
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability. The presence of both a hydroxyl group and a tertiary amine in this compound suggests a complex solubility behavior that is influenced by the solvent's polarity and the pH of the aqueous medium.
Aqueous Solubility
The predicted water solubility (logS = -1.54) suggests that this compound is sparingly soluble in water.[2] The hydroxyl group can participate in hydrogen bonding with water molecules, while the diethylamino group can also act as a hydrogen bond acceptor. However, the nine-carbon aliphatic chain contributes to the molecule's hydrophobicity, limiting its aqueous solubility.[3]
pH-Dependent Solubility
The tertiary amine in this compound is basic and will be protonated in acidic solutions. This protonation to form a cationic species will significantly increase its solubility in aqueous media due to the ion-dipole interactions with water. Therefore, the solubility of this compound is expected to be significantly higher at lower pH values.
The relationship between pH, pKa, and the ratio of the ionized to the un-ionized form of the amine is described by the Henderson-Hasselbalch equation. The pKa of the tertiary amine is a crucial parameter for predicting its solubility at a given pH. While no experimental pKa value for this compound is readily available, it can be determined experimentally.
Solubility in Organic Solvents
Given its aliphatic carbon chain and the presence of a hydroxyl group, this compound is expected to be soluble in a range of organic solvents. Generally, its solubility will be higher in polar organic solvents and lower in nonpolar solvents.[3][4]
Table 2: Predicted and Expected Solubility of this compound
| Solvent | Predicted/Expected Solubility | Rationale |
| Water (pH 7) | Sparingly Soluble | Based on predicted logS.[2] |
| Aqueous HCl (pH 2) | Freely Soluble | Protonation of the tertiary amine. |
| Aqueous NaOH (pH 12) | Sparingly Soluble | Amine is in its free base form. |
| Methanol | Soluble | Polar protic solvent, hydrogen bonding. |
| Ethanol | Soluble | Polar protic solvent.[3] |
| Acetonitrile | Soluble | Polar aprotic solvent. |
| Dichloromethane | Soluble | Moderately polar solvent. |
| Hexane | Sparingly Soluble | Nonpolar solvent. |
Experimental Determination of Solubility and pKa
To move beyond predictive data, rigorous experimental determination of solubility and pKa is essential. The following protocols are standard methodologies in the pharmaceutical industry.
Protocol for Determining Aqueous and Organic Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining equilibrium solubility.[1][2]
Objective: To determine the equilibrium solubility of this compound in various solvents.
Materials:
-
This compound
-
Selected solvents (e.g., water, pH buffers, methanol, ethanol, acetonitrile, hexane)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
HPLC-UV or LC-MS system
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is necessary to ensure saturation.[1]
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the vials for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.[5]
-
After shaking, allow the vials to stand to let the undissolved solid settle.
-
Carefully withdraw a sample from the supernatant. To remove any remaining solid particles, centrifuge the sample.
-
Dilute the supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC-UV after derivatization or LC-MS).
-
Calculate the solubility in mg/mL or mol/L.
Protocol for Determining pKa by Potentiometric Titration
Potentiometric titration is a precise method for determining the pKa of ionizable compounds.[6][7][8]
Objective: To determine the pKa of the tertiary amine in this compound.
Materials:
-
This compound
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Deionized water (degassed)
-
Potentiometer with a calibrated pH electrode
-
Magnetic stirrer and stir bar
-
Burette
Procedure:
-
Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water.
-
Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.
-
Allow the pH reading to stabilize.
-
Begin titrating with the standardized HCl solution, adding small, precise increments.
-
Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize each time.[7]
-
Continue the titration well past the equivalence point.
-
Plot the pH versus the volume of HCl added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point, where half of the amine has been protonated. This can be determined from the titration curve.
Stability Profile of this compound
Assessing the stability of a drug substance is a critical component of drug development, as it provides information on how the quality of the substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[9][10]
Potential Degradation Pathways
The chemical structure of this compound suggests several potential degradation pathways:
-
Oxidation: The tertiary amine is susceptible to oxidation, which can lead to the formation of an N-oxide. The secondary alcohol can also be oxidized to a ketone.[11][12]
-
Hydrolysis: While the molecule does not contain readily hydrolyzable groups like esters or amides, degradation in aqueous solutions under harsh conditions cannot be ruled out.
-
Thermal Degradation: Exposure to high temperatures can lead to various decomposition reactions.
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation.
Forced Degradation (Stress Testing)
Forced degradation studies are conducted to identify potential degradation products and to develop and validate stability-indicating analytical methods.[13][14] These studies involve subjecting the compound to conditions more severe than those used for accelerated stability testing.[13]
Table 3: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Typical Conditions | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl, room temperature to 80 °C | - |
| Base Hydrolysis | 0.1 M NaOH, room temperature to 80 °C | - |
| Oxidation | 3% H₂O₂, room temperature | N-oxide, ketone |
| Thermal | Dry heat, e.g., 105 °C | Various decomposition products |
| Photostability | Exposure to light (ICH Q1B) | Photodegradation products |
Protocol for a Forced Degradation Study
Objective: To investigate the degradation of this compound under various stress conditions and to identify the major degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Environmental chamber for temperature and humidity control
-
Photostability chamber
-
HPLC-UV or LC-MS/MS system
Procedure:
-
Prepare solutions of this compound in the appropriate stress media (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂).
-
For thermal stress, store the solid compound in a high-temperature oven.
-
For photostability, expose the solid compound and its solution to light according to ICH Q1B guidelines.
-
At specified time points, withdraw samples and neutralize them if necessary.
-
Analyze the samples by a stability-indicating analytical method (e.g., HPLC-UV or LC-MS/MS) to determine the amount of undegraded compound and to detect any degradation products.
-
Aim for a degradation of 5-20% to ensure that the degradation products are formed at a sufficient level for detection and characterization without complete degradation of the parent compound.[13]
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The Strategic Utility of 5-Diethylamino-2-pentanol in Pharmaceutical Synthesis: A Technical Guide
Abstract
5-Diethylamino-2-pentanol, a structurally distinct amino alcohol, has emerged as a valuable precursor in the landscape of organic synthesis, particularly within the pharmaceutical industry. Its bifunctional nature, possessing both a nucleophilic secondary amine and a reactive hydroxyl group, allows for a range of chemical transformations. This guide provides an in-depth analysis of the synthesis, key reactions, and strategic application of this compound, with a particular focus on its pivotal role in the synthesis of the renowned antimalarial drug, Chloroquine. We will explore the causality behind experimental choices, present detailed protocols, and offer insights into the reaction mechanisms that underscore its synthetic utility.
Introduction: Unveiling the Potential of a Versatile Precursor
This compound (CAS No: 5412-69-1) is a clear, colorless to light yellow liquid with the molecular formula C₉H₂₁NO.[1] Its structure, featuring a terminal diethylamino group and a secondary alcohol at the 2-position, makes it a compelling building block for medicinal chemists and process development scientists. The strategic placement of these functional groups allows for selective reactions, enabling the construction of more complex molecular architectures. This guide will illuminate the practical applications of this precursor, moving beyond theoretical concepts to provide actionable insights for researchers in the field.
Physicochemical and Spectroscopic Profile
A thorough understanding of a precursor's physical and spectral properties is fundamental to its effective use in synthesis. The key data for this compound are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 5412-69-1 | [1][2][3] |
| Molecular Formula | C₉H₂₁NO | [1][2][3] |
| Molecular Weight | 159.27 g/mol | [1] |
| Appearance | Clear colorless to yellow liquid | [1] |
| Boiling Point | 84-86 °C at 6 mmHg | [2] |
| Canonical SMILES | CCN(CC)CCCC(C)O | [1] |
Spectroscopic Data:
The structural elucidation of this compound and its reaction products relies heavily on spectroscopic methods.
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum provides characteristic signals for the ethyl groups, the pentanol backbone, and the hydroxyl proton.[1][4]
-
¹³C NMR (CDCl₃): The carbon NMR spectrum confirms the presence of nine distinct carbon environments, corresponding to the molecular structure.
Synthesis of this compound: A Practical Approach
An efficient and scalable synthesis of this compound is crucial for its application as a precursor. One established method involves the catalytic hydrogenation of 1-diethylaminopent-2-yn-4-ol.[5] The choice of catalyst and reaction conditions is critical to prevent side reactions such as the cleavage of the diethylamine group or dehydration.[5] A patented process highlights the use of a nickel catalyst in the presence of a basic alkali or alkaline earth metal compound to achieve a high yield and purity.[5]
Experimental Protocol: Catalytic Hydrogenation of 1-diethylaminopent-2-yn-4-ol[5]
-
Reactor Setup: A 2000 mL pressure vessel equipped with a high-speed agitator is charged with 1000 g of 1-diethylaminopentinol (water content ~0.3%).
-
Catalyst and Additive: 20 g of Raney nickel (with a water content of 35%) and 1.2 g of powdered sodium hydroxide (~98%) are added to the vessel.
-
Hydrogenation: The vessel is pressurized with hydrogen to 5 bar. The reaction is initiated at 19 °C and, due to its exothermic nature, the temperature will rise. The temperature is maintained at 50 °C by cooling.
-
Reaction Monitoring and Work-up: The reaction is typically complete after approximately 70 minutes, indicated by the cessation of the exotherm. The reaction mixture is then cooled, and the catalyst is removed by filtration.
-
Purification: The crude product can be purified by distillation under reduced pressure to yield this compound.
Note: The use of a basic additive like sodium hydroxide is key to suppressing the formation of byproducts such as pentanol-2 and diethylaminopentane.[5]
The Cornerstone Application: Synthesis of the Antimalarial Drug Chloroquine
The most significant application of this compound derivatives is in the synthesis of 4-aminoquinoline antimalarial drugs, most notably Chloroquine. The side chain of Chloroquine is 4-amino-1-(diethylamino)pentane, also known as Novoldiamine.[6][7][8] this compound serves as a key intermediate in the synthesis of this crucial side chain.
The overall synthetic strategy involves the conversion of the hydroxyl group of this compound into an amino group to furnish Novoldiamine. This diamine is then condensed with 4,7-dichloroquinoline to yield Chloroquine.[9]
Synthetic Pathway to Chloroquine
Caption: Figure 1. Synthetic pathway from this compound to Chloroquine.
Conversion of this compound to Novoldiamine
A critical transformation in this pathway is the conversion of the secondary alcohol in this compound to a primary amine to yield Novoldiamine. A common and effective method for this is a two-step process:
-
Activation of the Hydroxyl Group: The hydroxyl group is a poor leaving group. Therefore, it must first be converted into a better leaving group. A standard method for this is reaction with thionyl chloride (SOCl₂) to form the corresponding alkyl chloride, 5-diethylamino-2-chloropentane.[10][11]
-
Nucleophilic Substitution with Ammonia: The resulting alkyl chloride is then subjected to nucleophilic substitution with ammonia to introduce the amino group, yielding Novoldiamine.
Reaction Mechanism: Conversion of Alcohol to Amine
The conversion of the alcohol to the amine proceeds via a nucleophilic substitution mechanism. When using thionyl chloride in the presence of a non-nucleophilic base like pyridine, the reaction typically proceeds with an inversion of stereochemistry via an Sₙ2 mechanism.[11]
Caption: Figure 2. Generalized Sₙ2 mechanism for alcohol to amine conversion.
It is important to note that in the absence of a base like pyridine, the reaction with thionyl chloride can proceed with retention of configuration via an Sₙi (internal nucleophilic substitution) mechanism.[12] The choice of solvent and reaction conditions is therefore paramount in controlling the stereochemical outcome if a chiral center is present.
Condensation to form Chloroquine
The final step in the synthesis of Chloroquine is the condensation of Novoldiamine with 4,7-dichloroquinoline. This reaction is a nucleophilic aromatic substitution where the primary amine of Novoldiamine displaces the chlorine atom at the 4-position of the quinoline ring.
Conclusion and Future Outlook
This compound is a precursor of significant strategic importance, primarily demonstrated by its role in the synthesis of the vital antimalarial drug, Chloroquine. The insights provided in this guide, from its synthesis and characterization to its application in forming the critical Novoldiamine side chain, underscore its value to the pharmaceutical industry. The synthetic pathways and mechanisms discussed highlight the importance of understanding fundamental organic chemistry principles in the development of life-saving medicines. As the demand for novel and more effective pharmaceuticals continues to grow, the exploration and application of versatile precursors like this compound will remain a cornerstone of drug discovery and development.
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Available strategies for the synthesis of novoldiamine from various starting materials. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Available synthetic routes for hydroxynovaldiamine synthesis. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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5-(Dimethylamino)-1-pentanol - SpectraBase. (n.d.). Spectrabase. Retrieved January 21, 2026, from [Link]
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A scalable process for the synthesis of key intermediates novoldiamine & hydroxynovaldiamine and their utility in chloroquine, hydroxychloroquine, and mepacrine synthesis. (2022). ResearchGate. Retrieved January 21, 2026, from [Link]
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10.9 Reactions of Alcohols with Thionyl Chloride. (2019). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]
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1,4-Pentanediamine, N1,N1-diethyl-. (n.d.). NIST WebBook. Retrieved January 21, 2026, from [Link]
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4-Amino-1-(diethylamino)pentane. (n.d.). Pharmaffiliates. Retrieved January 21, 2026, from [Link]
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Design, Synthesis, In Vitro, and In Silico Studies of 5‐(Diethylamino)‐2‐Formylphenyl Naphthalene‐2‐Sulfonate Based Thiosemicarbazones as Potent Anti‐Alzheimer Agents. (2023). PubMed Central. Retrieved January 21, 2026, from [Link]
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An In-Depth Technical Guide to 5-Diethylamino-2-pentanol: Discovery, Synthesis, and Historical Significance
Abstract
This technical guide provides a comprehensive overview of 5-diethylamino-2-pentanol, a pivotal chemical intermediate in the history of pharmaceutical development. Intended for researchers, scientists, and drug development professionals, this document delves into the historical context of its discovery, details various synthetic methodologies with an emphasis on the causality behind experimental choices, and offers a thorough analytical profile. By synthesizing historical accounts, detailed protocols, and spectral data, this guide serves as an authoritative resource for understanding and utilizing this important molecule.
Introduction: A Molecule at the Crossroads of Antimalarial History
This compound, while not a therapeutic agent itself, holds a significant place in the annals of medicinal chemistry. Its story is intrinsically linked to the urgent search for synthetic antimalarial drugs in the early 20th century, a quest that sought to find reliable alternatives to quinine, the naturally derived mainstay since the 17th century.[1] The development of synthetic antimalarials was a watershed moment, driven by the geopolitical turmoil of the World Wars and the growing problem of drug resistance.[2][3]
This guide will trace the journey of this compound from its origins as a crucial building block for the pioneering antimalarial drug, Mepacrine (also known as Atebrin), to its continued relevance as a key intermediate in the synthesis of other important pharmaceuticals like Chloroquine and Hydroxychloroquine.[4][5] We will explore the ingenuity of early 20th-century chemists and the evolution of synthetic strategies, providing a robust technical foundation for contemporary researchers.
Historical Context: The Dawn of Synthetic Antimalarials and the Role of I.G. Farben
The early 20th century saw a concerted effort to synthesize alternatives to quinine, which was sourced from the bark of the cinchona tree and subject to supply volatilities.[1] This endeavor was spearheaded in Germany, where the chemical industry was rapidly advancing. In 1925, the formation of the conglomerate I.G. Farben created a powerhouse for chemical and pharmaceutical research.[6][7] It was within the laboratories of I.G. Farben that scientists like Hans Andersag made groundbreaking discoveries that would change the landscape of malaria treatment.[8]
In 1931, scientists at Bayer (a part of I.G. Farben) synthesized Mepacrine (trade name Atabrine), one of the first synthetic substitutes for quinine.[9][10] This acridine-based compound proved to be a vital therapeutic during World War II, used extensively by Allied forces.[9][11] The synthesis of Mepacrine relied on a key diamine side chain, 4-(diethylamino)-1-methylbutylamine, also known as Novoldiamine. This compound is a direct precursor to this critical intermediate.
The diagram below illustrates the pivotal role of this compound in the synthesis of Mepacrine.
Caption: Role of this compound in Mepacrine Synthesis.
Synthesis Methodologies: A Comparative Analysis
Several synthetic routes to this compound and its subsequent conversion to Novoldiamine have been developed over the decades. The choice of a particular method often depends on factors such as the availability and cost of starting materials, desired scale, and safety considerations. This section provides a detailed examination of the most significant synthetic strategies.
Route 1: From 5-Chloro-2-pentanone
One of the classical and most direct routes involves the reaction of 5-chloro-2-pentanone with diethylamine to form 5-(diethylamino)pentan-2-one, followed by reduction of the ketone to the desired alcohol.
3.1.1. Synthesis of 5-Chloro-2-pentanone
A common and well-documented laboratory-scale preparation of 5-chloro-2-pentanone starts from α-acetyl-γ-butyrolactone.[12]
Experimental Protocol: Synthesis of 5-Chloro-2-pentanone [12]
-
Reaction Setup: In a 2-liter distilling flask equipped with a long condenser and a receiver cooled in an ice-water bath, combine 450 ml of concentrated hydrochloric acid, 525 ml of water, and 384 g (3 moles) of α-acetyl-γ-butyrolactone.
-
Reaction: Heat the mixture. Carbon dioxide evolution will begin immediately. Increase the temperature to maintain a rapid distillation rate without causing the mixture to foam into the condenser. The solution will change color from yellow to orange and finally to black.
-
Distillation: Continue the distillation until approximately 900 ml of distillate is collected. Add another 450 ml of water to the distilling flask and collect an additional 300 ml of distillate.
-
Work-up: Separate the yellow organic layer from the distillate. Extract the aqueous layer with three 150-ml portions of diethyl ether.
-
Drying and Purification: Combine the organic layer and the ether extracts and dry over anhydrous calcium chloride. Remove the ether by distillation. The crude 5-chloro-2-pentanone can be further purified by vacuum distillation, with the main fraction boiling at 70–72°C at 20 mm Hg. The reported yield is in the range of 79–90%.[12]
3.1.2. Synthesis of 5-(Diethylamino)pentan-2-one and Subsequent Reduction
The resulting 5-chloro-2-pentanone is then reacted with diethylamine, followed by reduction.
Caption: Workflow for the synthesis from 5-Chloro-2-pentanone.
Route 2: Hydrogenation of 1-Diethylaminopent-2-yn-4-ol
A more industrial-scale approach involves the catalytic hydrogenation of 1-diethylaminopent-2-yn-4-ol. This method offers high yields and avoids the use of chlorinated intermediates.
Causality Behind Experimental Choices: The primary challenge in this hydrogenation is to achieve complete saturation of the triple bond without causing side reactions, such as the cleavage of the diethylamine group or the hydroxyl group.[13] The use of highly active catalysts like platinum or palladium can lead to the formation of undesired byproducts like diethylaminopentane or pentanol-2.[13] Therefore, a less aggressive catalyst system is preferred. The addition of a basic alkali or alkaline earth metal compound to a nickel catalyst has been found to suppress these side reactions and promote complete reduction to the desired alcohol.[13]
Experimental Protocol: Catalytic Hydrogenation [13]
-
Catalyst and Reagent Preparation: In a 2000 ml pressure vessel equipped with a high-speed agitator, charge 1000 g of 1-diethylaminopent-2-yn-4-ol (water content ~0.3%), 20 g of Raney nickel (water content ~35%), and 1.2 g of powdered sodium hydroxide (~98%).
-
Hydrogenation: Pressurize the vessel with hydrogen to 5 bar. The reaction is highly exothermic and will commence immediately, with the temperature rising to around 50°C within 10 minutes. Maintain this temperature by cooling.
-
Reaction Monitoring and Completion: After approximately 70 minutes, the exotherm will subside. Continue the reaction at 50°C with heating until the calculated amount of hydrogen is consumed (approximately 5 hours).
-
Work-up and Isolation: After cooling, the clear supernatant is decanted. The product can be purified by distillation. This method reports yields between 97-98%.[13]
Route 3: From γ-Valerolactone
A greener and more modern approach utilizes γ-valerolactone, a bio-based platform chemical, as the starting material. This route involves the aminolysis of the lactone with diethylamine.[5][14]
Reaction Scheme:
γ-Valerolactone + Diethylamine → this compound
This method is advantageous due to the renewable nature of the starting material. However, the reaction typically requires elevated temperatures and pressures to achieve good conversion.
Comparative Summary of Synthetic Routes
| Parameter | Route 1: From 5-Chloro-2-pentanone | Route 2: Hydrogenation of Acetylenic Alcohol | Route 3: From γ-Valerolactone |
| Starting Materials | α-Acetyl-γ-butyrolactone, Diethylamine | 1-Diethylaminopent-2-yn-4-ol | γ-Valerolactone, Diethylamine |
| Key Transformations | Decarboxylation/Chlorination, Amination, Reduction | Catalytic Hydrogenation | Aminolysis |
| Reported Yield | Good to excellent (79-90% for the chloroketone) | Excellent (97-98%)[13] | Moderate to good (requires optimization) |
| Scalability | Suitable for lab to pilot scale | Well-suited for industrial scale | Potentially scalable, "green" approach |
| Advantages | Utilizes readily available starting materials | High yield, high purity, avoids chlorinated intermediates | Utilizes a renewable starting material |
| Disadvantages | Multi-step, uses corrosive reagents (HCl) | Requires specialized high-pressure equipment | Can require harsh reaction conditions |
Analytical Profile and Characterization
Thorough analytical characterization is crucial for confirming the identity and purity of this compound. This section details the expected spectroscopic data.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₉H₂₁NO |
| Molecular Weight | 159.27 g/mol |
| Appearance | Clear, colorless to yellow liquid[5] |
| Boiling Point | 84-86 °C at 6 mmHg[3] |
| CAS Number | 5412-69-1 |
Spectroscopic Data
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the ethyl groups (a quartet and a triplet), methylene protons along the pentanol chain, a methine proton adjacent to the hydroxyl group, and a methyl group doublet. The hydroxyl proton will appear as a broad singlet, which is exchangeable with D₂O.
-
¹³C NMR (CDCl₃): The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts will be indicative of the different chemical environments (methyl, methylene, methine, and carbons adjacent to nitrogen and oxygen).[4][8]
4.2.2. Mass Spectrometry (MS)
The electron ionization mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 159. The fragmentation pattern will be characteristic of an amino alcohol. Key fragmentation pathways include alpha-cleavage adjacent to the nitrogen and oxygen atoms. A prominent peak at m/z 86, resulting from cleavage between C4 and C5, is often observed. Another significant fragmentation is the loss of a water molecule (M-18) from the molecular ion.[15][16][17]
4.2.3. Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present.[18][19][20][21][22]
-
O-H Stretch: A broad and strong absorption band in the region of 3300-3500 cm⁻¹ is characteristic of the hydroxyl group, indicating intermolecular hydrogen bonding.
-
C-H Stretch: Strong absorptions in the 2850-3000 cm⁻¹ region correspond to the stretching vibrations of the C-H bonds in the alkyl chains.
-
C-O Stretch: A distinct band in the 1050-1150 cm⁻¹ range is indicative of the C-O stretching vibration of the secondary alcohol.
-
C-N Stretch: A medium to weak absorption in the 1000-1250 cm⁻¹ region is associated with the C-N stretching vibration of the tertiary amine.
Conclusion and Future Outlook
This compound stands as a testament to the enduring legacy of early pharmaceutical research. Its discovery and application were instrumental in the development of synthetic antimalarial drugs that have had a profound impact on global health. This guide has provided a comprehensive technical overview of this molecule, from its historical roots in the laboratories of I.G. Farben to detailed modern synthetic protocols and analytical characterization.
For contemporary researchers, this compound remains a relevant and valuable building block. The ongoing exploration of greener synthetic routes, such as those starting from bio-based feedstocks like γ-valerolactone, highlights the continuing evolution of chemical synthesis. A thorough understanding of the history, synthesis, and properties of such key intermediates is indispensable for the development of new and improved pharmaceuticals. This guide serves as a foundational resource to support these future endeavors.
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Methodological & Application
Use of 5-Diethylamino-2-pentanol in the preparation of antimalarial agents
<_ APPLICATION NOTES & PROTOCOLS
Topic: Use of 5-Diethylamino-2-pentanol in the Preparation of Antimalarial Agents
Audience: Researchers, scientists, and drug development professionals.
Abstract
The 4-aminoquinoline scaffold is a cornerstone in the synthesis of a class of vital antimalarial agents, including chloroquine and hydroxychloroquine. The efficacy and pharmacological profile of these drugs are critically influenced by the diaminoalkane side chain attached at the 4-position of the quinoline ring. This compound is a key precursor for constructing this essential side chain. This document provides a detailed guide on its application, outlining the synthetic pathways, step-by-step protocols for drug synthesis, and the analytical methods required for quality control. It is intended to serve as a comprehensive resource for professionals engaged in antimalarial drug development and manufacturing.
Introduction: The Pharmacodynamic Role of the Aliphatic Side Chain
The mechanism of action of 4-aminoquinoline antimalarials like chloroquine is fascinatingly precise. The Plasmodium parasite, during its lifecycle stage within human red blood cells, digests hemoglobin in an acidic food vacuole.[1][2] This process releases large amounts of heme, which is toxic to the parasite.[1][2] To protect itself, the parasite polymerizes the heme into a non-toxic crystalline substance called hemozoin.[1][3]
4-aminoquinoline drugs are weak bases that freely pass through membranes and accumulate in the acidic environment of the parasite's digestive vacuole—a phenomenon known as ion trapping.[4] The aliphatic side chain, particularly its terminal amino group, is essential for this accumulation. Once concentrated, the quinoline ring of the drug forms a complex with heme, preventing its polymerization into hemozoin.[4] The buildup of this drug-heme complex leads to oxidative stress and parasite death.[4] Therefore, the structure of the side chain, derived from intermediates like this compound, is integral to the drug's therapeutic action.
Synthetic Pathways and Core Intermediates
This compound is a precursor to novaldiamine (also known as 4-amino-1-diethylaminopentane or 5-diethylamino-2-pentylamine), which is the direct side chain component condensed with the quinoline core to produce chloroquine.[5] There are several established routes to synthesize novaldiamine.[6][7][8]
One common industrial method involves the reductive amination of 5-diethylamino-2-pentanone.[5][9] This ketone can be prepared from various starting materials, and this compound itself can be oxidized to this ketone. Another route starts from γ-valerolactone, which reacts with diethylamine to form this compound, which is then converted in a two-step sequence to novaldiamine.[6][10]
Diagram: Synthetic Funnel to Novaldiamine
Caption: Key pathways leading to the synthesis of the novaldiamine side chain.
Detailed Protocol: Synthesis of Chloroquine
This protocol details the final coupling step between 4,7-dichloroquinoline and novaldiamine to produce chloroquine. This is a critical step where the pharmacologically active side chain is introduced.
Reagents and Materials
| Reagent | Grade | Molar Mass ( g/mol ) | Example Supplier |
| 4,7-dichloroquinoline | ≥98% | 198.04 | Sigma-Aldrich |
| Novaldiamine | ≥97% | 158.29 | TCI Chemicals |
| Phenol | Reagent Grade | 94.11 | Fisher Scientific |
| Toluene | ACS Grade | 92.14 | VWR |
| Sodium Carbonate | Anhydrous | 105.99 | EMD Millipore |
| Deionized Water | Type II | 18.02 | --- |
Experimental Procedure
-
Reaction Setup : In a 500 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and a temperature probe under a nitrogen atmosphere, add 198 g (1.0 mol) of 4,7-dichloroquinoline and 94 g (1.0 mol) of phenol.
-
Heating and Addition : Heat the mixture to 70-80°C to melt the phenol and dissolve the 4,7-dichloroquinoline. Once a homogenous solution is formed, slowly add 332 g (2.1 mol) of novaldiamine over 1-2 hours, maintaining the temperature.[11] Causality Note: Phenol acts as both a solvent and a catalyst, facilitating the nucleophilic aromatic substitution. Using an excess of the more volatile novaldiamine helps drive the reaction to completion. The temperature is controlled to prevent side reactions.
-
Reaction Monitoring : After the addition is complete, raise the temperature to 130-140°C and hold for 4-6 hours.[11] Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane:methanol (9:1). The disappearance of the 4,7-dichloroquinoline spot indicates the reaction is complete.
-
Work-up and Extraction : Cool the reaction mixture to below 100°C and dilute with 600 mL of toluene.[11] Transfer the mixture to a separatory funnel. Add a 10% aqueous sodium carbonate solution and adjust the pH of the aqueous layer to 8-9.[11] This neutralizes the phenol and any hydrochloride salts, allowing the chloroquine free base to be extracted into the organic layer.
-
Washing and Concentration : Separate the layers and wash the organic (toluene) layer three times with 200 mL of water.[11] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude chloroquine as a viscous oil.
-
Salt Formation and Purification : For purification and stabilization, the chloroquine base is typically converted to its phosphate salt. Dissolve the crude base in ethanol and add a stoichiometric amount of phosphoric acid. The chloroquine phosphate will precipitate and can be collected by filtration, washed with cold ethanol, and dried. Recrystallization from an appropriate solvent system can be performed to achieve high purity.
Diagram: Chloroquine Synthesis Workflow
Caption: High-level workflow for the final synthesis step of chloroquine.
Analytical Characterization and Quality Control
Rigorous analytical testing is essential to ensure the identity, purity, and quality of the final active pharmaceutical ingredient (API).
| Technique | Purpose | Key Parameters to Measure |
| HPLC | Purity assessment and quantification. | Peak purity, area percentage of impurities, assay vs. reference standard.[12] |
| LC-MS/MS | Identification of main compound and impurities. | Molecular weight confirmation of chloroquine and any related substances.[13] |
| NMR (¹H, ¹³C) | Structural confirmation. | Chemical shifts, integration, and coupling constants consistent with the chloroquine structure. |
| FTIR | Functional group identification. | Characteristic absorption bands for aromatic rings, C-Cl, and amine groups. |
| Melting Point | Purity and identity confirmation. | Comparison with the established melting point range for chloroquine phosphate. |
High-performance liquid chromatography (HPLC) is the most widely used technique for the quality control of chloroquine.[12][14] A typical method would use a C18 reversed-phase column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like methanol or acetonitrile, with UV detection.[12]
Conclusion
This compound is a critical building block in the synthesis of some of the world's most important antimalarial drugs. The protocols for its conversion to the necessary diamine side chain and subsequent condensation with the 4,7-dichloroquinoline core are well-established, robust, and scalable. A thorough understanding of the reaction mechanisms, adherence to optimized protocols, and stringent analytical quality control are paramount for any researcher or organization involved in the synthesis of these life-saving medicines. Future innovations may focus on developing greener synthetic routes and continuous manufacturing processes to improve efficiency and reduce costs.[15][16]
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LaMontagne, M. P., et al. (1975). Antimalarials. 8. 2,3-Trimethylene-4-quinoline amino alcohols. 5,7-Dichloro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-(alpha-di-n-butylaminomethyl)methanol. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). Scheme 15. Reductive amination of the ketone precursors to a) the antiallergic drug ramatroban (23), and b) the JAK2 kinase inhibitor AZD1480 (27) by employing ω-TAs and the sterically more demanding 1-phenylethylamine as amine donor. ResearchGate. Available at: [Link]
-
Cosgrove, S. C., et al. (2022). An Efficient and Sustainable Synthesis of the Antimalarial Drug Tafenoquine. ACS Publications. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 2-Pentanone, 5-(diethylamino)-. PubChem. Available at: [Link]
-
LaMontagne, M. P., et al. (1987). Antimalarials. 16. Synthesis of 2-substituted analogues of 8-[(4-amino-1-methylbutyl)amino]-6-methoxy-4-methyl-5-[3- (trifluoromethyl)phenoxy]quinoline as candidate antimalarials. PubMed. Available at: [Link]
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Application Note: High-Yield Synthesis of 5-Diethylamino-2-pentanol via Catalytic Hydrogenation
Introduction: Significance and Application
The catalytic hydrogenation of alkynes is a cornerstone of modern organic synthesis, providing a powerful method for the stereoselective and quantitative production of alkanes and alkenes. This application note provides a detailed protocol for the complete reduction of the propargyl alcohol derivative, 1-diethylaminopent-2-yn-4-ol, to its corresponding saturated alcohol, 5-diethylamino-2-pentanol. This transformation is of significant interest in the pharmaceutical industry, as 5-diethylaminopentanol-2 serves as a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] Complete hydrogenation of the triple bond is crucial, as residual acetylenic or olefinic impurities can lead to undesirable byproducts in subsequent synthetic steps.[1]
This document is intended for researchers, scientists, and drug development professionals. It offers an in-depth examination of catalyst selection, mechanistic considerations, a step-by-step experimental protocol, and critical safety procedures to ensure a safe and successful synthesis.
Mechanism & Catalyst Selection
The Hydrogenation Cascade
The catalytic hydrogenation of an alkyne to an alkane proceeds through a two-step addition of hydrogen across the carbon-carbon triple bond. This process occurs on the surface of a heterogeneous catalyst.[2][3] The generally accepted Horiuti-Polanyi mechanism involves the following key stages:[2][3]
-
Adsorption: Both the alkyne and molecular hydrogen (H₂) adsorb onto the active sites of the metal catalyst surface. The alkyne binds through its π-system.[2][3]
-
Dissociation of H₂: The H-H bond is cleaved, forming metal-hydride species on the catalyst surface.[2]
-
First Hydrogenation (Syn-Addition): Two hydrogen atoms are delivered sequentially from the catalyst surface to the same face of the alkyne, resulting in the formation of a cis-alkene intermediate that remains adsorbed to the catalyst.[2][4]
-
Second Hydrogenation: The adsorbed alkene then undergoes a second round of syn-addition of two more hydrogen atoms to yield the fully saturated alkane, which subsequently desorbs from the catalyst surface, freeing the active site for the next catalytic cycle.[2][4]
For the complete reduction of 1-diethylaminopent-2-yn-4-ol, the goal is to drive the reaction to the final alkane product, this compound, without isolating the intermediate alkene.
Caption: Experimental workflow for catalytic hydrogenation.
-
Reactor Charging: Into a 2 L high-pressure vessel equipped with a high-speed agitator, sequentially add 1000 g of 1-diethylaminopent-2-yn-4-ol, 20 g of water-wet Raney Nickel, and 1.2 g of powdered sodium hydroxide. [1]2. Sealing and Purging: Securely seal the reactor. To eliminate oxygen and prevent the formation of an explosive mixture, purge the system by pressurizing with nitrogen to ~0.3 MPa and then venting. Repeat this cycle three times. [5][6]3. Leak Test: Before introducing flammable hydrogen, perform a leak test. Pressurize the reactor with nitrogen to the intended maximum reaction pressure (e.g., 5 bar) and hold for 30 minutes, monitoring for any pressure drop. [5]4. Hydrogen Introduction: After a successful leak test, vent the nitrogen and purge the system three times with hydrogen gas in a similar manner to the nitrogen purge. Finally, pressurize the reactor with hydrogen to 5 bar. [1]5. Reaction Execution: Begin high-speed agitation. The reaction is exothermic, and an immediate temperature increase should be observed. [1]Use cooling to maintain the reaction temperature below 100°C, ideally around 50°C. [1]The reaction progress can be monitored by the uptake of hydrogen. Continue the reaction until hydrogen consumption ceases (typically 70-90 minutes). [1]6. Shutdown and Catalyst Removal: Once the reaction is complete, stop the agitation and allow the reactor to cool to room temperature. Carefully vent the excess hydrogen in a well-ventilated fume hood. Purge the reactor three times with nitrogen to remove all residual hydrogen. [5]7. Filtration: Open the reactor and dilute the mixture with a suitable solvent like methanol. Carefully filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Crucially, the filter cake must be kept wet with water or solvent at all times to prevent the pyrophoric catalyst from igniting upon contact with air. [6][7]Wash the filter cake with additional methanol to ensure complete recovery of the product.
-
Product Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude this compound can be purified further by vacuum distillation if required.
Characterization and Data
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.
| Property | Value |
| Molecular Formula | C₉H₂₁NO [8][9][10] |
| Molecular Weight | 159.27 g/mol [8][9] |
| Appearance | Clear, colorless to yellow liquid [8] |
| Boiling Point | 84-86 °C at 6 mmHg [10] |
| ¹H NMR (CDCl₃, 400 MHz) | Characteristic peaks for the ethyl, pentanol backbone, and hydroxyl protons. |
| ¹³C NMR (CDCl₃) | Expected signals for the 9 distinct carbon atoms. [11] |
| IR (liquid film) | Broad O-H stretch (~3300 cm⁻¹), C-H stretches (~2800-3000 cm⁻¹), C-O stretch (~1100 cm⁻¹). [10] |
| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z = 159. [9] |
Troubleshooting and Safety Considerations
Troubleshooting
-
Incomplete Reaction: If hydrogen uptake stalls prematurely, it could indicate catalyst deactivation. Potential causes include impurities in the starting material or solvent, or catalyst poisoning. [12]Ensure high-purity reagents and solvents are used.
-
Low Yield: May result from side reactions. Adhering to the recommended temperature profile is critical to minimize the hydrogenolysis of C-N or C-O bonds. [1]* Difficult Filtration: A very fine catalyst powder can clog the filter paper. Using a pad of Celite® provides a more porous filtration medium.
Safety Imperatives
Catalytic hydrogenation is a potentially hazardous procedure that demands strict adherence to safety protocols.
-
Hydrogen Flammability: Hydrogen gas is highly flammable and can form explosive mixtures with air. [7][13]All operations must be conducted in a well-ventilated fume hood, away from ignition sources. The system must be thoroughly purged with an inert gas (nitrogen) before and after the reaction to remove all oxygen and residual hydrogen. [5][14]* Pyrophoric Catalyst: Raney Nickel is pyrophoric, especially when dry, and can ignite spontaneously upon exposure to air. [13][15]It must be handled as a slurry, kept wet with water or solvent at all times, including during weighing, transfer, and filtration. [6][7]Spent catalyst should be immediately quenched with water and stored in a dedicated, clearly labeled waste container. [7]* High-Pressure Operations: Use only pressure-rated equipment that has been properly inspected and maintained. [6]Never exceed the maximum rated pressure or temperature for the vessel. [5]Always perform a leak test with an inert gas before introducing hydrogen. [5]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-resistant lab coat, and appropriate gloves. [13] By following this detailed guide, researchers can safely and efficiently synthesize this compound in high yield and purity, leveraging the power of catalytic hydrogenation for advanced chemical synthesis.
References
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Study.com. Alkyne Hydrogenation | Overview & Reaction Mechanism. [Link]
-
Linquip. A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. [Link]
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Industrial Safety Solution. Hydrogenation Reaction Safety In The Chemical Industry. [Link]
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Organic Chemistry Portal. Alkyne to Alkane - Common Conditions. [Link]
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OrgoSolver. Alkyne Reactions: Catalytic Hydrogenation with H₂ (Pd/Pt). [Link]
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Chemistry LibreTexts. 11.3.4 Catalytic Hydrogenation of Alkynes. [Link]
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University of Rochester. Hydrogenation SOP. [Link]
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ACS Publications. Investigating the Mechanism of Alkyne Hydrogenation through an Open-Ended, Inquiry-Based Undergraduate Research Project Exploring Heterogeneous Catalysis. Journal of Chemical Education. [Link]
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ACS Chemical Health & Safety. Hazards associated with laboratory scale hydrogenations. [Link]
-
Chemistry LibreTexts. 9.5: Reduction of Alkynes. [Link]
-
National Institutes of Health. Tandem semi-hydrogenation/isomerization of propargyl alcohols to saturated carbonyl analogues by dodecanethiolate-capped palladium nanoparticle catalysts. [Link]
-
Ovid. Continuous Semihydrogenation of a Propargylic... : Catalysis Letters. [Link]
- Google Patents.
-
YouTube. Hydrogenation reaction safety. [Link]
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ResearchGate. Amine Products and Catalyst Poisoning in the Homogeneous H2 Hydrogenation of Imines Catalyzed by the [Rh(COD)(PPh3)2]PF6 Precursor. [Link]
-
CORE. Hydrogenation of the full scope of natural amino acids and a protein hydrolysate into amino alcohols. [Link]
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National Institutes of Health. Functional Group Compatibility. Propargyl Alcohol Reduction in the Presence of a Vinyl Iodide. [Link]
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YouTube. Chemistry of Raney Nickel. [Link]
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MDPI. Recent Advances of Pd/C-Catalyzed Reactions. [Link]
-
Master Organic Chemistry. Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. [Link]
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PubMed Central. Catalytic Enantioselective Carbonyl Allylation and Propargylation via Alcohol Mediated Hydrogen Transfer: Merging the Chemistry of Grignard and Sabatier. [Link]
-
Organic Syntheses. hydrogen. [Link]
-
Vineeth Precious Catalysts Pvt. Ltd. Raney Nickel Catalyst. [Link]
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American Chemical Society. Raney® Nickel: A Life-Changing Catalyst. [Link]
-
Wikipedia. Raney nickel. [Link]
-
ResearchGate. Para‐hydrogenation of propargyl alcohol in aqueous media (water:methanol=9. [Link]
-
Clutch Prep. Hydrogenation of Alkynes Explained: Definition, Examples, Practice & Video Lessons. [Link]
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MDPI. Hydrogen Transfer Reactions of Carbonyls, Alkynes, and Alkenes with Noble Metals in the Presence of Alcohols/Ethers and Amines as Hydrogen Donors. [Link]
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Mol-Instincts. This compound 5412-69-1 wiki. [Link]
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University of Illinois. The Art of Heterogeneous Catalytic Hydrogenation - Part 1. [Link]
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-
SpectraBase. 5-Diethylamino-2-pentanone - Optional[Vapor Phase IR] - Spectrum. [Link]
-
National Institutes of Health. 4-(Diethylamino)-2-butyn-1-ol. [Link]
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The Enigmatic Catalyst: Exploring the Untapped Potential of Chiral 5-Diethylamino-2-pentanol in Asymmetric Synthesis
Senior Application Scientist Note: In the landscape of asymmetric synthesis, the quest for novel, efficient, and selective chiral ligands and catalysts is perpetual. While a vast library of such molecules has been developed and extensively documented, some potential candidates remain conspicuously absent from the mainstream literature. Chiral 5-Diethylamino-2-pentanol is one such intriguing yet enigmatic molecule. Despite the well-established utility of chiral β-amino alcohols in catalyzing a myriad of enantioselective transformations, a comprehensive search of the scientific literature reveals a notable scarcity of specific applications and detailed protocols for this particular compound.
This guide, therefore, deviates from a conventional application note. Instead of presenting established protocols for this compound, we will, with full scientific integrity, highlight the void in the current body of research. To provide a valuable resource for researchers and drug development professionals, we will then pivot to a well-understood analogue. We will present a detailed application note and protocol for a representative and thoroughly-documented chiral amino alcohol in a classic asymmetric transformation: the enantioselective addition of diethylzinc to aldehydes. This will serve as a foundational framework, illustrating the principles, experimental design, and mechanistic rationale that would be essential for any future investigation into the catalytic potential of chiral this compound.
Part 1: The Uncharted Territory of Chiral this compound
Our extensive search of chemical databases and peer-reviewed journals did not yield specific, reproducible protocols or significant performance data (e.g., enantiomeric excess, chemical yield) for the use of either (R)- or (S)-5-Diethylamino-2-pentanol as a chiral ligand or catalyst in asymmetric synthesis. While a patent exists detailing the synthesis of the racemic mixture of this compound, its resolution into enantiomers and subsequent application in catalysis are not described.[1] This presents a unique opportunity for original research to explore the synthesis, resolution, and catalytic activity of this molecule.
Part 2: A Foundational Analogue - Asymmetric Ethylation of Benzaldehyde using a Prototypical Chiral Amino Alcohol
To demonstrate the principles and methodologies that would be applied to study this compound, we will focus on the well-documented enantioselective addition of diethylzinc to benzaldehyde, a benchmark reaction for evaluating new chiral catalysts. Chiral amino alcohols are known to be effective ligands in this transformation.
Mechanistic Rationale
The prevailing mechanism for the amino alcohol-catalyzed addition of diethylzinc to an aldehyde involves the in-situ formation of a chiral zinc-alkoxide complex. This complex then coordinates with both the aldehyde and another molecule of diethylzinc, forming a dimeric, bridged transition state. The stereochemical outcome of the reaction is dictated by the facial selectivity imposed by the chiral ligand in this organized transition state, favoring the approach of the ethyl group to one of the two enantiotopic faces of the aldehyde carbonyl.
Figure 1: Conceptual mechanism for the enantioselective addition of diethylzinc to benzaldehyde catalyzed by a chiral amino alcohol.
Protocol: Enantioselective Ethylation of Benzaldehyde
This protocol is a generalized procedure based on established methods for chiral β-amino alcohols and should be considered a starting point for optimization if applied to a new ligand like this compound.
Materials:
-
Chiral amino alcohol ligand
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled)
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation:
-
To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the chiral amino alcohol (0.05 mmol, 5 mol%).
-
Add anhydrous toluene (2.0 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethylzinc (1.0 M in hexanes, 1.1 mL, 1.1 mmol, 1.1 equiv) dropwise to the stirred solution.
-
Stir the mixture at 0 °C for 30 minutes to allow for the in-situ formation of the chiral zinc alkoxide catalyst.
-
-
Reaction:
-
To the catalyst solution at 0 °C, add freshly distilled benzaldehyde (1.0 mmol, 1.0 equiv) dropwise.
-
Continue stirring the reaction mixture at 0 °C. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-24 hours, depending on the ligand's efficacy.
-
-
Work-up and Purification:
-
Upon completion, cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl (5 mL) at 0 °C.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and wash with brine (10 mL).
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the chiral 1-phenyl-1-propanol.
-
-
Analysis:
-
Determine the chemical yield by mass of the purified product.
-
Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) analysis, comparing the product to a racemic standard.
-
Data Presentation (Hypothetical)
Should research on chiral this compound be undertaken, the results would ideally be presented in a clear, tabular format to allow for easy comparison of different reaction parameters.
| Entry | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 5 | Toluene | 0 | 12 | - | - |
| 2 | 10 | Toluene | 0 | 12 | - | - |
| 3 | 5 | Hexane | 0 | 12 | - | - |
| 4 | 5 | Toluene | -20 | 24 | - | - |
Table 1: A template for tabulating optimization data for the enantioselective ethylation of benzaldehyde. Data for this compound is not currently available.
Part 3: Future Directions and the Imperative for Exploration
The absence of chiral this compound from the asymmetric catalysis literature is a call to action for the research community. The structural simplicity of this ligand, combined with the proven track record of related amino alcohols, suggests that it could be a valuable, yet overlooked, tool. Key research directions would include:
-
Efficient Enantioselective Synthesis or Resolution: Developing a practical method to obtain the enantiomerically pure (R)- and (S)- forms of this compound.
-
Screening in Benchmark Reactions: Evaluating the performance of the resolved ligand in well-established asymmetric transformations, such as the alkylation of aldehydes with organozinc reagents and the transfer hydrogenation of ketones.
-
Mechanistic Studies: Investigating the structure of the active catalyst and the transition states to understand the source of enantioselectivity.
By pursuing these avenues of inquiry, the scientific community can unlock the potential of this and other under-explored chiral molecules, broadening the toolkit available for the synthesis of enantiomerically pure compounds that are vital to the pharmaceutical and other chemical industries.
References
- Process for the preparation of this compound. EP0008411B1.
Sources
Application Notes and Protocols: Strategic Coupling of 5-Diethylamino-2-pentanol
Introduction
5-Diethylamino-2-pentanol is a bifunctional molecule of significant interest in the synthesis of pharmacologically active compounds and other fine chemicals. Its structure, featuring a secondary alcohol and a tertiary amine, presents both opportunities for diverse functionalization and challenges related to chemoselectivity. This guide provides a comprehensive overview of the key reaction conditions for coupling this compound with other molecules, focusing on practical, field-proven protocols. We will delve into the causality behind experimental choices, addressing the inherent reactivity of the molecule to ensure high-yield and selective transformations.
The presence of a nucleophilic tertiary amine and a secondary alcohol on the same carbon backbone necessitates careful consideration of reaction conditions to avoid undesired side reactions, such as quaternization of the amine or catalyst inhibition. This document will explore strategies for etherification, esterification, and C-N bond formation, providing detailed step-by-step protocols and the scientific rationale for achieving the desired chemical couplings.
Physicochemical Properties of this compound
A thorough understanding of the physical properties of this compound is crucial for its handling, reaction setup, and product purification.
| Property | Value | Source |
| CAS Number | 5412-69-1 | [1] |
| Molecular Formula | C₉H₂₁NO | [1] |
| Molecular Weight | 159.27 g/mol | [1] |
| Appearance | Clear colorless to yellow liquid | [2] |
| Boiling Point | 84-86 °C at 6 mmHg | [3] |
| 370 K (97 °C) at 0.020 atm | [1] | |
| 391-393 K (118-120 °C) at 0.046 atm | [1] |
I. O-Alkylation: Ether Synthesis
The secondary hydroxyl group of this compound can be readily converted to an ether, a common functional group in many pharmaceutical agents. The Williamson ether synthesis is a robust and widely applicable method for this transformation.[4][5]
Scientific Rationale & Chemoselectivity
The Williamson ether synthesis proceeds via an S_N2 mechanism, where an alkoxide nucleophile displaces a leaving group on an alkyl halide or sulfonate.[6] In the case of this compound, the first step is the deprotonation of the secondary alcohol to form the corresponding alkoxide. A strong base is required for this deprotonation.
A key consideration is the potential for the tertiary amine to compete as a nucleophile, leading to the formation of a quaternary ammonium salt. While tertiary amines are nucleophilic, alkoxides are generally stronger nucleophiles, especially when sterically unhindered.[7] By using a strong, non-nucleophilic base to generate the alkoxide and a primary alkyl halide as the electrophile, the O-alkylation can be favored over N-alkylation.[8] The use of a primary alkyl halide minimizes the likelihood of E2 elimination, a common side reaction.[6]
Protocol: Synthesis of 5-Diethylamino-2-propoxypentane
This protocol describes the synthesis of an ether from this compound and 1-bromopropane.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
1-Bromopropane
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with a magnetic stir bar
-
Septum and nitrogen inlet
-
Addition funnel
-
Ice bath
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq). Dissolve it in anhydrous THF (approximately 0.5 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: NaH reacts violently with water and is flammable. Handle with care.
-
Stirring: Stir the suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. The formation of a cloudy suspension indicates alkoxide formation.
-
Addition of Alkyl Halide: Cool the reaction mixture back to 0 °C. Add 1-bromopropane (1.1 eq) dropwise via an addition funnel over 15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl at 0 °C.
-
Workup: Transfer the mixture to a separatory funnel and add diethyl ether. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude ether can be purified by vacuum distillation or column chromatography on silica gel.
| Parameter | Condition |
| Temperature | 0 °C to Room Temperature |
| Solvent | Anhydrous THF |
| Base | Sodium Hydride (NaH) |
| Reaction Time | Overnight |
| Workup | Aqueous |
II. O-Acylation: Ester Synthesis
The synthesis of esters from this compound can be achieved through several methods, each with its own advantages and considerations regarding the presence of the tertiary amine.
A. Steglich Esterification
The Steglich esterification is a mild method that utilizes a carbodiimide coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[9][10] This method is particularly well-suited for substrates that are sensitive to acidic conditions.[10]
Scientific Rationale & Chemoselectivity:
The reaction proceeds through the formation of an O-acylisourea intermediate from the carboxylic acid and DCC.[10] This activated intermediate is then attacked by the alcohol. DMAP acts as an acyl transfer agent, forming a highly reactive N-acylpyridinium species, which is readily attacked by the alcohol.[10] The mild, non-acidic conditions of the Steglich esterification are advantageous as they prevent the protonation and potential side reactions of the tertiary amine. The amine is less nucleophilic than the DMAP-activated carboxylic acid and the alcohol, ensuring chemoselective O-acylation.
Protocol: Synthesis of 5-Diethylamino-2-pentyl benzoate
Materials:
-
This compound
-
Benzoic acid
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
0.5 N Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq), benzoic acid (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of DCC: Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise to the cooled mixture.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature overnight. A white precipitate of dicyclohexylurea (DCU) will form.
-
Filtration: Filter the reaction mixture to remove the DCU precipitate.
-
Workup: Wash the filtrate sequentially with 0.5 N HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude ester by column chromatography on silica gel.
| Parameter | Condition |
| Temperature | 0 °C to Room Temperature |
| Solvent | Anhydrous DCM |
| Coupling Agent | DCC |
| Catalyst | DMAP |
| Reaction Time | Overnight |
B. Mitsunobu Reaction
The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to an ester with inversion of stereochemistry.[11][12] This is particularly useful when control of stereochemistry is critical. The reaction typically involves triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[11]
Scientific Rationale & Chemoselectivity:
The reaction proceeds through the formation of an alkoxyphosphonium salt intermediate, which is then displaced by the carboxylate nucleophile in an S_N2 fashion.[12] The tertiary amine in this compound is a potential nucleophile that could react with the azodicarboxylate. However, the alcohol is generally more reactive under these conditions. The nucleophile in a Mitsunobu reaction should be acidic enough (pKa < 13) to protonate the betaine intermediate formed from PPh₃ and DEAD.[11] While basic amines can be used as nucleophiles in some modified Mitsunobu protocols, the carboxylate is a much better nucleophile under standard conditions.[13]
Protocol: Synthesis of 5-Diethylamino-2-pentyl acetate (with inversion of configuration)
Materials:
-
This compound
-
Acetic acid
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq), acetic acid (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF, cool the mixture to 0 °C.
-
Addition of Azodicarboxylate: Add DEAD or DIAD (1.5 eq) dropwise to the cooled solution. Caution: Azodicarboxylates are hazardous; handle with care in a fume hood.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2-4 hours, or until TLC indicates completion.
-
Workup: Concentrate the reaction mixture under reduced pressure. The crude residue will contain the product and triphenylphosphine oxide.
-
Purification: Purify the product by column chromatography on silica gel to separate it from the triphenylphosphine oxide byproduct.
| Parameter | Condition |
| Temperature | 0 °C to Room Temperature |
| Solvent | Anhydrous THF |
| Reagents | PPh₃, DEAD or DIAD |
| Reaction Time | 2-4 hours |
III. C-N Bond Formation: Reductive Amination
The tertiary amine of this compound is already present. However, the molecule can be used as a building block to synthesize more complex amines by reacting its potential precursor, 5-diethylamino-2-pentanone, with a primary or secondary amine, followed by reduction. This section will focus on the reductive amination of a ketone with an amine to form a new C-N bond, illustrating a pathway to derivatives of this compound.
Scientific Rationale:
Reductive amination is a two-step process that first involves the formation of an imine or enamine from a carbonyl compound and an amine, followed by the reduction of this intermediate to the corresponding amine.[14] This can often be performed in a one-pot procedure.[15] A variety of reducing agents can be employed, with sodium triacetoxyborohydride (NaBH(OAc)₃) being a mild and selective choice that can be used in the presence of the carbonyl starting material.[16]
Protocol: Synthesis of N-benzyl-5-(diethylamino)pentan-2-amine
This protocol describes the reductive amination of 5-diethylamino-2-pentanone with benzylamine.
Materials:
-
5-Diethylamino-2-pentanone
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 5-diethylamino-2-pentanone (1.0 eq) and benzylamine (1.1 eq) in 1,2-dichloroethane.
-
Acidification: Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Iminium Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature overnight.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃. Separate the layers and extract the aqueous layer with DCM.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude amine by column chromatography on silica gel.
| Parameter | Condition |
| Temperature | Room Temperature |
| Solvent | 1,2-Dichloroethane (DCE) |
| Reducing Agent | Sodium triacetoxyborohydride |
| Catalyst | Acetic Acid |
| Reaction Time | Overnight |
IV. Chemoselectivity and Protecting Group Strategies
When designing a synthetic route involving this compound, the relative reactivity of the hydroxyl and tertiary amine groups is a critical consideration.
-
Nucleophilicity: In general, amines are more nucleophilic than alcohols.[7][17] However, the tertiary amine in this compound is sterically hindered, which can reduce its nucleophilicity compared to a primary or secondary amine.[18]
-
Basicity: The tertiary amine is basic and will be protonated under acidic conditions. This can be used to protect the amine as an ammonium salt, but it also precludes the use of many acid-catalyzed reactions that require a neutral amine.[19]
In situations where chemoselectivity is a concern, the use of protecting groups may be necessary.
-
Alcohol Protection: The secondary alcohol can be protected as a silyl ether (e.g., TBS, TIPS) or an acetal (e.g., THP).[20][21] Silyl ethers are stable to a wide range of conditions but are readily cleaved by fluoride sources (e.g., TBAF) or acid.[21]
-
Amine Protection: Protecting a tertiary amine is less common but can be achieved by converting it to a quaternary ammonium salt with a readily cleavable group or by forming an amine oxide.[22] However, for the reactions described above, careful choice of reaction conditions often obviates the need for amine protection.
Conclusion
This compound is a versatile building block for the synthesis of complex molecules. Successful coupling reactions hinge on a clear understanding of the reactivity of its two functional groups and the judicious selection of reaction conditions to ensure chemoselectivity. The protocols outlined in this guide for etherification and esterification provide robust starting points for researchers. By carefully considering the principles of reaction mechanism and selectivity, these methods can be adapted to a wide range of coupling partners, enabling the efficient synthesis of novel compounds for drug discovery and development.
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Reddit. (2014, August 15). Why is Fisher method preferred for the esterification of amino acids? Retrieved from [Link]
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Master Organic Chemistry. (2018, June 7). Protecting Groups For Amines: Carbamates. Retrieved from [Link]
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Chemistry LibreTexts. (2019, September 20). 7.8: The Nucleophile. Retrieved from [Link]
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JoVE. (2018, October 30). Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. Retrieved from [Link]
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Purification techniques for 5-Diethylamino-2-pentanol after synthesis
Application Note & Protocol Guide
Topic: High-Purity Isolation of 5-Diethylamino-2-pentanol: A Guide to Post-Synthesis Purification Strategies
For: Researchers, scientists, and drug development professionals.
Abstract
This compound is a valuable amino alcohol intermediate, notably utilized in the synthesis of pharmaceutical compounds. Its purification presents a distinct set of challenges owing to its high polarity, basicity, and tendency to form azeotropes. This document provides a comprehensive guide to the post-synthesis purification of this compound. We will explore the physicochemical properties of the target compound, analyze potential process-related impurities, and detail three primary purification methodologies: vacuum distillation, flash column chromatography, and purification via diastereomeric salt crystallization. Each protocol is designed to be a self-validating system, providing researchers with the rationale behind procedural choices to achieve high levels of purity.
Introduction and Compound Profile
This compound is a chiral amino alcohol whose utility as a building block in organic synthesis is well-established, particularly in the pharmaceutical sector.[1] The dual functionality of a secondary alcohol and a tertiary amine imparts high polarity and hydrogen bonding capability, which complicates its separation from reaction mixtures.[2] Effective purification is critical to prevent the carry-over of impurities that could lead to undesirable side reactions or compromise the quality of the final active pharmaceutical ingredient (API).[1]
A thorough understanding of the compound's physical and chemical properties is the foundation for selecting an appropriate purification strategy.
| Property | Value | Source |
| Molecular Formula | C₉H₂₁NO | [3][4] |
| Molecular Weight | 159.27 g/mol | [3] |
| Appearance | Clear, colorless to yellow liquid | [3] |
| Boiling Point | 118-119 °C (at atmospheric pressure) | [5] |
| 84-86 °C (at 6 mmHg / 8 mbar) | [4] | |
| Melting Point | -50 °C / -58 °F | [5] |
| Polar Surface Area | 23.5 Ų | [3] |
| LogP | 1.5 | [3] |
Analysis of Potential Synthesis-Related Impurities
The most common industrial synthesis of this compound involves the catalytic hydrogenation of 1-Diethylaminopent-2-yn-4-ol.[1] This process, while effective, can generate a specific profile of impurities that must be addressed.
-
Unreacted Starting Material (1-Diethylaminopent-2-yn-4-ol): Incomplete hydrogenation leaves residual acetylenic starting material.
-
Olefinic Intermediates: Partial hydrogenation can result in the corresponding alkene, 5-Diethylamino-2-penten-4-ol. These olefinic impurities can be difficult to remove from the final product.[1]
-
Deamination Products: The catalyst can sometimes facilitate the cleavage of the diethylamine group, leading to the formation of 2-pentanol.[1]
-
Dehydration Products: Side reactions can lead to the elimination of water, forming various unsaturated amines.[1]
-
Catalyst Residues: Residual nickel, palladium, or platinum from the hydrogenation step may be present.
-
Solvent and Reagents: Residual solvents from the reaction and workup (e.g., alcohols, water) and basic compounds used to modify the catalyst.[1]
Strategic Approach to Purification
The choice of purification method depends on the scale of the reaction, the nature of the impurities, and the required final purity. The following workflow provides a logical decision-making process.
Caption: Decision workflow for selecting the optimal purification technique.
Detailed Experimental Protocols
Safety Precaution: this compound and many associated solvents are flammable liquids and can cause skin and eye irritation.[5][6] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
Protocol 1: Vacuum Distillation
This method is ideal for removing non-volatile impurities (catalyst residues, salts) and other volatile components with significantly different boiling points. Due to the relatively high boiling point of the target compound, distillation must be performed under reduced pressure to prevent thermal decomposition.
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease. Use a calibrated thermometer with the bulb placed just below the side arm leading to the condenser.
-
Charge the Flask: Add the crude this compound to the distillation flask along with a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Apply Vacuum: Slowly and carefully apply vacuum from a vacuum pump, ensuring the system is sealed. A pressure of 6-10 mmHg is a good starting point.
-
Heating: Begin heating the distillation flask using a heating mantle. Increase the temperature gradually.
-
Fraction Collection:
-
Collect and discard any low-boiling initial fractions (forerun), which may contain residual solvents.
-
The main fraction should be collected at a stable temperature. Based on literature, expect a boiling range of approximately 84-86 °C at 6 mmHg.[4]
-
Monitor the distillation rate; a rate of 1-2 drops per second is optimal.
-
-
Termination: Stop the distillation when the temperature begins to drop or when only a small residue remains in the distillation flask. Do not distill to dryness.
-
System Shutdown: Allow the apparatus to cool completely before slowly releasing the vacuum to prevent air from rushing in and disturbing the residue.
-
Quality Control: Analyze the collected fraction(s) by Gas Chromatography (GC) or ¹H NMR to confirm purity.
Protocol 2: Flash Column Chromatography
Due to the basicity of the amine, strong interactions with the acidic silica gel can cause significant tailing and poor separation.[2] This protocol uses a modified eluent system to mitigate these effects.
Step-by-Step Methodology:
-
Slurry Preparation: Prepare a slurry of silica gel (230-400 mesh) in the initial eluent (e.g., 98:2:0.2 Dichloromethane:Methanol:Ammonium Hydroxide). The small amount of base deactivates the acidic sites on the silica.
-
Column Packing: Pour the slurry into the column and use gentle air pressure to pack the bed uniformly, avoiding cracks.
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the initial eluent.
-
Alternatively, for less soluble samples, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin elution with the initial non-polar solvent system.
-
Gradually increase the polarity by increasing the percentage of methanol as needed to elute the product. A typical gradient might be from 2% to 10% methanol.
-
-
Fraction Collection: Collect fractions and monitor them using Thin-Layer Chromatography (TLC) with a suitable stain (e.g., ninhydrin or permanganate) to visualize the amino alcohol.
-
Product Pooling and Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Quality Control: Assess the purity of the pooled product via HPLC or NMR spectroscopy.
Protocol 3: Purification via Salt Crystallization
This is a powerful technique for achieving very high purity and for separating enantiomers if a chiral acid is used (diastereomeric resolution).[] The principle involves converting the liquid free-base amine into a solid salt, which can be purified by recrystallization.
Caption: Workflow for purification via salt formation and liberation.
Step-by-Step Methodology:
-
Salt Formation:
-
Dissolve the crude this compound in a suitable solvent like isopropanol (IPA) or ethyl acetate.
-
Cool the solution in an ice bath (0-5 °C).
-
Slowly add a solution of an acid (e.g., HCl in IPA, or a solution of tartaric acid) dropwise with stirring. Monitor the pH to ensure it becomes acidic.
-
The corresponding ammonium salt should precipitate as a solid. Continue stirring in the cold for 1-2 hours to maximize precipitation.
-
-
Isolation and Washing:
-
Collect the solid salt by vacuum filtration.
-
Wash the filter cake with a small amount of cold solvent to remove soluble impurities.
-
-
Recrystallization:
-
Dissolve the crude salt in a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethanol, methanol/water).[8]
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Filter the purified crystals and dry them under vacuum.
-
-
Liberation of the Free Base:
-
Dissolve the purified salt in water.
-
Cool the solution in an ice bath and slowly add a base (e.g., 2M NaOH solution) with stirring until the pH is strongly basic (pH > 12).[9]
-
The oily free base will separate from the aqueous layer.
-
-
Extraction and Isolation:
-
Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified this compound.
-
-
Quality Control: Confirm the identity and purity of the final product using NMR, MS, and HPLC analysis.
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- Method for crystallization of amino acids.
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Application Notes & Protocols: A Guide to the Scale-Up Synthesis of 5-Diethylamino-2-pentanol for Pharmaceutical Production
Abstract
5-Diethylamino-2-pentanol is a critical intermediate in the synthesis of several Active Pharmaceutical Ingredients (APIs), most notably as a side-chain precursor for the antimalarial and antirheumatic drug hydroxychloroquine.[1][2] As demand for such pharmaceuticals fluctuates, the need for a robust, scalable, and economically viable synthetic process for this intermediate is paramount. This document provides a detailed guide for the scale-up synthesis of this compound, focusing on the reductive conversion of 5-diethylamino-2-pentanone. The protocols herein are designed with considerations for Good Manufacturing Practices (GMP), process safety, and the integration of Process Analytical Technology (PAT) to ensure batch-to-batch consistency and high-quality output suitable for pharmaceutical production.
Strategic Overview: Synthesis Pathway Selection
The industrial production of an API intermediate requires a synthetic route that is not only high-yielding but also safe, cost-effective, and environmentally considerate. While several routes to this compound exist, including the hydrogenation of acetylenic precursors, a two-step process starting from the readily available 5-diethylamino-2-pentanone offers significant advantages for scale-up.[3][4]
The selected strategy involves the reduction of the ketone functionality of 5-diethylamino-2-pentanone. This approach is favored for its operational simplicity and the use of well-understood, highly selective reducing agents. Two primary reduction methodologies are viable at scale:
-
Catalytic Hydrogenation: Utilizes hydrogen gas with a metal catalyst (e.g., Raney Nickel, Pd/C). This method is atom-economical but requires specialized high-pressure reactor systems and careful handling of flammable hydrogen gas and pyrophoric catalysts.[5][6]
-
Chemical Reduction: Employs stoichiometric hydride reagents. Sodium borohydride (NaBH₄) is the agent of choice for this transformation due to its excellent selectivity for ketones, operational simplicity under standard pressure, and a more manageable safety profile compared to more potent hydrides like lithium aluminum hydride.[7][8]
This guide will focus on the chemical reduction pathway using sodium borohydride , as it offers a balance of efficiency, safety, and lower capital equipment cost, making it highly adaptable for multi-purpose pharmaceutical manufacturing plants.
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Analytical methods for the characterization of 5-Diethylamino-2-pentanol
An In-Depth Guide to the Analytical Characterization of 5-Diethylamino-2-pentanol
Introduction: this compound is a substituted amino alcohol with applications as a chemical intermediate in various synthetic pathways, including the development of pharmaceutical agents. Its bifunctional nature, containing both a secondary alcohol and a tertiary amine group, imparts specific chemical properties that necessitate a multi-faceted analytical approach for comprehensive characterization. Accurate and robust analytical methods are paramount for ensuring identity, purity, and quality, which are critical for its intended use in research and development.
This document provides a detailed guide to the analytical methodologies for the characterization of this compound. It moves beyond simple procedural lists to explain the scientific rationale behind method selection and experimental design, ensuring that the protocols are not just followed, but understood. The methods described are grounded in established principles and adhere to international standards for analytical procedure validation, such as those outlined by the International Council for Harmonisation (ICH).[1][2][3][4]
Physicochemical Properties
A foundational understanding of the molecule's properties is essential for selecting appropriate analytical techniques. For instance, its boiling point informs the choice of gas chromatography conditions, while its functional groups dictate the spectroscopic methods for identification.
| Property | Value | Source |
| Molecular Formula | C₉H₂₁NO | [5] |
| Molecular Weight | 159.27 g/mol | [5][6] |
| Appearance | Clear colorless to yellow liquid | [5] |
| CAS Number | 5412-69-1 | [6] |
| Boiling Point | 84-86 °C at 6 mmHg | [6] |
| Structure | ||
| Key Functional Groups | Secondary Alcohol (-OH), Tertiary Amine (-N(CH₂CH₃)₂) |
Comprehensive Analytical Strategy
A robust characterization of this compound involves a multi-step, logical workflow. The primary objectives are to unequivocally confirm its chemical identity, determine its purity and strength (assay), and quantify critical process-related impurities, such as water content.
Caption: Overall analytical workflow for the characterization of this compound.
Part 1: Identification and Structural Confirmation
The initial and most critical step is to confirm that the substance is indeed this compound. This is achieved using a combination of spectroscopic techniques that provide orthogonal (complementary) information about the molecule's structure.
Fourier Transform Infrared (FTIR) Spectroscopy
Principle of Causality: FTIR spectroscopy is an ideal first-pass identification technique because it rapidly confirms the presence of key functional groups. The energy absorbed by the molecule at specific infrared frequencies corresponds to the vibrational energies of its chemical bonds. For this compound, we expect to see characteristic vibrations for the O-H bond of the alcohol, C-H bonds of the alkyl chains, and C-N bond of the tertiary amine.[7][8][9]
Experimental Protocol (Attenuated Total Reflectance - ATR):
-
Instrument Setup: Ensure the FTIR spectrometer and ATR crystal (e.g., diamond or zinc selenide) are clean.
-
Background Scan: Collect a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorbances.
-
Sample Application: Place one to two drops of the liquid this compound sample directly onto the ATR crystal, ensuring it is fully covered.
-
Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.
Data Interpretation: The resulting spectrum should be compared to a reference spectrum if available. Key expected absorption bands are summarized below.[6]
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| ~3350 (broad) | O-H stretch | Alcohol |
| 2960-2850 | C-H stretch | Alkyl chains |
| ~1150-1050 | C-N stretch | Tertiary Amine |
| ~1100 | C-O stretch | Secondary Alcohol |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle of Causality: NMR spectroscopy provides the most definitive structural information by mapping the carbon-hydrogen framework of the molecule. ¹H NMR reveals the chemical environment, number, and connectivity of protons, while ¹³C NMR provides information about the different carbon environments. The combination of these techniques allows for the unambiguous assignment of the entire molecular structure.
Experimental Protocol:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound into an NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), which also contains Tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Dissolution: Cap the tube and invert several times to ensure complete dissolution.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz). Standard acquisition parameters are typically sufficient. Spectral data for this compound is available in public databases.[5][10]
Data Interpretation (Predicted for ¹H NMR in CDCl₃):
-
~3.8 ppm (multiplet, 1H): The proton on the carbon bearing the hydroxyl group (-CH(OH)-).
-
~2.5 ppm (quartet, 4H): The four protons of the two methylene groups attached to the nitrogen (-N(CH₂CH₃)₂).
-
~2.4 ppm (multiplet, 2H): The two protons of the methylene group adjacent to the nitrogen (-CH₂-N).
-
~1.5-1.2 ppm (multiplets, 4H): The four protons of the two central methylene groups in the pentyl chain.
-
~1.1 ppm (doublet, 3H): The three protons of the methyl group at the 2-position (-CH(OH)CH₃).
-
~1.0 ppm (triplet, 6H): The six protons of the two terminal methyl groups of the diethylamino group (-N(CH₂CH₃)₂).
-
Variable (broad singlet, 1H): The hydroxyl proton (-OH). Its chemical shift is concentration and temperature dependent.
Mass Spectrometry (MS)
Principle of Causality: Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and a characteristic fragmentation pattern that serves as a molecular fingerprint. For this compound, ionization will produce a molecular ion (M⁺˙), and its subsequent fragmentation is governed by the stability of the resulting fragments. The presence of both an alcohol and an amine group leads to predictable α-cleavage pathways.[11][12]
Experimental Protocol (GC-MS):
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent such as methanol or dichloromethane.
-
GC Separation: Inject 1 µL of the solution into a GC-MS system. The GC conditions should be optimized to provide a sharp, symmetric peak for the analyte (see GC-FID section for a starting point).
-
MS Detection: Use Electron Ionization (EI) at a standard energy of 70 eV. Acquire mass spectra across a range of m/z 40-200.
Data Interpretation:
-
Molecular Ion (M⁺˙): A peak should be observed at m/z = 159, corresponding to the molecular weight of C₉H₂₁NO.[6] According to the nitrogen rule, a compound with one nitrogen atom will have an odd nominal molecular weight.
-
Key Fragment Ions: The most prominent fragmentation pathway for amines and alcohols is α-cleavage (cleavage of the C-C bond adjacent to the heteroatom).
-
α-cleavage next to Nitrogen: Loss of a propyl radical (•C₃H₇) from the pentyl chain would lead to a fragment at m/z 86 . This is often a dominant peak for N,N-diethylamines.
-
α-cleavage next to Oxygen: Cleavage between C2 and C3 would result in a fragment at m/z 45 ([CH₃CH=OH]⁺). Cleavage between C1 and C2 would result in the loss of a methyl radical (•CH₃) to give a fragment at m/z 144.
-
Caption: Predicted major EI-MS fragmentation pathways for this compound.
Part 2: Purity and Assay Determination
Once identity is confirmed, the next step is to quantify the amount of this compound (assay) and determine the levels of any impurities (purity).
Gas Chromatography with Flame Ionization Detection (GC-FID)
Principle of Causality: Gas chromatography is an excellent technique for separating volatile and thermally stable compounds. This compound is well-suited for GC analysis. A Flame Ionization Detector (FID) is used for quantification as it provides a robust and linear response to hydrocarbons. A mid-polarity to polar capillary column is chosen to ensure good peak shape for the polar amine and alcohol functional groups and to separate them from potential non-polar impurities.[13]
Experimental Protocol:
-
Standard Preparation:
-
Prepare a stock solution of a certified reference standard of this compound at approximately 1000 µg/mL in methanol.
-
Create a series of calibration standards by diluting the stock solution to concentrations ranging from 10 µg/mL to 200 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the test sample and dissolve it in methanol to achieve a target concentration within the calibration range (e.g., 100 µg/mL).
-
-
GC-FID Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| GC Column | Mid-polarity (e.g., DB-624, Rtx-624) or Polar (e.g., DB-WAX) | Ensures good peak shape for polar analytes. |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film | Standard dimensions providing good resolution and capacity. |
| Carrier Gas | Helium or Hydrogen | Standard carrier gases for GC. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization without thermal degradation. |
| Injection Mode | Split (e.g., 50:1 ratio) | Prevents column overloading and ensures sharp peaks. |
| Oven Program | Start at 60°C, hold for 2 min, ramp at 10°C/min to 220°C, hold for 5 min | Separates the analyte from solvent and potential impurities. |
| Detector | FID | |
| Detector Temp | 280 °C | Prevents condensation of analytes in the detector. |
-
Data Analysis:
-
Assay: Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration). Inject the sample solution, determine its peak area, and calculate the concentration using the linear regression equation from the calibration curve. The assay is reported as a percentage (w/w).
-
Purity: Purity is determined by area percent normalization. The area of the main peak is divided by the total area of all peaks in the chromatogram (excluding the solvent peak) and multiplied by 100.
-
Method Validation Summary (per ICH Q2(R1)): [1][2][3][4] This protocol must be validated to prove it is suitable for its intended purpose.
| Parameter | Acceptance Criteria | Purpose |
| Specificity | Analyte peak is well-resolved from impurities. | Ensures the method measures only the intended analyte. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | Confirms a linear relationship between concentration and response. |
| Accuracy | 98.0% - 102.0% recovery of spiked samples. | Measures the closeness of the test results to the true value. |
| Precision (RSD) | Repeatability ≤ 1.0%, Intermediate Precision ≤ 2.0% | Demonstrates the consistency of results. |
| Range | 80% to 120% of the target concentration. | The interval where the method is precise, accurate, and linear. |
| LOQ/LOD | Signal-to-Noise of 10:1 (LOQ) and 3:1 (LOD) | Defines the lowest concentration that can be reliably quantified/detected. |
Part 3: Specific Tests
Water Content by Karl Fischer Titration
Principle of Causality: Water is a common process impurity that can affect the quality and reactivity of chemical reagents. Karl Fischer (KF) titration is the gold-standard method for water determination due to its high accuracy, precision, and specificity for water.[14] The reaction involves the oxidation of sulfur dioxide by iodine in the presence of water. For strongly basic amines, the pH of the KF reagent can shift into the alkaline range, causing a side reaction that consumes iodine and leads to inaccurate, drifting endpoints. To counteract this, specialized KF reagents for amines or the addition of a neutralizing agent like benzoic acid is necessary.[15][16]
Experimental Protocol (Coulometric):
-
Instrument Preparation: Set up a coulometric Karl Fischer titrator. The anode compartment should contain a suitable KF reagent (e.g., HYDRANAL™-Coulomat AG). If the amine is strongly basic, add a neutralizing agent like benzoic acid to the anolyte.[16]
-
System Conditioning: Start the titrator and allow it to titrate any ambient moisture in the cell until a stable, low drift rate is achieved (e.g., <10 µ g/min ).
-
Sample Introduction: Using a calibrated and dry gas-tight syringe, draw a known mass of this compound (typically 0.1 - 1.0 g, depending on expected water content).
-
Titration: Inject the sample into the titration cell, ensuring the needle tip does not touch the anolyte solution. Start the titration. The instrument will automatically stop when all the water has been consumed.
-
Calculation: The instrument automatically calculates the water content based on the total charge passed (proportional to the iodine generated) and the mass of the sample. The result is typically expressed as a percentage (%) or parts per million (ppm).
Calculation Formula: Water Content (%) = (Amount of water titrated (µg) / Sample weight (µg)) * 100
References
-
ICH. (2013). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]
-
Honeywell. (n.d.). Determination of Water Content in 2-Propylamine Using Karl Fischer Titration. Honeywell Research Chemicals. [Link]
-
ICH. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]
-
Hiranuma. (n.d.). Water contents Amines. KEM Kyoto Electronics Manufacturing. [Link]
-
Cheméo. (n.d.). Chemical Properties of this compound (CAS 5412-69-1). Cheméo. [Link]
-
KEM. (n.d.). Water Content in Aromatic Amine. Kyoto Electronics Manufacturing Co., Ltd. [Link]
-
Molbase. (n.d.). This compound 5412-69-1 wiki. Molbase. [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. [Link]
-
GMP Insiders. (n.d.). Karl Fischer Titration: The Gold Standard For Water Content Analysis. GMP Insiders. [Link]
-
ACS Publications. (2007). Monitoring Carbonyl-Amine Reaction between Pyruvic Acid and α-Amino Alcohols by FTIR Spectroscopy A Possible Route To Amadori Products. Journal of Agricultural and Food Chemistry. [Link]
-
FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]
-
PubMed. (2007). Monitoring Carbonyl-Amine Reaction Between Pyruvic Acid and Alpha-Amino Alcohols by FTIR Spectroscopy--A Possible Route to Amadori Products. National Library of Medicine. [Link]
-
Royal Society of Chemistry. (2016). Electronic Supplementary Information. The Royal Society of Chemistry. [Link]
-
NIST. (n.d.). This compound. NIST Chemistry WebBook. [Link]
-
NIST. (n.d.). This compound Phase change data. NIST Chemistry WebBook. [Link]
-
LCGC International. (2015). Amino Acid Analysis According to European Pharmacopoeia 8.0. LCGC International. [Link]
-
European Pharmacopoeia. (n.d.). N-Nitrosamines in active substances. EDQM. [Link]
-
NIH. (2022). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. National Center for Biotechnology Information. [Link]
-
LCGC International. (2015). Amino Acid Analysis According to European Pharmacopeia 8.0. LCGC International. [Link]
-
SpectraBase. (n.d.). 5-(Dimethylamino)-1-pentanol. SpectraBase. [Link]
-
NIST. (n.d.). 2-Pentanone, 5-(diethylamino)-. NIST Chemistry WebBook. [Link]
-
Undergraduate Science Journals. (2016). Infrared Spectroscopy of Amino Acid Side Chains. The Journal of Purdue Undergraduate Research. [Link]
-
PubMed. (2009). Hydration of amino acids: FTIR spectra and molecular dynamics studies. National Library of Medicine. [Link]
-
Royal Society of Chemistry. (2000). Fourier transform infrared spectroscopic studies on the interaction between copper(II), amino acids and marine solid particles. Analyst. [Link]
-
Chemistry LibreTexts. (2023). 13.8: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. [Link]
-
Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. Chemistry Steps. [Link]
-
Royal Society of Chemistry. (2023). Analytical Methods. Anal. Methods. [Link]
-
ScienceDirect. (2002). Cannabinoids analysis: analytical methods for different biological specimens. Journal of Chromatography B. [Link]
-
NIH. (2022). Analytical methods and experimental quality in studies targeting carbonyls in electronic cigarette aerosols. National Center for Biotechnology Information. [Link]
-
MDPI. (2021). Analytical Methods Used in Determining Antioxidant Activity: A Review. International Journal of Molecular Sciences. [Link]
-
NIH. (2023). Comment on Hu et al. Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu. Foods. [Link]
-
NIH. (2024). Validation of a sampling method and liquid chromatography mass spectrometry analysis method for measurement of fentanyl and five other illicit drugs. Journal of Occupational and Environmental Hygiene. [Link]
-
MDPI. (2022). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Molecules. [Link]
-
ResearchGate. (2016). I want to do GCMS analysis of butanol containing samples. Can anybody give an idea about what column to be used and what conditions to be followed?. ResearchGate. [Link]
-
PubMed. (2007). Gas chromatographic determination of high molecular weight alcohols from policosanol in omega-3 fish oil by acylation with acetyl chloride. National Library of Medicine. [Link]
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The Versatile Building Block: Harnessing 5-Diethylamino-2-pentanol in Modern Drug Discovery
In the intricate tapestry of medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful design and synthesis of novel therapeutic agents. Among the vast arsenal of available synthons, amino alcohols represent a privileged class of compounds, prized for their bifunctionality which allows for diverse chemical modifications and the introduction of key pharmacophoric features. This guide delves into the utility of a specific and highly valuable amino alcohol, 5-diethylamino-2-pentanol, as a versatile scaffold in drug discovery. We will explore its intrinsic chemical properties, its strategic application in the synthesis of bioactive molecules, and provide detailed, field-proven protocols for its incorporation and functionalization.
Introduction to this compound: A Profile
This compound is a chiral amino alcohol characterized by a pentane backbone with a diethylamino group at the 5-position and a hydroxyl group at the 2-position. This structure imparts a unique combination of a basic tertiary amine and a secondary alcohol, opening a wide array of possibilities for chemical derivatization.
| Physicochemical Properties of this compound | |
| CAS Number | 5412-69-1 |
| Molecular Formula | C₉H₂₁NO |
| Molecular Weight | 159.27 g/mol |
| Appearance | Clear, colorless to yellow liquid |
| Boiling Point | 131 °C |
| Density | 0.884 g/cm³ at 20 °C |
| Key Structural Features | Secondary alcohol, Tertiary amine, Chiral center at C2 |
The presence of both a nucleophilic hydroxyl group and a basic diethylamino group allows for selective reactions at either site, a crucial aspect for building molecular complexity. Furthermore, the chirality at the C2 position can be exploited to investigate stereospecific interactions with biological targets.
Strategic Applications in Drug Discovery: Beyond a Simple Spacer
The true value of this compound lies in its successful incorporation into pharmacologically active molecules, particularly in the realm of infectious diseases and neurodegenerative disorders.
Antimalarial Agents: A New Twist on a Classic Pharmacophore
The 4-aminoquinoline scaffold is the cornerstone of several pivotal antimalarial drugs, including the historically significant chloroquine.[1][2] Drug resistance, however, has necessitated the development of novel analogues with modified side chains to restore efficacy.[1] The diaminoalkane side chain of chloroquine is crucial for its activity, and modifications to this chain have been a key strategy in overcoming resistance.
The this compound moiety serves as an excellent surrogate for the classic side chains. The tertiary amine mimics the distal amine of chloroquine, which is critical for accumulation in the acidic food vacuole of the parasite, while the hydroxyl group offers a potential new interaction point with the biological target or can be used to modulate the compound's physicochemical properties, such as solubility and metabolic stability. Several studies have explored the synthesis of chloroquine analogues with various amino alcohol side chains, demonstrating the potential of this approach to yield potent antimalarials active against resistant strains.[1][3]
A notable example involves the synthesis of novel chloroquine analogues where the side chain is N-(5-(diethylamino)pentan-2-yl).[4] In these compounds, the amino group of this compound is coupled to the 4-chloroquinoline core, showcasing a direct application of this building block.
Experimental Protocols
I. Synthesis of the Building Block: this compound
The industrial synthesis of this compound is typically achieved through the catalytic hydrogenation of 1-diethylaminopent-4-yn-2-ol.[5] This process requires careful control of the catalyst and reaction conditions to ensure complete reduction of the triple bond without causing side reactions such as hydrogenolysis of the hydroxyl or diethylamino groups.
Protocol: Catalytic Hydrogenation of 1-Diethylaminopent-4-yn-2-ol
Materials:
-
1-Diethylaminopent-4-yn-2-ol
-
Raney Nickel (catalyst)
-
Sodium hydroxide (promoter)
-
Hydrogen gas
-
Ethanol (solvent)
-
Pressure reactor (autoclave)
Procedure:
-
Charge the pressure reactor with 1-diethylaminopent-4-yn-2-ol and ethanol.
-
Add a catalytic amount of Raney Nickel and a small quantity of sodium hydroxide powder. The basic promoter helps to suppress side reactions.[5]
-
Seal the reactor and purge with nitrogen gas to remove any air.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5-10 bar).
-
Stir the reaction mixture vigorously at a controlled temperature (e.g., 50-70 °C).
-
Monitor the reaction progress by hydrogen uptake. The reaction is complete when hydrogen consumption ceases.
-
Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the Raney Nickel catalyst.
-
Remove the solvent under reduced pressure to obtain crude this compound.
-
Purify the product by vacuum distillation.
Causality Behind Experimental Choices:
-
Raney Nickel: A highly active catalyst for the hydrogenation of alkynes.
-
Sodium Hydroxide: Acts as a promoter to increase the selectivity of the reaction and prevent the cleavage of the C-O and C-N bonds.[5]
-
Ethanol: A common solvent for hydrogenations, it readily dissolves the starting material and product.
-
Pressure and Temperature: These parameters are optimized to achieve a reasonable reaction rate while minimizing side reactions.
II. Functionalization of this compound: Unlocking its Potential
The bifunctional nature of this compound allows for a variety of chemical transformations. The following protocols detail key functionalization reactions of the hydroxyl group.
A. Etherification: Williamson Ether Synthesis
The Williamson ether synthesis is a robust method for forming ethers from an alcohol and an alkyl halide.[6][7] This reaction proceeds via an SN2 mechanism and is effective for creating a diverse range of ether derivatives.
Protocol: Synthesis of a 2-Alkoxy-5-diethylaminopentane
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Alkyl halide (e.g., benzyl bromide)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of this compound in anhydrous THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases, to form the alkoxide.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Chemoselectivity and the Need for Protecting Groups: The Williamson ether synthesis is performed under basic conditions. The tertiary amine in this compound is generally unreactive under these conditions, allowing for selective etherification of the hydroxyl group. However, for more complex syntheses or with particularly sensitive substrates, protection of the amine may be necessary. A common protecting group for amines is the Boc (tert-butyloxycarbonyl) group, which is stable to the basic conditions of the Williamson ether synthesis and can be removed later under acidic conditions.[8]
B. Esterification: Steglich Esterification
The Steglich esterification is a mild and efficient method for the formation of esters from a carboxylic acid and an alcohol using a carbodiimide coupling agent and a nucleophilic catalyst.[5][9] This method is particularly useful for substrates that are sensitive to the harsh acidic conditions of the Fischer esterification.
Protocol: Synthesis of a 5-Diethylamino-2-pentyl Ester
Materials:
-
This compound
-
Carboxylic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
To a solution of the carboxylic acid, this compound, and a catalytic amount of DMAP in anhydrous DCM at 0 °C, add a solution of DCC or EDC in anhydrous DCM.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
A white precipitate of dicyclohexylurea (DCU) will form if DCC is used. Filter off the precipitate. If EDC is used, a water-soluble urea is formed, which is removed during the workup.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Reagent Selection:
-
DCC/EDC: These are carbodiimide coupling agents that activate the carboxylic acid for nucleophilic attack by the alcohol.[9]
-
DMAP: A highly nucleophilic catalyst that accelerates the reaction by forming a reactive acylpyridinium intermediate.[10]
-
DCM: A common aprotic solvent that is suitable for this reaction.
Visualization of Synthetic Pathways
The following diagrams illustrate the key synthetic transformations discussed.
Caption: Synthesis of this compound.
Caption: Key Functionalization Reactions.
Caption: Drug Discovery Workflow.
Conclusion and Future Perspectives
This compound stands out as a building block of significant potential in drug discovery. Its inherent bifunctionality, coupled with its chirality, provides a rich platform for the generation of diverse and complex molecular architectures. The demonstrated applicability in the synthesis of antimalarial agents underscores its value in addressing critical global health challenges. The detailed protocols provided herein offer a practical guide for researchers to harness the synthetic versatility of this compound. Future explorations into novel derivatives of this compound are poised to uncover new therapeutic agents across a spectrum of diseases, further solidifying its role as a key component in the medicinal chemist's toolbox.
References
Sources
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- 2. synarchive.com [synarchive.com]
- 3. Synthesis of chiral chloroquine and its analogues as antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Steglich esterification - Wikipedia [en.wikipedia.org]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 8. media.neliti.com [media.neliti.com]
- 9. grokipedia.com [grokipedia.com]
- 10. Steglich Esterification [organic-chemistry.org]
Troubleshooting & Optimization
How to minimize side reactions in 5-Diethylamino-2-pentanol synthesis
Answering your request, as a Senior Application Scientist, here is a technical support center guide on how to minimize side reactions in 5-Diethylamino-2-pentanol synthesis.
Technical Support Center: this compound Synthesis
Welcome to the technical resource hub for the synthesis of this compound. This guide is designed for researchers, chemists, and process development professionals to troubleshoot and optimize synthesis, focusing on the identification and minimization of common side reactions.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the most common industrial and lab-scale synthesis routes for this compound?
There are several viable synthetic pathways, each with distinct advantages and challenges. The three most prevalent routes are:
-
Reductive Amination of 5-Diethylamino-2-pentanone: This is a widely used method involving the reaction of the corresponding ketone with a reducing agent. It is often favored for its directness and relatively high yields when optimized.[1][2]
-
Catalytic Hydrogenation of 1-Diethylaminopent-2-yn-4-ol: This route starts from an acetylenic precursor and hydrogenates the triple bond to a single bond. It is capable of producing high-purity product but is highly sensitive to catalyst choice and reaction conditions to avoid side reactions.[3]
-
Grignard Reaction: This classic organometallic approach involves the reaction of an organomagnesium halide with an appropriate electrophile, such as an epoxide or an aldehyde. For example, reacting propylmagnesium bromide with diethylaminoacetaldehyde. While versatile, Grignard reactions are sensitive to moisture and can have competing side reactions like enolization.[4][5]
Q2: I'm seeing an impurity with a mass corresponding to diethylaminopentane. What is the likely cause?
The presence of 5-diethylaminopentane suggests an over-reduction or hydrogenolysis side reaction. In this reaction, the hydroxyl group at the C2 position is cleaved and replaced with a hydrogen atom. This is a particularly common issue in catalytic hydrogenation routes if the catalyst is too active or if reaction conditions are not properly controlled.[3]
Q3: My final product is contaminated with unreacted 5-Diethylamino-2-pentanone. How can I improve conversion?
Incomplete conversion in a reductive amination pathway can stem from several factors:
-
Inefficient Imine Formation: The equilibrium between the ketone and the imine intermediate may not favor the imine.[2] This can be due to suboptimal pH or the presence of excess water.
-
Deactivated Reducing Agent: The hydride reagent may have degraded due to moisture or improper storage.
-
Insufficient Reaction Time or Temperature: The reaction may simply need more time or thermal energy to proceed to completion.
Q4: What are the best analytical methods for identifying impurities in my product?
A multi-technique approach is recommended for comprehensive impurity profiling:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile and semi-volatile impurities, such as residual solvents or low-boiling point side products like diethylaminopentane.[6][7]
-
High-Performance Liquid Chromatography (HPLC): Excellent for separating and quantifying non-volatile organic impurities. Coupled with a mass spectrometer (LC-MS), it becomes a powerful tool for identifying unknown byproducts.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about isolated impurities, confirming their identity.[8]
Part 2: Troubleshooting Guides by Synthesis Method
This section provides detailed troubleshooting for the two most common synthesis routes.
Method 1: Reductive Amination of 5-Diethylamino-2-pentanone
This method proceeds via an iminium intermediate, which is then reduced to the final amine. The key is to control the relative rates of imine formation and carbonyl reduction.
Caption: Reductive amination pathway and potential side reaction.
| Problem/Observation | Probable Cause(s) | Recommended Solution(s) |
| Low Yield, High Starting Ketone | 1. Suboptimal pH: pH is too high or too low, hindering imine formation. 2. Ineffective Reducing Agent: The reagent (e.g., NaBH₄) is too reactive and reduces the ketone before imine formation.[9] 3. Water Content: Excess water can shift the equilibrium away from the imine. | 1. Adjust pH: Maintain a weakly acidic pH (4-6) by adding a catalyst like acetic acid to promote imine formation. 2. Change Reducing Agent: Use a milder, more selective reagent like Sodium Triacetoxyborohydride (NaBH(OAc)₃), which is less likely to reduce the ketone directly.[10] 3. Control Water: Use anhydrous solvents and consider adding a dehydrating agent like molecular sieves. |
| Formation of Di-alkylated Impurities | 1. Reaction with Product: The desired product amine reacts with remaining starting ketone. | 1. Stoichiometry Control: Use a slight excess of the amine source if applicable. 2. Slow Addition: Add the reducing agent slowly to the mixture of the ketone and amine to ensure the imine is reduced as it is formed. |
| Product is contaminated with salts | 1. Improper Workup: Boron or sodium salts from the reducing agent were not fully removed. | 1. Aqueous Wash: Perform a basic aqueous wash (e.g., with NaHCO₃ or NaOH solution) to quench the reaction and dissolve inorganic salts. Follow with a brine wash to remove residual water before drying the organic layer. |
Method 2: Catalytic Hydrogenation of 1-Diethylaminopent-2-yn-4-ol
This synthesis route is elegant but prone to hydrogenolysis (cleavage) side reactions if not carefully controlled. A European Patent provides key insights into overcoming these challenges.[3]
Caption: Desired hydrogenation vs. undesired hydrogenolysis pathways.
| Problem/Observation | Probable Cause(s) | Recommended Solution(s) |
| Presence of Diethylaminopentane and/or Aminopentanol-2 | 1. Overly Active Catalyst: Highly active catalysts like Platinum (Pt) or Palladium (Pd) promote the cleavage of C-O and C-N bonds (hydrogenolysis).[3] 2. Acidic Conditions: Trace acids on the catalyst surface can catalyze cleavage reactions. 3. Presence of Water: Water can facilitate side reactions. | 1. Catalyst Selection: Use a Nickel catalyst (e.g., Raney Nickel) which is effective for hydrogenating the alkyne without causing significant hydrogenolysis.[3] 2. Add a Base: Add a small, effective amount of a basic alkali metal compound, such as sodium hydroxide powder, to the reaction mixture. This neutralizes acidic sites and suppresses cleavage.[3] 3. Ensure Anhydrous Conditions: Use dry solvents and starting materials to minimize water content.[3] |
| Incomplete Hydrogenation | 1. Catalyst Poisoning: Impurities in the starting material (e.g., sulfur compounds) can poison the catalyst. 2. Insufficient Hydrogen Pressure/Time: The reaction conditions are not sufficient for full conversion. | 1. Purify Starting Material: Ensure the 1-Diethylaminopent-2-yn-4-ol is of high purity. 2. Optimize Conditions: Increase hydrogen pressure (though pressures below 10 bar are often sufficient) or extend the reaction time. Monitor hydrogen uptake to determine the reaction endpoint.[3] |
| Low Product Recovery | 1. Adsorption to Catalyst: The amino alcohol product can adsorb onto the catalyst surface. | 1. Thorough Washing: After filtering the catalyst, wash it thoroughly with a polar solvent (e.g., methanol or ethanol) to recover adsorbed product. |
Part 3: Experimental Protocols
Protocol 1: Optimized Reductive Amination
This protocol is designed to maximize yield and minimize the reduction of the starting ketone.
-
Setup: To a round-bottom flask under a nitrogen atmosphere, add 5-diethylamino-2-pentanone (1.0 eq) and an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).
-
Amine Addition: Add diethylamine (1.1 eq) followed by glacial acetic acid (1.1 eq). Stir the mixture at room temperature for 30 minutes to facilitate iminium ion formation.
-
Reduction: In a separate flask, prepare a slurry of Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in the same anhydrous solvent. Add this slurry to the reaction mixture portion-wise over 20-30 minutes, maintaining the temperature below 25°C.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the disappearance of the starting ketone by TLC or GC-MS.
-
Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation.
Protocol 2: Selective Catalytic Hydrogenation
This protocol is adapted from patented procedures to suppress hydrogenolysis.[3]
-
Vessel Preparation: Charge a pressure-rated hydrogenation vessel with 1-diethylaminopent-2-yn-4-ol (1.0 eq), Raney Nickel (approx. 2% by weight, water content should be low), and powdered sodium hydroxide (approx. 0.12% by weight).[3]
-
Solvent: While the reaction can be run neat, an anhydrous alcohol like ethanol can be used as a solvent.
-
Hydrogenation: Seal the vessel, purge several times with nitrogen, and then with hydrogen. Pressurize the vessel with hydrogen to 5-10 bar.
-
Temperature Control: Initiate stirring. The reaction is exothermic; maintain the internal temperature below 50°C using external cooling.[3]
-
Reaction Monitoring: Monitor the reaction by observing the uptake of hydrogen. The reaction is complete when hydrogen consumption ceases (typically 4-6 hours).
-
Workup: Depressurize the vessel and purge with nitrogen.
-
Filtration and Purification: Filter the reaction mixture through a pad of celite to remove the nickel catalyst. Wash the catalyst pad thoroughly with ethanol. Combine the filtrate and washes, and concentrate under reduced pressure. Purify the resulting crude oil by vacuum distillation.
Part 4: References
-
Process for the preparation of this compound. (EP0008411B1). Google Patents.
-
Reductive amination of FF-derived 5-diethylamino-2-pentanone and NH3. ResearchGate. [Link]
-
Grignard Reaction. Organic Chemistry Portal. [Link]
-
This compound 5412-69-1 wiki. Molbase. [Link]
-
Reductive amination. Wikipedia. [Link]
-
Review on the modern analytical advancements in impurities testing. Advances in Analytic Science. [Link]
-
Recent Trends in Analytical Techniques for Impurity Profiling. Open Access Text. [Link]
-
Analytical Strategies for Monitoring Residual Impurities. BioPharm International. [Link]
-
All About The Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
-
The Grignard Reaction Mechanism. Chemistry Steps. [Link]
-
A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Open Access Library Journal. [Link]
-
2-Pentanone, 5-(diethylamino)-. PubChem. [Link]
-
17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Chemistry LibreTexts. [Link]
-
A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Open Access Library Journal. [Link]
-
Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]
-
Grignard Reagent Synthesis Reaction Mechanism. YouTube. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. EP0008411B1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 4. Grignard Reaction [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. aber.apacsci.com [aber.apacsci.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. biomedres.us [biomedres.us]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Troubleshooting guide for the catalytic hydrogenation of 1-diethylaminopent-2-yn-4-ol
Technical Support Center: Catalytic Hydrogenation of 1-diethylaminopent-2-yn-4-ol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the catalytic hydrogenation of 1-diethylaminopent-2-yn-4-ol. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of this specific transformation. The presence of a tertiary amine, a propargylic alcohol, and an internal alkyne within the same molecule presents unique challenges, primarily concerning catalyst activity and selectivity. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments.
Troubleshooting Guide: Common Experimental Issues
Question 1: I am observing little to no consumption of my starting material. What are the likely causes for this low conversion?
Answer:
Low or no conversion in the hydrogenation of 1-diethylaminopent-2-yn-4-ol is a common issue, often pointing directly to catalyst inactivation or suboptimal reaction conditions. The substrate itself contains a tertiary amine, which can act as a catalyst poison.
Core Reasons & Solutions:
-
Catalyst Poisoning: The lone pair of electrons on the nitrogen atom of the diethylamino group can strongly adsorb onto the active sites of the metal catalyst (e.g., Palladium, Platinum), blocking them from activating hydrogen or binding the alkyne.[1][2] This is a classic example of catalyst inhibition by a Lewis base.
-
Solution: Increase the catalyst loading. A higher catalyst-to-substrate ratio can overcome a certain degree of self-poisoning. Start by doubling the weight percentage of your catalyst.
-
Solution: Consider a catalyst less susceptible to amine poisoning. While Pd is common, Platinum catalysts (like PtO₂) can sometimes be more robust in the presence of amines, although they may be less selective.[3]
-
Solution: Check for other poisons. Trace amounts of sulfur compounds (e.g., from reagents like thiols used in previous steps) are potent poisons for hydrogenation catalysts.[3] Ensure all glassware is scrupulously clean and reagents are of high purity.
-
-
Insufficient Hydrogen Pressure/Delivery: The reaction requires a sufficient concentration of dissolved hydrogen to proceed.
-
Solution: Ensure your system is properly sealed and purged. For balloon hydrogenations, ensure the balloon remains inflated throughout the reaction. For reactor systems, verify the pressure is stable. If using a balloon, switching to a Parr shaker or a similar hydrogenation apparatus that allows for positive pressure (e.g., 1-4 bar or 15-60 psi) can dramatically improve results.[4]
-
-
Inactive Catalyst: The catalyst may be old, have been improperly stored (exposed to air), or be from a poor-quality batch.
-
Solution: Use a fresh bottle of catalyst or purchase from a reputable supplier. For catalysts like Pd/C, a pre-reduction step under a hydrogen stream in a suitable solvent before adding the substrate can sometimes improve activity.
-
Troubleshooting Flowchart: Low or No Conversion
Caption: Reaction pathway showing desired and undesired products.
Question 3: I'm observing other byproducts, such as the deoxygenated compound or a mixture of (E) and (Z) isomers. What causes these side reactions?
Answer:
Besides over-reduction, two other side reactions are common with propargylic alcohol substrates: hydrogenolysis and isomerization.
-
Hydrogenolysis: This is the cleavage of the C-O bond of the alcohol, replacing it with a C-H bond. Propargylic and allylic alcohols are particularly susceptible to this reaction. [5] * Cause: Highly active catalyst sites, acidic or basic conditions, and elevated temperatures can promote this pathway. Palladium catalysts are particularly known to cause hydrogenolysis.
-
Solution:
-
Lower the Temperature: Run the reaction at or below room temperature.
-
Choose a Milder Catalyst: A less active catalyst like Lindlar's is less prone to causing hydrogenolysis compared to high-activity Pd/C.
-
Solvent Choice: Using non-polar solvents like hexanes or toluene instead of protic solvents like ethanol can sometimes suppress hydrogenolysis. [6]
-
-
-
Isomerization: While catalytic hydrogenation of internal alkynes typically yields the (Z)-alkene due to syn-addition of hydrogen on the catalyst surface, subsequent isomerization to the more thermodynamically stable (E)-alkene can occur. [7][8] * Cause: This is often promoted by prolonged reaction times, catalyst acidity/basicity, or high temperatures. The catalyst can facilitate double bond migration.
-
Solution:
-
Minimize Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed.
-
Use a Selective Catalyst: Lindlar's catalyst is highly stereoselective for the (Z)-isomer. [9] * Control Temperature: Avoid heating the reaction unless absolutely necessary for conversion.
-
-
Frequently Asked Questions (FAQs)
Q: How do I select the best catalyst for my desired outcome?
A: The choice is dictated entirely by your target molecule.
| Desired Product | Recommended Catalyst | Rationale |
| (Z)-Alkene | Lindlar Catalyst (Pd/CaCO₃/Pb(OAc)₂) | "Poisoned" to be selective for the alkyne, preventing over-reduction and promoting high (Z)-stereoselectivity. [10][11][9] |
| (Z)-Alkene | P-2 Catalyst (Ni₂B) | A good, often less expensive alternative to Lindlar's catalyst for cis-alkene synthesis. [2][10] |
| Alkane | Palladium on Carbon (Pd/C) | Highly active catalyst that will readily reduce both the alkyne and the intermediate alkene to the alkane. [11][12] |
| Alkane | Platinum Oxide (PtO₂, Adams' catalyst) | Very active catalyst, often used when Pd/C is ineffective. It is also robust but will lead to the fully saturated product. [3] |
Q: What is the best solvent for this reaction?
A: Solvent choice can influence solubility, catalyst activity, and side reactions.
-
Methanol/Ethanol: Good general-purpose solvents that dissolve the substrate well. However, their protic nature can sometimes promote hydrogenolysis.
-
Ethyl Acetate (EtOAc): A common, less protic alternative to alcohols.
-
Hexanes/Toluene: Non-polar solvents that can suppress hydrogenolysis side reactions but may have lower substrate solubility. [6]* Tetrahydrofuran (THF): A polar aprotic solvent that can also be effective.
A good starting point is typically ethanol or ethyl acetate . If hydrogenolysis is a significant issue, switching to hexanes is a logical step. [6] Q: How can I effectively monitor the reaction?
A: Thin-Layer Chromatography (TLC) is the most common method. Use a mobile phase (e.g., 20-50% Ethyl Acetate in Hexanes) that gives good separation between the starting material (alkyne), the desired product (alkene), and the over-reduced product (alkane). The Rf values will typically be in the order: Alkane > Alkene > Alkyne > Alcohol starting material (depending on the exact structure). Staining with potassium permanganate (KMnO₄) is useful, as the alkene and alkyne will show up as yellow spots on a purple background, while the saturated alkane will not react.
References
-
Gold–Ligand-Catalyzed Selective Hydrogenation of Alkynes into cis-Alkenes via H2 Heterolytic Activation by Frustrated Lewis Pairs. ACS Catalysis. [Link]
-
Selective Hydrogenation of Functionalized Alkynes to (E)-Alkenes, Using Ordered Alloys as Catalysts. ACS Catalysis. [Link]
-
Selective partial hydrogenation of alkynes to (Z)-alkenes with ionic liquid-doped nickel nanocatalysts at near ambient conditions. RSC Publishing. [Link]
-
Semi-hydrogenation of alkynes. Wikipedia. [Link]
-
Reduction of Alkynes to cis-Alkenes: Catalytic Hydrogenation. JoVE. [Link]
-
Alkene synthesis by alkyne semireduction. Organic Chemistry Portal. [Link]
-
Reduction of Alkynes. Lumen Learning - MCC Organic Chemistry. [Link]
-
Reduction of alkynes (video). Khan Academy. [Link]
-
9.5: Reduction of Alkynes. Chemistry LibreTexts. [Link]
-
Selective Chemical Looping Combustion of Terminal Alkynes in Mixtures with Alkenes. ACS Publications. [Link]
-
Tuning the Catalytic Performance for the Semi-hydrogenation of Alkynols by Selectively Poisoning the Active Sites of Pd Catalysts. ResearchGate. [Link]
-
Hydrogenation troubleshooting. Reddit r/Chempros. [Link]
-
Functional Group Compatibility. Propargyl Alcohol Reduction in the Presence of a Vinyl Iodide. NIH National Library of Medicine. [Link]
-
Gas Phase Catalytic Hydrogenation of C4 Alkynols over Pd/Al2O3. MDPI. [Link]
-
14.3.5: Hydrogenation by Wilkinson's Catalyst. Chemistry LibreTexts. [Link]
-
Para‐hydrogenation of propargyl alcohol in aqueous media. ResearchGate. [Link]
-
C-Propargylation Overrides O-Propargylation in Reactions of Propargyl Chloride with Primary Alcohols via Rhodium Catalyzed Transfer Hydrogenation. NIH National Library of Medicine. [Link]
-
Supposed mechanism of hydrogenation of propargyl alcohol catalyzed by AG-Pd aerogel. ResearchGate. [Link]
-
Catalytic Hydrogenation of Alkenes and Alkynes. YouTube. [Link]
-
Hydrogenation Explained | Organic Chemistry Simplified. Wizeprep. [Link]
-
Hydrogenation | H2 with Pt, Pd, Pd/C, or Ni metal catalyst. YouTube. [Link]
-
4-(Diethylamino)-2-butyn-1-ol. PubChem. [Link]
-
Catalytic Hydrogenation of Alkenes - Heterogeneous Catalysts. YouTube. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Khan Academy [khanacademy.org]
- 3. reddit.com [reddit.com]
- 4. Selective partial hydrogenation of alkynes to ( Z )-alkenes with ionic liquid-doped nickel nanocatalysts at near ambient conditions - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC00499G [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Functional Group Compatibility. Propargyl Alcohol Reduction in the Presence of a Vinyl Iodide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. youtube.com [youtube.com]
- 9. Reduction of Alkynes | MCC Organic Chemistry [courses.lumenlearning.com]
- 10. Video: Reduction of Alkynes to cis-Alkenes: Catalytic Hydrogenation [jove.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: A Researcher's Guide to High-Purity 5-Diethylamino-2-pentanol
Welcome to the technical support center for the synthesis and purification of 5-Diethylamino-2-pentanol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the synthesis and purification of this important amino alcohol intermediate. Our focus is on delivering practical, field-proven insights grounded in solid scientific principles to help you achieve the highest possible purity for your compound.
I. Understanding the Synthesis: The Reduction of 5-Diethylamino-2-pentanone
The most common laboratory-scale synthesis of this compound involves the reduction of its corresponding ketone, 5-Diethylamino-2-pentanone. This transformation is typically achieved using a mild reducing agent such as sodium borohydride (NaBH₄).
dot graph "synthesis_workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} dot
Caption: General workflow for the synthesis of this compound.
While this reaction is generally robust, the presence of the amino group can influence the reaction and purification process. Understanding the potential pitfalls is the first step toward achieving high purity.
II. Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during your synthesis and purification, providing both the "why" and the "how-to" for resolving them.
A. Synthesis & Reaction Monitoring
Q1: My reaction seems sluggish or incomplete. How can I ensure complete conversion of the starting ketone?
A1: Incomplete reduction is a common issue and can stem from several factors.
-
Reagent Quality: Sodium borohydride is moisture-sensitive. Use freshly opened or properly stored NaBH₄. Over time, it can decompose, leading to reduced activity.
-
Stoichiometry: While the theoretical stoichiometry is 1 equivalent of NaBH₄ for 4 equivalents of ketone, it is common practice to use a slight excess (1.1-1.5 equivalents) to ensure complete reaction.
-
Temperature: The reduction of ketones with NaBH₄ is typically exothermic. The reaction is often started at 0 °C and then allowed to warm to room temperature. If the reaction is sluggish, allowing it to stir at room temperature for a longer period (2-4 hours) can help drive it to completion.
-
Solvent: Methanol or ethanol are common solvents for this reduction. Ensure you are using a sufficient volume to fully dissolve the starting ketone.
Protocol for Reaction Monitoring by Thin Layer Chromatography (TLC):
To effectively monitor the reaction progress, use Thin Layer Chromatography (TLC).
-
Prepare your TLC plate: Use a silica gel 60 F254 plate.
-
Choose an appropriate eluent system: A mixture of a non-polar solvent like hexane or ethyl acetate and a polar solvent like methanol, often with a small amount of a basic modifier like triethylamine (e.g., 90:9:1 Ethyl Acetate:Methanol:Triethylamine), is a good starting point. The triethylamine helps to prevent the "streaking" of the basic amino groups on the acidic silica gel.
-
Spot the plate: On the baseline of the TLC plate, spot your starting material (5-diethylamino-2-pentanone), a co-spot (starting material and reaction mixture in the same spot), and your reaction mixture at various time points.
-
Develop and visualize: Place the plate in a developing chamber with the chosen eluent. After the solvent front has moved up the plate, visualize the spots under a UV lamp (254 nm) and/or by staining with a suitable agent like potassium permanganate. The starting ketone will be more non-polar (higher Rf value) than the product alcohol (lower Rf value). The reaction is complete when the spot corresponding to the starting ketone is no longer visible in the reaction mixture lane.
Q2: I'm observing gas evolution during the addition of sodium borohydride. Is this normal?
A2: Yes, this is expected. Sodium borohydride reacts with protic solvents like methanol to produce hydrogen gas. This is why the reagent is typically added portion-wise at a controlled temperature (e.g., 0 °C) to manage the rate of gas evolution and the exothermic nature of the reaction.
B. Work-up & Initial Purification
Q3: My crude product is a different color than expected (e.g., yellow or brown). What causes this and how can I fix it?
A3: Discoloration in amino alcohols can arise from the oxidation of the amine functionality or from impurities present in the starting materials.
-
Troubleshooting Discoloration:
-
Inert Atmosphere: While not always necessary for this specific synthesis, if you consistently experience discoloration, performing the reaction and work-up under an inert atmosphere (nitrogen or argon) can minimize oxidation.
-
Activated Charcoal Treatment: Before final purification, you can dissolve the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate), add a small amount of activated charcoal, stir for 15-30 minutes, and then filter through a pad of celite. The charcoal will adsorb many colored impurities.
-
Acidic Wash: During the aqueous work-up, washing the organic layer with a dilute acid solution (e.g., 1M HCl) can help to remove some basic, colored impurities. Remember to re-neutralize with a base (e.g., saturated NaHCO₃ solution) and wash with brine before drying.
-
C. Final Purification
Q4: What is the best method to purify the final product?
A4: The two most common and effective methods for purifying this compound are vacuum distillation and flash column chromatography. The choice between them often depends on the scale of your reaction and the nature of the impurities.
Q5: I want to use vacuum distillation. What conditions should I use?
A5: Vacuum distillation is an excellent method for purifying liquids on a larger scale, especially for removing non-volatile impurities. This compound has a relatively high boiling point at atmospheric pressure, so vacuum distillation is necessary to prevent decomposition.
| Pressure (mmHg) | Boiling Point (°C) |
| ~15 | 83-85 |
| ~35 | 118-120 |
Source: Boiling point data compiled from various sources.
Experimental Protocol for Vacuum Distillation:
-
Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and the joints are properly sealed with vacuum grease.
-
Heating: Use a heating mantle with a stirrer to ensure even boiling and prevent bumping.
-
Fraction Collection: It is advisable to collect a small forerun fraction, which may contain more volatile impurities, before collecting the main product fraction at its expected boiling point.
-
Monitor the Temperature and Pressure: A stable boiling point at a constant pressure is indicative of a pure compound.
Q6: I'm considering flash column chromatography. What are the recommended conditions?
A6: Flash column chromatography is ideal for smaller scale purifications and for separating impurities with similar boiling points to the product. Due to the basic nature of the amino group, some precautions are necessary to avoid poor separation (streaking).
-
Stationary Phase: Silica gel is the most common stationary phase.
-
Eluent System: A gradient elution is often most effective. Start with a less polar solvent system and gradually increase the polarity.
-
Recommended Starting Eluent: A mixture of ethyl acetate and hexanes (e.g., 1:1) with the addition of 0.5-1% triethylamine. The triethylamine is crucial as it deactivates the acidic sites on the silica gel, preventing the streaking of the basic amine.
-
Gradient: Gradually increase the polarity by adding methanol to the eluent system (e.g., transitioning from ethyl acetate/hexanes to ethyl acetate/methanol).
-
-
Monitoring: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
dot graph "chromatography_workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} dot
Caption: Workflow for purification by flash column chromatography.
D. Purity Assessment
Q7: How can I confirm the purity and identity of my final product?
A7: A combination of spectroscopic and chromatographic techniques should be used to confirm the purity and structure of your synthesized this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and purity assessment.
Compound ¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm) 5-Diethylamino-2-pentanone (Starting Material) ~2.5 (t, 2H), ~2.4 (q, 4H), ~2.1 (s, 3H), ~1.8 (quint, 2H), ~1.0 (t, 6H) ~209, ~52, ~47, ~40, ~30, ~22, ~12 This compound (Product) ~3.7 (m, 1H), ~2.5 (m, 2H), ~2.4 (q, 4H), ~1.4 (m, 4H), ~1.1 (d, 3H), ~1.0 (t, 6H) ~68, ~53, ~47, ~39, ~24, ~23, ~12 Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration. The key diagnostic signals for the conversion are the disappearance of the ketone carbonyl signal (~209 ppm) in the ¹³C NMR and the appearance of the carbinol proton (~3.7 ppm) and carbon (~68 ppm) signals in the ¹H and ¹³C NMR, respectively.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent technique for assessing purity and identifying volatile impurities.[1][2] The sample is vaporized and separated on a GC column, and the mass spectrometer provides a mass spectrum for each component, allowing for identification. A pure sample of this compound will show a single major peak in the gas chromatogram.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the conversion of the ketone to the alcohol. The key change to look for is the disappearance of the strong carbonyl (C=O) stretch of the ketone (typically around 1715 cm⁻¹) and the appearance of a broad hydroxyl (O-H) stretch of the alcohol (typically around 3300-3400 cm⁻¹).
III. References
-
Shimadzu Corporation. (n.d.). Analysis of Amino Acids Contained in Alcohol. Retrieved from [Link]
-
Columbia University. (n.d.). Column Chromatography. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
Wikipedia. (2024). Column chromatography. Retrieved from [Link]
-
University of Toronto Scarborough. (n.d.). Column Chromatography Theory. Retrieved from [Link]
-
Supporting Materials. (n.d.). Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Column Chromatography. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Sodium Borohydride. Retrieved from [Link]
-
Agilent Technologies. (2011). Amino-alcohols Analysis of amino-alcohols, C3-C5. Retrieved from [Link]
-
NIST. (n.d.). This compound. Retrieved from [Link]
-
Hahne, T., & Olsen, J. V. (2011). Highly Sensitive GC/MS/MS Method for Quantitation of Amino and Nonamino Organic Acids. Analytical Chemistry, 83(1), 133–140.
-
Kaspar, H., Dettmer, K., & Oefner, P. J. (2008). Amino Acid Analysis in Physiological Samples by GC–MS with Propyl Chloroformate Derivatization and iTRAQ–LC–MS/MS. In Springer Protocols.
-
BenchChem. (2025). Application Notes and Protocols for the Gas Chromatography Analysis of 2-[(Hydroxymethyl)amino]ethanol.
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]
-
Wipf, P., & Kerekes, A. D. (2003). An expeditious and high-yield formal synthesis of hirsutene using Rh(I)-catalyzed [(5+2)+1] cycloaddition. Organic Letters, 5(10), 1629–1631.
-
Macor, J. A., & Newman, M. E. (2015). Activation of sodium borohydride via carbonyl reduction for the synthesis of amine- and phosphine-boranes. Dalton Transactions, 44(45), 19685–19694.
-
LibreTexts. (2021). 3.4.1 – Sodium Borohydride Reduction of Carbonyls.
-
Wiley-VCH. (n.d.). Supporting Information.
-
Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]
-
Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]
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Metin, Ö. (2018). Basic 1H- and 13C-NMR Spectroscopy.
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Experimental Procedures. (n.d.).
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University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
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Stolarczyk, A., & Apola, A. (2020). TLC in the Analysis of Plant Material. Molecules, 25(23), 5603.
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2-amino alcohols. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). 5-DIETHYLAMINO-2-PENTANONE. Retrieved from [Link]
-
LibreTexts. (2022). 5.4A: Overview of Vacuum Distillation.
-
Kaliya, M. L., et al. (2012). Highly Regio-Selective Synthesis of β-Amino Alcohol by Reaction with Aniline and Propylene Carbonate in Self Solvent System over Large Pore Zeolite Catalyst. Green and Sustainable Chemistry, 2(3), 93-98.
-
Chen, G. (2014). Product Subclass 2: Borohydrides. In Science of Synthesis.
-
Hidayat, A., et al. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298.
-
Saidi, M. R., & Azizi, N. (2007). Reductive Amination of Aldehydes with Sodium Borohydride and Lithium Aluminum Hydride in the Presence of LiClO4. Journal of the Iranian Chemical Society, 4(2), 194-198.
-
EPFL. (n.d.). Some Useful and Practical Tips for Flash Chromatography.
-
Nikpour, F., & Ghorbani-Choghamarani, A. (2014). One-pot Reductive Amination of Carbonyl Compounds with NaBH4-B(OSO3H)3/SiO2 in Acetonitrile. Journal of the Iranian Chemical Society, 11(4), 1025-1030.
-
Studzińska-Sroka, E., et al. (2017). Application of the TLC image analysis technique for the simultaneous quantitative determination of L-proline and L-lysine in dietary supplements. Journal of Planar Chromatography – Modern TLC, 30(6), 469-474.
-
Macor, J. A., & Newman, M. E. (2015). Activation of sodium borohydride via carbonyl reduction for the synthesis of amine- and phosphine-boranes. Dalton Transactions, 44(45), 19685–19694.
-
Stoyanov, S., et al. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry, 56(10), 963-970.
-
University of Münster. (2021). Chemists succeed in synthesis of aminoalcohols by utilizing light.
-
Alfa Chemistry. (n.d.). Chiral Amino Alcohols for the Synthesis of Various Metal Complexes.
-
Kowalska, T., & Sajewicz, M. (2018). Thin Layer Chromatography and Chemometric Studies of Selected Potentilla Species. Molecules, 23(10), 2577.
-
Chen, J., & Chen, J. (2020). Enantioselective radical C–H amination for the synthesis of β-amino alcohols. Nature Communications, 11(1), 6398.
Sources
Technical Support Center: Synthesis and Purification of 5-Diethylamino-2-pentanol
This guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 5-Diethylamino-2-pentanol. As a valuable intermediate in pharmaceutical synthesis, ensuring its purity is paramount. This document provides in-depth troubleshooting advice and frequently asked questions regarding the common byproducts encountered during its synthesis and their effective removal.
I. Understanding Byproduct Formation in the Synthesis of this compound
The primary industrial route to this compound is the catalytic hydrogenation of 1-diethylaminopent-2-yn-4-ol. While this method is efficient, it can lead to several byproducts that complicate downstream processes and compromise the purity of the final product.
Commonly Encountered Byproducts:
-
Aminopentanol-2: Formed through the cleavage of the diethylamino group.
-
Diethylaminopentane: Results from the hydrogenolysis of the hydroxyl group.
-
Unreacted Starting Material (1-diethylaminopent-2-yn-4-ol): Incomplete hydrogenation leaves the acetylenic starting material in the reaction mixture.
-
Olefinic Intermediates: Partial hydrogenation of the triple bond can result in the formation of the corresponding alkene.
The formation of these byproducts is often influenced by the choice of catalyst and reaction conditions. Highly active catalysts such as platinum, palladium, and certain nickel catalysts can promote side reactions leading to the cleavage of the diethylamine or hydroxyl groups[1].
II. Troubleshooting Guide: Byproduct Removal
This section provides a systematic approach to identifying and removing the common byproducts from your this compound product.
Question: My final product is contaminated with a lower boiling point impurity. How can I remove it?
This impurity is likely Diethylaminopentane . Due to the absence of a hydroxyl group, it is less polar and more volatile than this compound.
Removal Strategy: Fractional Distillation
Fractional distillation under reduced pressure is the most effective method for removing diethylaminopentane.
Experimental Protocol:
-
Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum source. Use a short, insulated Vigreux or packed column for efficient separation.
-
Crude Product Preparation: Ensure the crude product is dry before distillation. If necessary, dry the organic extract over anhydrous sodium sulfate or magnesium sulfate.
-
Distillation Conditions:
-
Pressure: Maintain a vacuum, for instance, in the range of 15-35 mmHg.
-
Temperature: Gradually increase the temperature of the heating mantle. The boiling point of this compound is approximately 118-120 °C at 35 mmHg. Diethylaminopentane will distill at a significantly lower temperature.
-
-
Fraction Collection:
-
Fore-run: Collect the initial fraction, which will be enriched with the lower-boiling diethylaminopentane.
-
Main Fraction: Collect the fraction that distills at a stable temperature corresponding to the boiling point of pure this compound.
-
Post-distillation Analysis: Analyze the collected fractions by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the purity.
-
Question: I have a higher boiling point contaminant in my product. What is it and how do I remove it?
This is likely unreacted 1-diethylaminopent-2-yn-4-ol . The presence of the triple bond and hydroxyl group generally results in a higher boiling point compared to the saturated alcohol.
Removal Strategy 1: Optimized Distillation
Careful fractional distillation can separate the desired product from the higher-boiling starting material. The product, this compound, will distill first.
Removal Strategy 2: Column Chromatography
For smaller scales or when high purity is critical, column chromatography is an excellent option. The difference in polarity between the alkyne and the alkane allows for effective separation.
Experimental Protocol (Column Chromatography):
-
Stationary Phase: Use silica gel as the stationary phase.
-
Mobile Phase (Eluent): A gradient elution is recommended. Start with a non-polar solvent system and gradually increase the polarity. A common system would be a mixture of hexane or heptane with an increasing proportion of ethyl acetate or isopropanol. The less polar this compound will elute before the more polar starting material. A small amount of a basic modifier like triethylamine (0.1-1%) in the eluent can be beneficial to prevent tailing of the amine on the acidic silica gel.
-
Fraction Collection and Analysis: Collect fractions and analyze them using Thin Layer Chromatography (TLC) or GC to identify the pure product fractions.
Question: My product analysis shows the presence of a more polar impurity. How can I address this?
This is likely Aminopentanol-2 . The primary amine makes this byproduct significantly more polar than the tertiary amine of the desired product.
Removal Strategy: Acid-Base Extraction
This technique exploits the basicity of the amino group.
Experimental Protocol:
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as diethyl ether or ethyl acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The basic this compound and any other amine byproducts will be protonated and move into the aqueous layer.
-
Separation of Byproducts: The separation of aminopentanol-2 from the desired product in the aqueous phase can be challenging. A potential approach is to carefully basify the aqueous layer to a specific pH where the precipitation or extraction of one amine is favored over the other, though this requires careful optimization. A more robust method would be to proceed with chromatography after the initial acid-base extraction and neutralization.
-
Basification and Re-extraction: Make the acidic aqueous layer basic with a suitable base (e.g., NaOH or NaHCO₃ solution) to deprotonate the amine.
-
Final Extraction: Extract the deprotonated product back into an organic solvent.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.
III. Frequently Asked Questions (FAQs)
Q1: How can I prevent the formation of these byproducts in the first place?
Preventing byproduct formation is always preferable to removal. Based on patent literature, the following can be considered:
-
Catalyst Choice: Use a nickel catalyst, such as Raney Nickel, in the presence of a basic alkali or alkaline earth metal compound[1].
-
Reaction Conditions: Conduct the hydrogenation under mild conditions. The patent suggests starting the reaction at room temperature and keeping the temperature below 100°C, with a hydrogen pressure of less than 10 bar[1].
-
Anhydrous Conditions: The exclusion of water is recommended to suppress side reactions[1].
Q2: What analytical techniques are best for monitoring the reaction and assessing product purity?
-
Gas Chromatography (GC): Excellent for monitoring the disappearance of the starting material and the appearance of the product and volatile byproducts.
-
Thin Layer Chromatography (TLC): A quick and easy way to qualitatively assess the reaction progress and the number of components in the crude product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the final product and can be used to identify and quantify impurities.
-
Infrared (IR) Spectroscopy: Useful for identifying the presence or absence of key functional groups (e.g., O-H stretch for the alcohol, C≡C stretch for the starting material).
Q3: My purified this compound is slightly yellow. Is this a concern?
A slight yellow color is not uncommon for amines and may not necessarily indicate significant impurity. However, if color is a critical parameter, you can try the following:
-
Activated Carbon Treatment: Dissolve the product in a suitable solvent, add a small amount of activated carbon, stir for a short period, and then filter through celite.
-
Repeat Distillation: A second, careful fractional distillation can sometimes remove color-causing impurities.
Q4: Can I use High-Performance Liquid Chromatography (HPLC) for purification?
Yes, preparative HPLC can be used for high-purity applications. A reversed-phase column (e.g., C18) with a mobile phase of acetonitrile/water or methanol/water, often with an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape, would be a suitable starting point.
IV. Data Summary and Visualizations
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₉H₂₁NO | 159.27 | ~118-120 @ 35 mmHg |
| Diethylaminopentane | C₉H₂₁N | 143.28 | Lower than product |
| 1-diethylaminopent-2-yn-4-ol | C₉H₁₇NO | 155.24 | Higher than product |
| Aminopentanol-2 | C₅H₁₃NO | 103.16 | Varies |
Note: Boiling points for byproducts are estimated based on their structure relative to the product.
Workflow for Purification of this compound
Caption: General purification workflow for this compound.
V. References
-
Process for the preparation of this compound. (1983). Google Patents. Retrieved from
Sources
Preventing degradation of 5-Diethylamino-2-pentanol during storage
A comprehensive guide to preventing degradation during storage for researchers, scientists, and drug development professionals.
Introduction to the Stability of 5-Diethylamino-2-pentanol
This compound is a bifunctional molecule containing a tertiary amine and a secondary alcohol. This structure presents specific stability considerations. The tertiary amine is susceptible to oxidation, while the secondary alcohol can also undergo oxidation, albeit typically under more forcing conditions. The overall stability of the compound is highly dependent on the storage environment. Key factors that can influence its degradation include exposure to atmospheric oxygen, light, elevated temperatures, and incompatible materials. Understanding and controlling these factors are paramount to preserving the integrity of the compound for experimental use. Amines, in general, can be colorless when pure but may develop color upon storage due to atmospheric oxidation.
Troubleshooting Guide: Diagnosing and Resolving Degradation
This section addresses common issues encountered during the storage of this compound, providing potential causes and actionable solutions.
Issue 1: Visible Color Change (Yellowing or Browning of the Liquid)
-
Symptom: The initially clear, colorless to pale yellow liquid[1] develops a more intense yellow or brown hue over time.
-
Potential Cause: This is a classic indicator of oxidation. The tertiary amine moiety is susceptible to atmospheric oxygen, leading to the formation of colored N-oxide species and other degradation byproducts. This process can be accelerated by exposure to light and elevated temperatures.
-
Corrective and Preventive Actions:
-
Inert Atmosphere: Immediately blanket the headspace of the storage container with an inert gas such as argon or nitrogen. This displaces oxygen and minimizes further oxidation.
-
Purging: For larger quantities, gently bubble the inert gas through the liquid for a short period to remove dissolved oxygen before sealing the container.
-
Future Prevention: Always store this compound under an inert atmosphere. Use containers with tight-fitting seals, such as those with PTFE-lined caps, to prevent atmospheric exchange.
-
Issue 2: Appearance of Particulate Matter or Cloudiness
-
Symptom: The liquid, which should be clear, appears cloudy or contains visible solid particles.
-
Potential Cause:
-
Polymerization/Condensation: Although less common for this specific structure, some amino alcohols can undergo self-condensation or polymerization reactions, especially if exposed to contaminants or certain materials.
-
Insolubility of Degradation Products: Some degradation products may be less soluble in the parent compound, leading to precipitation.
-
Moisture Contamination: Amines can be hygroscopic. Absorbed water can lead to the formation of hydrates or facilitate hydrolytic degradation pathways, though this is less likely for this specific molecule compared to esters or other more water-labile groups.
-
-
Corrective and Preventive Actions:
-
Filtration: The product can potentially be purified by filtration through a chemically resistant membrane (e.g., PTFE) to remove particulate matter. However, this does not remove soluble impurities.
-
Material Compatibility: Ensure storage containers are made of compatible materials like borosilicate glass or high-density polyethylene (HDPE)[2]. Avoid reactive plastics or containers with plasticizers that could leach into the compound.
-
Moisture Control: Store in a dry environment. Use of desiccants in a secondary containment vessel can be beneficial. Ensure containers are sealed tightly to prevent moisture ingress[2].
-
Issue 3: Inconsistent Experimental Results
-
Symptom: Variability in reaction yields, kinetics, or unexpected side products when using this compound from a stored batch.
-
Potential Cause: The presence of unobserved, soluble degradation products is altering the reactivity or purity of the starting material. Oxidation of the alcohol to a ketone (5-(diethylamino)-2-pentanone) or degradation of the amine can introduce new reactive species.
-
Corrective and Preventive Actions:
-
Purity Re-analysis: Before use, re-analyze the purity of the stored compound using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Repurification: If significant degradation is detected, repurification by distillation under reduced pressure may be necessary. The boiling point of this compound is reported as 84-86 °C at 6 mmHg[3].
-
Forced Degradation Study: To understand potential interferences, a forced degradation study can be performed on a small scale by exposing the compound to heat, light, and oxidizing agents to identify potential degradation products and assess their impact on the intended reaction[4][5][6].
-
Visualizing Degradation Pathways
The primary degradation pathways for this compound are initiated by environmental factors. The following diagram illustrates the likely initial steps of degradation.
Caption: Potential initial degradation pathways for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To maximize shelf life and maintain purity, this compound should be stored under the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C (refrigerated) | Reduces the rate of potential degradation reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation of the tertiary amine. |
| Light | Amber glass bottle or stored in the dark | Protects against light-induced degradation. |
| Container | Borosilicate glass or HDPE with PTFE-lined cap | Ensures material compatibility and a tight seal[2]. |
Q2: My this compound has turned slightly yellow. Can I still use it?
A2: A slight yellowing indicates the onset of oxidation. For non-critical applications, the material may still be usable. However, for sensitive experiments, such as in drug development or kinetic studies, it is crucial to re-analyze the purity of the compound before use. The presence of impurities could affect the outcome of your experiment.
Q3: How can I check the purity of my stored this compound?
A3: The purity can be assessed using standard analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a UV detector (at a low wavelength, as the compound lacks a strong chromophore) or, more effectively, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) can be used. Amino compounds can sometimes show poor peak shape on standard silica-based columns; a column designed for amine analysis or the use of a mobile phase additive like triethylamine may be necessary.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the main component and may reveal the presence of significant impurities if their signals do not overlap with the main compound's signals.
Q4: What materials should I avoid for storing this compound?
A4: Avoid containers made of materials that can be attacked by amines or that may leach impurities. This includes:
-
Reactive Metals: Such as copper, aluminum, and zinc, and their alloys.
-
Some Plastics: Avoid plastics that are not chemically resistant to amines. Polyvinyl chloride (PVC) and polystyrene may be unsuitable.
-
Rubber and some elastomers: These can be degraded by amines and may leach contaminants.
Always consult a chemical compatibility chart when selecting storage and handling materials[8].
Experimental Protocols
Protocol 1: Inert Gas Blanketing for Long-Term Storage
-
Select a clean, dry amber glass bottle with a PTFE-lined screw cap.
-
Transfer the this compound into the bottle, filling it to no more than 80% of its capacity to allow for thermal expansion and an inert gas headspace.
-
Insert a long-stemmed pipette or a tube connected to a source of dry argon or nitrogen.
-
Gently introduce the inert gas into the headspace above the liquid for 1-2 minutes. Ensure the gas flow is slow to avoid splashing.
-
Quickly remove the gas line and immediately seal the bottle tightly.
-
For added protection, wrap the cap and neck of the bottle with Parafilm®.
-
Store the bottle in a refrigerator at 2-8 °C.
Protocol 2: Small-Scale Purity Check by Gas Chromatography (GC-FID) - A General Approach
This is a general guideline; method development and validation are required for accurate quantification.
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent such as dichloromethane or methanol (e.g., 1 mg/mL).
-
GC System and Column: Use a GC system with a Flame Ionization Detector (FID). A suitable column could be a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.
-
GC Conditions (Starting Point):
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.
-
Injection Volume: 1 µL with an appropriate split ratio (e.g., 50:1).
-
-
Analysis: Inject the sample and integrate the resulting peaks. The purity can be estimated by the area percent of the main peak relative to the total area of all peaks. The appearance of new peaks compared to a reference sample indicates the presence of degradation products.
References
-
Agilent Technologies, Inc. (2019). Safety Data Sheet: 2-Pentanol. Retrieved from [Link]
-
ScienceLab.com. (2005). Material Safety Data Sheet: 2-Pentanol MSDS. Retrieved from [Link]
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National Council of Educational Research and Training. (n.d.). Amines. In Chemistry Part II: Textbook for Class XII. Retrieved from [Link]
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Mol-Instincts. (n.d.). This compound 5412-69-1 wiki. Retrieved from [Link]
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CP Lab Safety. (n.d.). Chemical Compatibility by Container Resin. Retrieved from [Link]
- Gao, H., et al. (2014). Thermal and Oxidative Degradation of Aqueous N, N-Diethylethanolamine (DEEA) at Stripping Conditions for CO2 Capture. Energy Procedia, 63, 1911-1918.
- BASF AG. (1980). Process for the preparation of this compound. Google Patents. EP0008411B1.
- van der Ende, M., et al. (2021). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots.
- Gheshlaghi, S. P., et al. (2018). RP-HPLC analysis of amino acids with UV-detection. Journal of Pharmaceutical and Biomedical Analysis, 160, 213-221.
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Cheméo. (n.d.). Chemical Properties of this compound (CAS 5412-69-1). Retrieved from [Link]
- Wang, Y., et al. (2022).
- Pinaka, A., et al. (2012). A Convenient One-Step Synthesis of Stable β-Amino Alcohol N-Boranes from α-Amino Acids. Synthesis, 44(07), 1057-1062.
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Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]
- Barnes, I., et al. (2010). Study of OH-initiated degradation of 2-aminoethanol. Atmospheric Chemistry and Physics, 10(15), 7235-7246.
- de Koeijer, G., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 61(43), 16045-16056.
- Patil, S., et al. (2019). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. Journal of Analytical Methods in Chemistry, 2019, 8910765.
- Khan, I., et al. (2012). Gas-chromatography-mass-spectroscopic-GCMS-analysis-of-some-bioactive-compounds-form-five-medicinally-relevant-wild-edible-plants. International Journal of Biology, Pharmacy and Allied Sciences, 1(11), 1629-1637.
- Vevelstad, S. J., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 61(43), 16045-16056.
- Singh, R., & Kumar, R. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
- Pizzi, A., et al. (2005). Changes in curing behaviour of aminoresins during storage. Journal of Applied Polymer Science, 98(4), 1735-1740.
- Wilds, A. L., & Shunk, C. H. (1943). 1-diethylamino-3-butanone. Organic Syntheses, 23, 22.
- Kumar, P., & Kumar, R. (2017). analysis of amino acids by high performance liquid chromatography. International Journal of Pharmaceutical Sciences and Research, 8(8), 3246-3255.
- Danheiser, R. L., et al. (1996). SYNTHESIS OF β-LACTONES AND ALKENES VIA THIOL ESTERS: (E)-2,3-DIMETHYL-3-DODECENE. Organic Syntheses, 73, 61.
- Alsante, K. M., et al. (2003). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology, 27(2), 52-64.
- Li, H., et al. (2020). Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS. Clinica Chimica Acta, 507, 213-220.
- Murugan, T., & Devi, K. S. (2021). GC-MS analysis of bioactive compounds in methanolic extract of Acmella Calva. International Journal of Botany Studies, 6(6), 684-687.
- Gao, L., Xu, P., & Ren, J. (2023). New HPLC-UV Method Detects Amino Acids in Foods with High Precision. Food Chemistry, 424, 136413.
- da Cunha, M. S., et al. (2021). Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines. Journal of the Brazilian Chemical Society, 32(10), 2003-2016.
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National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]
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Pereira, V., et al. (2011). HPLC/UV-Vis chromatogram of the free amino acids in a Dão red wine... ResearchGate. Retrieved from [Link]
- Ullah, R., et al. (2018). GC-MS profile of bioactive compounds from medicinally important Periploca hydaspidis. Pakistan Journal of Pharmaceutical Sciences, 31(5), 1967-1973.
- Vevelstad, S. J., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research, 61(43), 16045-16056.
-
BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]
- Patil, P. S., & Gaikwad, D. K. (2014). GC-MS analysis of bioactive compounds in methanolic extract of Holigarna grahamii (wight) Kurz. International Journal of Herbal Medicine, 2(5), 89-94.
-
Carl Roth. (2025). Safety Data Sheet: 1-Pentanol. Retrieved from [Link]
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- 8. calpaclab.com [calpaclab.com]
Addressing challenges in the scale-up of 5-Diethylamino-2-pentanol synthesis
Welcome to the technical support center for the synthesis of 5-Diethylamino-2-pentanol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this important intermediate. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting advice to ensure the successful and safe execution of your synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, particularly when scaling up the reaction.
Issue 1: Low Yield of this compound
Symptom: The isolated yield of the final product is significantly lower than expected.
Potential Causes:
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, suboptimal temperature, or inadequate mixing.
-
Side Reactions: Competing side reactions can consume the starting material or the product. In reductive amination, this could involve the formation of enamines that are not efficiently reduced.[1] In catalytic hydrogenation of 1-diethylaminopent-2-yn-4-ol, side reactions can include the cleavage of diethylamine or water.[2]
-
Decomposition of Product: The product may be unstable under the reaction or work-up conditions, especially at elevated temperatures.
-
Losses during Work-up and Purification: Significant amounts of the product may be lost during extraction, washing, or distillation due to its physical properties, such as its solubility in aqueous layers.
Recommended Actions:
-
Reaction Monitoring: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the complete consumption of the starting material before quenching the reaction.
-
Optimize Reaction Conditions:
-
Temperature: Gradually increase the reaction temperature, monitoring for any increase in byproduct formation. For the reduction of 5-diethylamino-2-pentanone with sodium borohydride, maintaining a controlled temperature is crucial to prevent runaway reactions.[3]
-
Reaction Time: Extend the reaction time if monitoring indicates an incomplete reaction.
-
Reagent Stoichiometry: Ensure the correct molar ratios of reactants and reagents are used. An excess of the reducing agent may be necessary, but a large excess can lead to complications during work-up.
-
-
pH Control: For reductive amination, maintaining a weakly acidic pH is often necessary to facilitate imine formation without deactivating the amine nucleophile.[4][5]
-
Purification Strategy Review:
-
Extraction: Adjust the pH of the aqueous layer during work-up to ensure the amine product is in its free base form to maximize its partitioning into the organic layer.
-
Distillation: Perform distillation under reduced pressure to avoid thermal decomposition of the product.[6]
-
Issue 2: Presence of Unreacted 5-Diethylamino-2-pentanone (Starting Material)
Symptom: Analytical data (GC, NMR) of the purified product shows a significant peak corresponding to the starting ketone.
Potential Causes:
-
Insufficient Reducing Agent: The amount of reducing agent was not sufficient to reduce all of the ketone.
-
Deactivated Reducing Agent: The reducing agent may have been degraded by moisture or improper storage. Sodium borohydride, for example, reacts with water.[3]
-
Poor Mixing: In larger scale reactions, inefficient mixing can lead to localized areas where the reducing agent concentration is too low.[7]
Recommended Actions:
-
Verify Reagent Quality: Use a fresh, properly stored batch of the reducing agent.
-
Increase Reducing Agent Stoichiometry: Incrementally increase the molar equivalents of the reducing agent. For sodium borohydride, a slight excess (e.g., 1.1-1.5 equivalents) is common.
-
Improve Agitation: Ensure the reaction mixture is being stirred vigorously, especially during the addition of reagents in a scaled-up process.[7]
-
Controlled Addition: Add the reducing agent portion-wise or as a solution to maintain a consistent concentration throughout the reaction mixture.
Issue 3: Formation of a Significant Byproduct
Symptom: A significant, unexpected peak appears in the GC or LC-MS analysis of the crude reaction mixture.
Potential Causes:
-
Over-reduction: If other reducible functional groups are present in the starting material or intermediates, they may also be reduced.
-
Side Reactions from Intermediates: In reductive amination, the intermediate enamine can potentially undergo side reactions if not promptly reduced.[1]
-
Catalyst-Induced Side Reactions: In catalytic hydrogenation, the catalyst can sometimes promote side reactions like hydrogenolysis, leading to the cleavage of the C-N or C-O bond.[2]
Recommended Actions:
-
Byproduct Identification: Isolate and characterize the byproduct using spectroscopic methods (NMR, MS, IR) to understand its structure and formation mechanism.
-
Re-evaluate Reaction Conditions:
-
Choice of Reducing Agent: For reductive amination, a milder reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) can be more selective than sodium borohydride for the iminium ion over the ketone.[8]
-
Catalyst Screening: For catalytic hydrogenation, screen different catalysts and supports to find one with higher selectivity for the desired transformation.[9]
-
Temperature Control: Lowering the reaction temperature can often suppress the rates of side reactions more than the desired reaction.
-
Issue 4: Exothermic Reaction and Gas Evolution during Scale-up
Symptom: A rapid increase in temperature and pressure is observed, particularly during the addition of the reducing agent.
Potential Causes:
-
Exothermic Nature of Reduction: The reduction of a ketone is an exothermic process.
-
Hydrolysis of Sodium Borohydride: Sodium borohydride reacts with water and alcohols to produce hydrogen gas and heat. This can be particularly hazardous at scale.[3][10]
Recommended Actions:
-
Controlled Reagent Addition: Add the reducing agent slowly and in portions to allow for effective heat dissipation. Adding it as a solution rather than a solid can also help control the reaction rate.[11]
-
Efficient Cooling: Ensure the reactor is equipped with an efficient cooling system (e.g., cooling bath, jacketed reactor) capable of handling the heat generated by the reaction.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen, argon) to safely vent any evolved hydrogen gas.
-
Process Safety Evaluation: Before scaling up, perform a thorough process safety evaluation, including reaction calorimetry, to understand the thermal hazards associated with the reaction.[11]
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
The reductive amination of 5-diethylamino-2-pentanone is a widely used and scalable method.[4] This one-pot reaction typically involves the reaction of the ketone with a reducing agent in the presence of an amine.[5] An alternative industrial method involves the catalytic hydrogenation of 1-diethylaminopent-2-yn-4-ol.[2]
Q2: Which reducing agent is best for the reductive amination of 5-diethylamino-2-pentanone?
The choice of reducing agent depends on the scale and specific requirements of the synthesis.
-
Sodium Borohydride (NaBH₄): This is a cost-effective and commonly used reducing agent. However, it can also reduce the starting ketone, and its reaction with protic solvents generates hydrogen gas, which is a safety concern at scale.[3]
-
Sodium Cyanoborohydride (NaBH₃CN): This reagent is more selective for the reduction of the intermediate iminium ion over the ketone.[8] This can lead to cleaner reactions with fewer byproducts. However, it is more expensive and generates toxic cyanide waste.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is another mild and selective reducing agent that is a good alternative to NaBH₃CN, avoiding the issue of cyanide waste.[8]
Q3: How can I optimize the reaction conditions for the reductive amination?
-
Solvent: Protic solvents like methanol or ethanol are commonly used.
-
pH: The reaction is typically carried out under weakly acidic conditions (pH 4-6) to promote the formation of the iminium ion intermediate. This can be achieved by adding a small amount of a weak acid like acetic acid.
-
Temperature: The reaction is often run at room temperature or with gentle heating. Careful temperature control is important to manage the exothermicity of the reaction.
Q4: What are the best methods for purifying this compound?
Fractional distillation under reduced pressure is the most common method for purifying this compound on a larger scale.[6] This minimizes the risk of thermal decomposition. Prior to distillation, an aqueous work-up with acid and base washes can be used to remove impurities.
Q5: What are the key safety precautions to take when scaling up this synthesis?
-
Reagent Handling: Handle sodium borohydride with care, avoiding contact with water and acids outside of the controlled reaction environment.[3]
-
Hydrogen Evolution: Be prepared for hydrogen gas evolution, especially when using sodium borohydride in protic solvents. Ensure adequate ventilation and work in an inert atmosphere.[10]
-
Exotherm Control: Use a reactor with adequate cooling capacity and add reagents slowly to control the reaction exotherm.[11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination
This protocol describes the reduction of 5-diethylamino-2-pentanone using sodium borohydride.
Materials:
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
Hydrochloric acid (1M)
-
Sodium hydroxide (2M)
-
Sodium chloride (saturated solution)
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 5-diethylamino-2-pentanone (1 equivalent) in methanol.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add sodium borohydride (1.2 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or GC.
-
Carefully quench the reaction by slowly adding water, followed by 1M hydrochloric acid until the pH is acidic.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Make the aqueous solution basic (pH > 10) by adding 2M sodium hydroxide.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether, 3 x 50 mL).
-
Combine the organic layers and wash with a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield this compound as a clear liquid.[6][17][18]
Data Presentation
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| This compound | ||
| CAS Number | 5412-69-1 | [17] |
| Molecular Formula | C₉H₂₁NO | [17] |
| Molecular Weight | 159.27 g/mol | [17] |
| Boiling Point | 83-85 °C @ 15 mmHg | [13] |
| 5-Diethylamino-2-pentanone | ||
| CAS Number | 105-14-6 | [12] |
| Molecular Formula | C₉H₁₉NO | [13] |
| Molecular Weight | 157.25 g/mol | [13] |
| Boiling Point | 83-85 °C @ 15 mmHg | [13] |
| Density | 0.861 g/mL at 25 °C | [13] |
Visualizations
Diagram 1: Reductive Amination Workflow
Caption: Workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Low Yield
Caption: Troubleshooting logic for addressing low product yield.
References
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. EP0008411B1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 3. icheme.org [icheme.org]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 6. This compound [webbook.nist.gov]
- 7. scribd.com [scribd.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. d-nb.info [d-nb.info]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. 5-Diethylamino-2-pentanone | 105-14-6 [chemicalbook.com]
- 13. 5-Diethylamino-2-pentanone price,buy 5-Diethylamino-2-pentanone - chemicalbook [chemicalbook.com]
- 14. 2-Pentanone, 5-(diethylamino)- | C9H19NO | CID 7739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 2-Pentanone, 5-(diethylamino)- [webbook.nist.gov]
- 16. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 17. Page loading... [guidechem.com]
- 18. This compound (CAS 5412-69-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
Technical Support Center: Enhancing the Efficiency of 5-Diethylamino-2-pentanol Purification Methods
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of 5-Diethylamino-2-pentanol. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this critical amino alcohol at high purity. Due to its bifunctional nature—possessing both a basic tertiary amine and a secondary alcohol—this compound presents unique purification hurdles that require specialized approaches. This document provides in-depth, field-proven insights in a direct question-and-answer format to address specific experimental issues.
Section 1: Troubleshooting Guide
This section addresses common problems encountered during the purification of this compound. Each answer explains the underlying chemical principles and provides a clear, actionable protocol for resolution.
Q1: My compound is streaking severely during silica gel column chromatography, making separation impossible. What's happening and how can I fix it?
A1: This is the most common issue when purifying amino alcohols on standard silica gel. The streaking, or tailing, is caused by strong acid-base interactions between the basic tertiary amine of your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to poor separation, low recovery, and broad peaks.
Causality: The lone pair of electrons on the nitrogen atom readily forms strong hydrogen bonds or even proton-exchange interactions with the acidic silica surface, causing the molecule to "stick" and elute slowly and unevenly.[1]
Solutions:
-
Mobile Phase Modification (Recommended First Step): The most straightforward solution is to deactivate the silica gel in situ by adding a small amount of a volatile base to your eluent system.
-
Protocol: Add 0.5-2% triethylamine (Et₃N) or ammonia (as a 7N solution in methanol) to your solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol). The added base will competitively bind to the acidic sites on the silica, preventing your target compound from interacting too strongly and allowing it to elute as a sharp band.[2]
-
-
Use of Deactivated Silica: For particularly sensitive compounds, you can use commercially available deactivated silica gel or prepare it by treating standard silica gel with a base before packing the column.
-
Alternative Chromatography Modes: If streaking persists, consider switching to a different stationary phase.
-
Alumina (Basic): Basic alumina is an excellent alternative as its surface is not acidic and will not have the same strong interaction with the amine.
-
Reverse-Phase Chromatography (C18): This technique separates compounds based on polarity in reverse order. Since this compound is highly polar, it will elute early in a reverse-phase system (e.g., water/acetonitrile or water/methanol mobile phase), which can be effective for separating it from less polar impurities.[3]
-
Q2: I'm losing a significant amount of material during vacuum distillation, and my final yield is very low. What are the likely causes?
A2: Low yield during vacuum distillation of this compound typically points to one of two issues: thermal degradation or mechanical loss. The compound has a relatively high boiling point, and prolonged exposure to high temperatures, even under vacuum, can cause decomposition.[4][5]
Causality & Solutions:
-
Thermal Degradation: Amines can be susceptible to oxidation and other degradation pathways at elevated temperatures.[6]
-
Optimize Vacuum: Ensure your vacuum system is operating at maximum efficiency. A lower pressure allows the compound to boil at a lower temperature, minimizing thermal stress. Aim for a pressure below 1 mmHg if possible. The boiling point is reported as 84-86 °C at 6 mmHg.[5]
-
Use a Short-Path Apparatus: A short-path distillation setup minimizes the distance the vapor has to travel, reducing the amount of material that condenses on the glass surfaces and never reaches the collection flask.[2]
-
Ensure Smooth Boiling: Use a magnetic stir bar or boiling chips in the distillation flask to prevent bumping, which can lead to impure fractions and inaccurate temperature readings.
-
-
Mechanical Loss:
-
Check for Leaks: Ensure all glass joints are properly sealed with vacuum grease. Even a small leak will significantly raise the pressure and the required distillation temperature.
-
Use a Cold Trap: Place a cold trap between your distillation apparatus and the vacuum pump. This will condense any volatile product that gets pulled past the condenser, allowing for its recovery and protecting your pump.
-
Q3: My purified this compound is a clear liquid initially, but it turns yellow or brown upon storage. Why is this happening?
A3: The discoloration of amines upon storage is a classic sign of oxidative degradation. The tertiary amine group in this compound is susceptible to oxidation by atmospheric oxygen, which can be accelerated by exposure to light and trace metal impurities.[2][6] This process forms colored N-oxide species and other degradation products.
Preventative Measures:
-
Inert Atmosphere: After purification, handle and store the compound under an inert atmosphere. Purge the storage vial with dry nitrogen or argon before sealing.
-
Low Temperature Storage: Store the purified liquid at low temperatures (e.g., -20°C) to slow the rate of any potential degradation reactions.[2]
-
Use Amber Glassware: Protect the compound from light by storing it in an amber-colored vial or by wrapping a clear vial in aluminum foil.
-
Purity is Key: Ensure the product is free from acidic or metallic impurities, which can catalyze oxidation. If necessary, a final filtration through a small plug of basic alumina can remove such impurities.
Q4: I am trying to purify my compound by crystallization, but it consistently remains a liquid or an oil, even at low temperatures. What can I do?
A4: Many amino alcohols, including this compound, have low melting points and a strong tendency to exist as oils or syrups rather than crystalline solids.[7] A highly effective strategy to overcome this is to convert the basic free amine into a salt.
Causality: The formation of an ionic salt, such as a hydrochloride or oxalate, introduces strong electrostatic interactions. These forces help to organize the molecules into a stable, ordered crystal lattice, significantly increasing the melting point and promoting crystallization.[7][8]
Protocol for Salt Formation and Recrystallization:
-
Dissolve the Amine: Dissolve your crude this compound (1 equivalent) in a suitable anhydrous solvent like diethyl ether or ethyl acetate.
-
Add Acid: Slowly add a solution of either:
-
Anhydrous HCl (e.g., 1.1 equivalents of a 2M solution in diethyl ether), or
-
Oxalic Acid (1.1 equivalents dissolved in a minimal amount of a compatible solvent like ethanol).
-
-
Induce Crystallization: The salt will often precipitate immediately. If not, you can induce crystallization by scratching the inside of the flask with a glass rod, adding a seed crystal, or cooling the solution in an ice bath.
-
Isolate and Wash: Collect the resulting crystalline solid by vacuum filtration. Wash the crystals with a small amount of the cold solvent (e.g., diethyl ether) to remove soluble impurities.
-
Recrystallize: For higher purity, recrystallize the salt from a suitable solvent system, such as ethanol/ether or isopropanol.[7]
-
Liberate the Free Base (Optional): If the free amine is required for a subsequent reaction, the purified salt can be dissolved in water, basified with a strong base (e.g., NaOH solution), and the pure this compound can be extracted with an organic solvent.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best initial purification strategy for crude this compound?
A1: The optimal initial strategy depends on the scale of your reaction and the nature of the impurities.
-
For large quantities (>5 g) with high-boiling or non-volatile impurities: Vacuum distillation is the most efficient and scalable first step.[2] It quickly removes baseline impurities and significantly enriches your product.
-
For smaller quantities (<5 g) or to remove impurities with similar boiling points: Modified column chromatography (as described in Troubleshooting Q1) is the preferred method. It offers much higher resolution for separating structurally similar compounds.
-
If high purity is required and the compound is intended for long-term storage: Purification via salt crystallization is an excellent choice. It often yields a highly pure, stable, crystalline solid that is less prone to degradation than the free-base oil.[7]
Q2: How can I confirm the purity and identity of my final product?
A2: A combination of analytical techniques is essential for unambiguous confirmation.
| Method | Information Provided |
| ¹H and ¹³C NMR | Confirms the chemical structure and can reveal the presence of impurities. Quantitative NMR (qNMR) can be used for precise purity determination against a known standard.[9] |
| GC-MS | Ideal for assessing purity by separating volatile components. The mass spectrum provides the molecular weight and fragmentation pattern, confirming the identity of the main peak and helping to identify impurities.[9][10] |
| FTIR Spectroscopy | Confirms the presence of key functional groups: a broad O-H stretch (around 3300 cm⁻¹) for the alcohol and C-N stretches for the tertiary amine.[5] |
| Elemental Analysis | Provides the percentage composition of C, H, and N, which should match the theoretical values for the molecular formula C₉H₂₁NO. |
Q3: What are the common impurities I should be looking for?
A3: Impurities will depend on the synthetic route. A common synthesis involves the catalytic hydrogenation of 1-Diethylaminopentyn-2-ol-4.[11] Potential impurities could include:
-
Unreacted Starting Material: 1-Diethylaminopentyn-2-ol-4.
-
Over-reduction Product: 5-Diethylamino-2-pentane (where the hydroxyl group is also reduced).
-
Hydrogenolysis Products: Cleavage of the C-N bond can lead to pentan-2-ol.[11]
-
Solvent Residues: Traces of solvents used in the reaction or work-up.
Q4: Are there any specific safety precautions for handling this compound?
A4: Yes. Like many amines, this compound should be handled with care.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated chemical fume hood to avoid inhaling vapors.
-
Chemical Incompatibility: It is a base and will react exothermically with acids. It may also be incompatible with strong oxidizing agents, acid chlorides, and anhydrides.[12]
Section 3: Visualized Workflow
A logical approach is crucial when troubleshooting purification issues. The following diagram outlines a decision-making workflow for purifying crude this compound.
Caption: Troubleshooting decision tree for the purification of this compound.
References
- ACS Publications. (n.d.). Design and Evaluation of Salts between N-Trityl Amino Acid and tert-Butylamine as Inclusion Crystals of Alcohols.
- BenchChem. (2025). Technical Support Center: Purification of Polar Amino Alcohols.
- Google Patents. (n.d.). US2243977A - Process for the preparation of amino-alcohols.
- Google Patents. (n.d.). EP0008411B1 - Process for the preparation of this compound.
- Google Patents. (n.d.). US5118815A - Method for crystallization of amino acids.
- BenchChem. (2025). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Methods for Amino Alcohol Separation.
- BOC Sciences. (n.d.). Amino Acid Crystallization Resolution Service.
- LookChem. (n.d.). This compound 5412-69-1 wiki.
- Google Patents. (n.d.). WO2016067182A2 - Process for the preparation of amino alcohol derivatives or salts thereof.
- u:cris-Portal. (n.d.). Salts of amino acids: Crystallization, Structure and Properties.
- Sorbead India. (n.d.). Amino Acid Purification - Column Chromatography.
- National Institutes of Health. (n.d.). Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids.
- NIST. (n.d.). This compound.
- Agilent. (2011). Amino-alcohols Analysis of amino-alcohols, C3-C5.
- Cheméo. (n.d.). Chemical Properties of this compound (CAS 5412-69-1).
- ChemicalBook. (n.d.). 2-Amino-5-diethylaminopentane | 140-80-7.
- NIST. (n.d.). This compound IR Spectrum.
- BenchChem. (2025). Purity Assessment of Synthesized 4-(Diethylamino)but-2-enal: A Comparative Guide.
- Matrix Fine Chemicals. (n.d.). 5-(DIETHYLAMINO)PENTAN-2-OL | CAS 5412-69-1.
- Kushwaha, P. (2009). Significance of Stability Studies on Degradation Product. Research J. Pharm. and Tech.
- BenchChem. (2025). Technical Support Center: Purification of 4-(Diethylamino)but-2-enal.
- PubMed. (2022). Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu.
Sources
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- 5. This compound [webbook.nist.gov]
- 6. rjptonline.org [rjptonline.org]
- 7. US2243977A - Process for the preparation of amino-alcohols - Google Patents [patents.google.com]
- 8. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. EP0008411B1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 12. 2-Amino-5-diethylaminopentane | 140-80-7 [chemicalbook.com]
Validation & Comparative
A Comparative Analysis of Catalysts for the Synthesis of 5-Diethylamino-2-pentanol: A Guide for Researchers
Introduction
5-Diethylamino-2-pentanol is a key intermediate in the synthesis of several pharmaceutical compounds, most notably hydroxychloroquine, an aminoquinoline derivative with antimalarial and antirheumatic properties. The efficient and selective synthesis of this amino alcohol is therefore of significant interest to researchers and professionals in drug development. The primary synthetic routes to this compound involve the catalytic transformation of precursor molecules, with the choice of catalyst being a critical determinant of reaction efficiency, selectivity, and overall process viability.
This guide provides a comprehensive comparative analysis of various catalytic systems for the synthesis of this compound. We will delve into the performance of established and emerging catalysts, supported by experimental data and mechanistic insights, to provide a valuable resource for optimizing this crucial synthetic step. The two principal catalytic pathways to be discussed are:
-
Reductive amination of 5-hydroxy-2-pentanone with diethylamine.
-
Hydrogenation of 1-diethylaminopent-2-yn-4-ol.
This analysis will focus on four key classes of catalysts: Raney Nickel, Palladium-based catalysts, Rhodium-based catalysts, and Ruthenium-based catalysts. Each will be evaluated based on performance metrics, mechanistic considerations, and practical aspects such as cost, reusability, and safety.
Comparative Analysis of Catalytic Systems
The selection of an appropriate catalyst is a multifactorial decision that balances activity, selectivity, cost, and safety. Below is a detailed comparison of the most prominent catalysts for the synthesis of this compound.
Raney® Nickel: The Workhorse of Industrial Hydrogenation
Raney Nickel, a porous nickel catalyst, has long been a staple in industrial hydrogenation processes due to its high activity and relatively low cost compared to precious metal catalysts[1]. It is particularly effective for the hydrogenation of carbon-carbon multiple bonds and carbonyl groups, as well as in reductive amination reactions[2].
Performance and Experimental Data:
A patented process for the synthesis of this compound utilizes Raney Nickel for the hydrogenation of 1-diethylaminopent-2-yn-4-ol[3]. This method highlights the catalyst's efficacy in achieving complete reduction of the alkyne functionality.
| Catalyst | Precursor | Product | Yield (%) | Temperature (°C) | Pressure (bar H₂) | Time (h) | Solvent | Reference |
| Raney Nickel | 1-diethylaminopent-2-yn-4-ol | This compound | High (not specified) | 50 | 5 | 5 | None (neat) | [3] |
Mechanistic Insights:
The mechanism of Raney Nickel-catalyzed hydrogenation involves the dissociative adsorption of hydrogen onto the catalyst surface, generating active nickel hydride species. The substrate then adsorbs to the surface and undergoes stepwise hydrogenation of the triple bond to a double bond, and subsequently to a single bond. The carbonyl group is also reduced to a hydroxyl group. The porous structure of Raney Nickel provides a high surface area for these transformations to occur efficiently[4][5].
Diagram: Hydrogenation of 1-diethylaminopent-2-yn-4-ol using Raney Nickel
Caption: Hydrogenation pathway on a Raney Nickel surface.
Advantages:
-
Cost-effective: Significantly cheaper than precious metal catalysts[1].
-
High activity: Demonstrates excellent activity for hydrogenation reactions[6].
Disadvantages:
-
Pyrophoric: Can be pyrophoric when dry and requires careful handling.
-
Deactivation: Susceptible to deactivation by poisoning from sulfur or other impurities[7].
-
Reusability: While reusable, its activity can decrease over several cycles[7][8].
Palladium Catalysts: High Selectivity and Versatility
Palladium, particularly supported on carbon (Pd/C), is a highly effective and versatile catalyst for a wide range of organic transformations, including reductive amination[9][10][11]. It is known for its high activity and selectivity, often operating under milder conditions than other catalysts[5][12].
Performance and Experimental Data:
| Catalyst | Precursor | Amine | Product | Expected Yield (%) | Temperature (°C) | Pressure (bar H₂) | Solvent | Reference (Analogous Reactions) |
| Pd/C | 5-hydroxy-2-pentanone | Diethylamine | This compound | >90 | 25-80 | 1-10 | Methanol/Ethanol | [13][14] |
Mechanistic Insights:
In the reductive amination process, the ketone and amine first react to form a hemiaminal, which then dehydrates to an enamine or an iminium ion. The palladium catalyst facilitates the hydrogenation of this C=N double bond. The mechanism on the Pd surface involves the activation of hydrogen and the coordination of the iminium/enamine intermediate, followed by hydride transfer[9][10].
Diagram: Reductive Amination of 5-hydroxy-2-pentanone
Caption: General mechanism of reductive amination.
Advantages:
-
High activity and selectivity: Often provides excellent yields and clean reactions[12].
-
Versatility: Effective for a broad range of substrates[11].
-
Recyclability: Heterogeneous Pd catalysts are easily recovered and reused.
Disadvantages:
-
Cost: Palladium is a precious metal, making the catalyst relatively expensive[8].
-
Leaching: Potential for palladium leaching into the product, which is a concern for pharmaceutical applications.
Rhodium Catalysts: High Activity under Mild Conditions
Rhodium-based catalysts, both homogeneous and heterogeneous, are known for their exceptional activity in hydrogenation and reductive amination reactions, often under mild conditions[3][16][17][18].
Performance and Experimental Data:
Homogeneous rhodium catalysts have been shown to be highly effective for the reductive amination of ketones, although the formation of the corresponding alcohol as a byproduct can be a competing reaction[3][18].
| Catalyst | Precursor | Amine | Product | Expected Yield (%) | Temperature (°C) | Pressure (bar H₂) | Solvent | Reference (Analogous Reactions) |
| [Rh(dppb)(cod)]BF₄ | 5-hydroxy-2-pentanone | Diethylamine | This compound | 70-90 | 25 | 50 | Methanol | [3] |
Mechanistic Insights:
Homogeneous rhodium catalysts typically operate through a catalytic cycle involving oxidative addition of hydrogen, coordination of the imine/enamine, migratory insertion of the C=N bond into the Rh-H bond, and reductive elimination of the product[16][19]. The choice of ligands on the rhodium center is crucial for tuning the catalyst's activity and selectivity.
Advantages:
-
High activity: Can operate at low temperatures and pressures[3][18].
-
Tunability: The catalytic properties can be fine-tuned by modifying the ligands.
Disadvantages:
-
Cost: Rhodium is a very expensive precious metal.
-
Homogeneous nature: Separation of the catalyst from the product can be challenging for homogeneous systems.
-
Safety: Rhodium compounds can be toxic and require careful handling[1][20][21].
Ruthenium Catalysts: Champions of Transfer Hydrogenation
Ruthenium catalysts have gained prominence, particularly for transfer hydrogenation reactions, which use a hydrogen donor like isopropanol or formic acid instead of high-pressure hydrogen gas[6][13][22][23]. This offers a safer and more operationally simple alternative for reductive amination.
Performance and Experimental Data:
Ruthenium catalysts have been successfully employed for the synthesis of amino alcohols via transfer hydrogenation of the corresponding amino ketones[22][23].
| Catalyst | Precursor | Amine | Product | Expected Yield (%) | Temperature (°C) | Hydrogen Source | Solvent | Reference (Analogous Reactions) |
| [RuCl₂(p-cymene)]₂/ligand | 5-hydroxy-2-pentanone | Diethylamine | This compound | High | 40-80 | Isopropanol/Formic Acid | Isopropanol | [22][23] |
Mechanistic Insights:
In ruthenium-catalyzed transfer hydrogenation, the catalyst forms a metal hydride intermediate by abstracting hydrogen from the donor molecule (e.g., isopropanol). This hydride is then transferred to the iminium ion intermediate in a concerted or stepwise manner, often through a six-membered transition state[6][11].
Advantages:
-
Avoids high-pressure hydrogen: Enhances safety and simplifies experimental setup[22].
-
High selectivity: Often exhibits excellent chemoselectivity.
Disadvantages:
-
Cost: Ruthenium is a precious metal.
-
Ligand sensitivity: The performance is highly dependent on the choice of ligand.
-
Safety: Ruthenium compounds can be hazardous and require appropriate handling procedures[1][22][24].
Experimental Protocols
Protocol 1: Synthesis of this compound via Hydrogenation of 1-diethylaminopent-2-yn-4-ol using Raney Nickel
This protocol is adapted from a patented procedure[3].
Materials:
-
1-diethylaminopent-2-yn-4-ol
-
Raney Nickel (as a 50% slurry in water)
-
Sodium hydroxide (solid)
-
High-pressure autoclave with a stirrer
Procedure:
-
Charge the autoclave with 1-diethylaminopent-2-yn-4-ol.
-
Carefully add the Raney Nickel slurry.
-
Add solid sodium hydroxide as a promoter.
-
Seal the autoclave and purge with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to 5 bar.
-
Begin stirring and heat the reaction mixture to 50 °C.
-
Maintain the temperature and pressure for 5 hours, or until hydrogen uptake ceases.
-
Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture to remove the Raney Nickel catalyst. The catalyst should be kept wet to prevent it from becoming pyrophoric.
-
The crude product can be purified by distillation under reduced pressure.
Diagram: Experimental Workflow for Hydrogenation
Caption: Workflow for the hydrogenation of 1-diethylaminopent-2-yn-4-ol.
Protocol 2: General Procedure for the Synthesis of this compound via Reductive Amination
This is a general protocol that can be adapted for Pd/C, Rh, or Ru catalysts.
Materials:
-
5-hydroxy-2-pentanone
-
Diethylamine
-
Catalyst (e.g., 5% Pd/C)
-
Hydrogen source (H₂ gas or a transfer hydrogenation agent like formic acid/isopropanol)
-
Solvent (e.g., Methanol or Ethanol)
-
Reaction vessel (e.g., Parr shaker or round-bottom flask with a balloon)
Procedure:
-
In a suitable reaction vessel, dissolve 5-hydroxy-2-pentanone and diethylamine in the chosen solvent.
-
Carefully add the catalyst under an inert atmosphere (e.g., nitrogen or argon).
-
If using hydrogen gas, purge the vessel with hydrogen and then pressurize to the desired pressure.
-
If using transfer hydrogenation, add the hydrogen donor.
-
Stir the reaction mixture at the desired temperature for the required time (monitor by TLC or GC-MS).
-
Upon completion, carefully filter the reaction mixture to remove the heterogeneous catalyst.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or distillation.
Conclusion
The synthesis of this compound can be effectively achieved through various catalytic routes, each with its own set of advantages and disadvantages.
-
Raney Nickel remains a highly attractive option for large-scale industrial production via the hydrogenation of 1-diethylaminopent-2-yn-4-ol, primarily due to its low cost and high activity. However, safety and handling considerations are paramount.
-
Palladium catalysts , particularly Pd/C, offer a versatile and highly selective route through the reductive amination of 5-hydroxy-2-pentanone, often under mild conditions. The primary drawback is the cost of palladium.
-
Rhodium catalysts exhibit exceptional activity for reductive amination, potentially at lower temperatures and pressures than other systems. Their high cost and the challenges of separating homogeneous catalysts are significant considerations.
-
Ruthenium catalysts provide a compelling alternative, especially for transfer hydrogenation, which circumvents the need for high-pressure hydrogen gas, thereby enhancing safety and operational simplicity.
The optimal choice of catalyst will ultimately depend on the specific requirements of the synthesis, including scale, cost constraints, available equipment, and safety protocols. This guide provides the foundational knowledge and comparative data to assist researchers in making an informed decision to best suit their drug development and manufacturing needs.
References
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Industrial-Scale Palladium-Catalyzed Coupling of Aryl Halides and Amines. (n.d.). SciSpace. Retrieved January 21, 2026, from [Link]
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Törös, S., Heil, B., & Markó, L. (2025). Industrial‐Scale Palladium‐Catalyzed Coupling of Aryl Halides and Amines –A Personal Account. ResearchGate. Retrieved January 21, 2026, from [Link]
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24ChemicalResearch. (n.d.). Raney Nickel Catalyst Market 2025 Forecast to 2032. 24ChemicalResearch. Retrieved January 21, 2026, from [Link]
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The Ultimate Guide to Raney Nickel Mesh. (2024, August 22). Heanjia Super-Metals Co., Ltd. Retrieved January 21, 2026, from [Link]
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Kuhlmann, R., et al. (2020). Rhodium‐Catalysed Reductive Amination for the Synthesis of Tertiary Amines. ResearchGate. Retrieved January 21, 2026, from [Link]
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Kielhorn, J., et al. (n.d.). Ruthenium, Rhodium, Palladium, and Osmium. ResearchGate. Retrieved January 21, 2026, from [Link]
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Törös, S., Heil, B., & Markó, L. (n.d.). On the reductive amination of aldehydes and ketones catalyzed by homogeneous Rh(I) complexes. Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]
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HAZARD DATA SHEET – RHODIUM. (n.d.). Implats. Retrieved January 21, 2026, from [Link]
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SAFETY DATA SHEET - RUTHENIUM. (n.d.). Implats. Retrieved January 21, 2026, from [Link]
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Ogo, S., et al. (n.d.). Catalytic Leuckart-Wallach-Type Reductive Amination of Ketones. J-STAGE. Retrieved January 21, 2026, from [Link]
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SAFETY DATA SHEET Ruthenium (pieces). (n.d.). CDNEIS. Retrieved January 21, 2026, from [Link]
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Allegretti, M., et al. (2002). A modified palladium catalysed reductive amination procedure. ScienceDirect. Retrieved January 21, 2026, from [Link]
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Raney Nickel Catalyst Market Analysis 2025, Market Size, Share, Growth, CAGR, Forecast, Trends, Revenue, Industry Experts, Consultation, Online/Offline Surveys, Syndicate Reports. (n.d.). Cognitive Market Research. Retrieved January 21, 2026, from [Link]
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Wang, D., et al. (2021). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. National Institutes of Health. Retrieved January 21, 2026, from [Link]
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Törös, S., Heil, B., & Markó, L. (2000). On the reductive amination of aldehydes and ketones catalyzed by homogeneous Rh() complexes. Chemical Communications. Retrieved January 21, 2026, from [Link]
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Aprile, C., et al. (2022). Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. MDPI. Retrieved January 21, 2026, from [Link]
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Törös, S., Heil, B., & Markó, L. (2025). On the reductive amination of aldehydes and ketones catalyzed by homogeneous Rh(I) complexes. ResearchGate. Retrieved January 21, 2026, from [Link]
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Jagadeesh, R. V., et al. (2025). On the quantitative recycling of Raney–Nickel catalysts on a lab-scale. ResearchGate. Retrieved January 21, 2026, from [Link]
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Joudeh, N., et al. (2022). Synthesis methods and applications of palladium nanoparticles: A review. Frontiers. Retrieved January 21, 2026, from [Link]
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Gemo, M. P. S., et al. (2022). Iridium- and Palladium-Based Catalysts in the Pharmaceutical Industry. MDPI. Retrieved January 21, 2026, from [Link]
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Pettus, T. R. R., & Van Vleet, M. J. (2025). Solvent-Free Reductive Amination: An Organic Chemistry Experiment. ResearchGate. Retrieved January 21, 2026, from [Link]
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Reductive Amination. (2023, March 16). YouTube. Retrieved January 21, 2026, from [Link]
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Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]
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Reductive Amination. (n.d.). Chemistry Steps. Retrieved January 21, 2026, from [Link]
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Zhang, Y., et al. (n.d.). Continuous flow reductive amination of cyclohexanone using Pd/C catalyst with high productivity. Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]
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Stolle, A., et al. (2023). Ligand-free reductive amination via Pd-coated mechanocatalysis. National Institutes of Health. Retrieved January 21, 2026, from [Link]
-
Ramesh, R., et al. (2022). Ruthenium Complexes Bearing α-Diimine Ligands and Their Catalytic Applications in N-Alkylation of Amines, α-Alkylation of Ketones, and β-Alkylation of Secondary Alcohols. National Institutes of Health. Retrieved January 21, 2026, from [Link]
-
Arteaga-Pérez, L. E., et al. (n.d.). Reductive amination of phenol over Pd-based catalysts: elucidating the role of the support and metal nanoparticle size. Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]
-
Baehn, S., et al. (2010). Selective ruthenium-catalyzed N-alkylation of indoles by using alcohols. Semantic Scholar. Retrieved January 21, 2026, from [Link]
-
Xu, X., et al. (n.d.). Regioselective N-alkylation of 2-amino-azoles with alcohols for the synthesis of 2-N-(alkylamino)azoles catalyzed by a ruthenium complex bearing a functional ligand. Semantic Scholar. Retrieved January 21, 2026, from [Link]
-
Ackermann, L., et al. (n.d.). Ruthenium(II)-catalyzed synthesis of isochromenes by C-H activation with weakly coordinating aliphatic hydroxyl groups. Semantic Scholar. Retrieved January 21, 2026, from [Link]
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A Technical Guide for Researchers: 5-Diethylamino-2-pentanol Versus Alternative Amino Alcohols in Antimalarial Drug Synthesis
Introduction: The Critical Role of the Amino Alcohol Side Chain in Quinoline Antimalarials
The 4-aminoquinoline scaffold is a cornerstone in the history of antimalarial drug discovery, with chloroquine serving as a prime example of its therapeutic success. A key structural feature dictating the efficacy, pharmacokinetics, and toxicity of these drugs is the diaminoalkyl side chain attached at the 4-position. This side chain is believed to be crucial for accumulating the drug in the parasite's acidic food vacuole, a primary site of action.[1] 5-Diethylamino-2-pentanol is the precursor to the side chain of chloroquine, arguably the most well-known amino alcohol in this context. Its hydroxylated derivative forms the side chain of hydroxychloroquine, a compound developed to reduce toxicity.[2]
This guide provides an in-depth comparative analysis of this compound against other structurally significant amino alcohols used in the synthesis of quinoline-based antimalarials. We will examine this from the perspective of a drug development professional, focusing on synthetic accessibility, reaction efficiency, the resulting physicochemical properties of the final compound, and the ultimate impact on biological activity and safety. This document is intended for researchers and scientists in the field of medicinal chemistry and drug development, providing both theoretical insights and practical, data-supported protocols.
The Archetype: this compound and its Derivatives
This compound is the key precursor for the side chain of chloroquine. The related precursor for hydroxychloroquine is 5-(N-ethyl-N-2-hydroxyethylamino)-2-pentylamine, which introduces a hydroxyl group on one of the N-ethyl substituents. This seemingly minor modification has significant implications for the drug's properties.
Role in Synthesis: The synthesis of chloroquine and hydroxychloroquine involves a nucleophilic aromatic substitution (SNAr) reaction. The primary amine of the amino alcohol side chain displaces the chlorine atom at the 4-position of 4,7-dichloroquinoline. This reaction is a robust and well-established method for creating the core structure of these antimalarial drugs.[3]
Structure-Activity Relationship (SAR): The diethylamino terminal group and the length of the alkyl chain are considered optimal for the activity of chloroquine.[2] The basicity of the terminal tertiary amine is critical for the drug's accumulation in the acidic food vacuole of the parasite. The introduction of a hydroxyl group in the side chain of hydroxychloroquine reduces the drug's toxicity compared to chloroquine.[2][4]
Key Alternative Amino Alcohols in Antimalarial Synthesis
Research into overcoming chloroquine resistance has led to the exploration of a wide variety of amino alcohol side chains. These modifications aim to alter the drug's physicochemical properties to evade resistance mechanisms while retaining or improving antimalarial potency. Key areas of modification include:
-
Chain Length: Both shortening and lengthening the alkyl chain between the two nitrogen atoms have been shown to restore activity against chloroquine-resistant strains of P. falciparum.[5]
-
Terminal Amino Group Substitution: Modifying the alkyl groups on the terminal nitrogen to include bulkier or different functional groups can impact the drug's interaction with efflux pumps responsible for resistance.
-
Stereochemistry: The stereochemistry of the chiral center on the amino alcohol side chain can significantly influence antimalarial activity.
A notable comparator is 4-amino-1-methylbutylamine , the side chain precursor for the 8-aminoquinoline antimalarial, primaquine. While primaquine has a different quinoline core substitution and mechanism of action, the comparison of its diamine side chain highlights the diversity of structures employed in antimalarial drugs.
Comparative Analysis: A Head-to-Head Evaluation
The choice of an amino alcohol side chain precursor is a multifactorial decision in drug development, balancing synthetic feasibility with the desired biological profile.
Synthetic Accessibility and Cost
The commercial availability and cost of starting materials are critical for large-scale drug synthesis.
| Precursor | Common Application | Relative Cost | Commercial Availability |
| This compound | Chloroquine Side Chain | Moderate | Readily Available |
| 5-(Ethyl(2-hydroxyethyl)amino)pentan-2-amine | Hydroxychloroquine Side Chain | Higher | Available, less common |
| 4-Amino-1-methylbutylamine | Primaquine Side Chain | Moderate | Readily Available |
| Varied Diamines/Amino Alcohols | Research Analogues | Variable (Low to Very High) | Varies from common to custom synthesis |
Note: Relative cost is an approximation and can vary significantly between suppliers and purity grades.
Reaction Efficiency in Quinoline Alkylation
The key synthetic step is the condensation of the amino alcohol with 4,7-dichloroquinoline. While yields are generally good, they can be influenced by the structure of the amino alcohol and the reaction conditions.
Microwave-assisted synthesis has been shown to produce 4-aminoquinoline derivatives in high yields (80-95%) with short reaction times (20-30 minutes).[6] Conventional heating methods are also effective, often employing a catalyst or high temperatures. A Chinese patent describes a method for synthesizing chloroquine by reacting 4,7-dichloroquinoline with 2-amino-5-diethylaminopentane in the presence of phenol, achieving a crude yield of over 90%.
Impact on Physicochemical Properties
The amino alcohol side chain has a profound effect on the physicochemical properties of the final drug molecule, which in turn influences its pharmacokinetic profile.
| Property | This compound derived (Chloroquine) | Hydroxylated derivative (Hydroxychloroquine) | Effect of Other Modifications |
| LogP (Lipophilicity) | High | Lower | Varies significantly with chain length and substituents. |
| pKa (Basicity) | Two basic centers | Two basic centers | Can be tuned by altering substituents on the terminal amine. |
| Solubility | Moderate | Higher | Generally, increased polarity (e.g., hydroxyl groups) improves aqueous solubility. |
| Toxicity | Higher | Lower | Modifications to the side chain can significantly reduce toxicity.[2][4] |
Note: This table represents general trends. Specific values can be found in dedicated medicinal chemistry literature.
Pharmacokinetic and Pharmacodynamic (PK/PD) Consequences
The ultimate test of a side chain is its effect on the drug's in vivo performance.
-
Absorption and Distribution: The lipophilicity and pKa, dictated by the side chain, control how the drug is absorbed and where it distributes in the body. The basic side chain is fundamental to the lysosomotropic character of 4-aminoquinolines, leading to their accumulation in the acidic food vacuole of the malaria parasite.
-
Metabolism: The N-alkyl groups on the terminal amine are susceptible to metabolic N-dealkylation. Modifying these groups can alter the metabolic stability and pharmacokinetic profile of the drug.
-
Potency and Resistance Profile: Altering the side chain is a key strategy to combat chloroquine resistance. Modifications that hinder recognition by the parasite's efflux pumps can restore potent antimalarial activity. For example, shortening the side chain of chloroquine analogues is a known strategy to overcome resistance.
Experimental Protocols: A Practical Guide
The following protocols are representative of the synthesis of 4-aminoquinoline antimalarials.
General Procedure for N-alkylation of 4,7-dichloroquinoline
This procedure is a generalized representation of the key synthetic step.
dot
Caption: General workflow for the synthesis of 4-aminoquinoline antimalarials.
Materials:
-
4,7-dichloroquinoline (1 equivalent)
-
Selected amino alcohol (1-2 equivalents)
-
Solvent (e.g., N-methyl-2-pyrrolidone, ethanol, or neat)
-
Base (e.g., K2CO3, triethylamine, if required)
Procedure:
-
Combine 4,7-dichloroquinoline and the chosen amino alcohol in a suitable reaction vessel.
-
Add solvent and base if the reaction is not being run neat.
-
Heat the mixture with stirring. Typical conditions range from 120-180°C for several hours, or 140-180°C for 20-30 minutes under microwave irradiation.[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup. This typically involves diluting the mixture with an organic solvent (e.g., ethyl acetate) and washing with a basic aqueous solution (e.g., sodium carbonate) to remove unreacted starting materials and acidic byproducts.
-
Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final 4-aminoquinoline derivative.
Characterization Methods
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Structure-Property Relationships Visualization
The choice of amino alcohol side chain directly influences key drug properties.
dot
Caption: Influence of side chain properties on final drug characteristics.
Future Perspectives and Conclusion
While this compound remains a historically significant and synthetically accessible precursor for antimalarial drugs, the rise of drug resistance has necessitated a broader exploration of alternative amino alcohols. The "ideal" side chain is a delicate balance of properties that confer high potency against resistant parasite strains, favorable pharmacokinetic properties, and a low toxicity profile.
Key Takeaways:
-
This compound provides a reliable and well-understood scaffold, but its resulting compounds are susceptible to resistance.
-
Hydroxylated analogues , such as the precursor for hydroxychloroquine, offer a proven strategy for reducing toxicity.
-
Modifications to chain length and terminal amine substitution are effective strategies for overcoming chloroquine resistance, making these alternative amino alcohols highly valuable in modern antimalarial research.
Future research will likely focus on novel amino alcohols that can be synthesized cost-effectively and impart properties that not only kill the parasite but also prevent the evolution of new resistance mechanisms. The continued exploration of diverse amino alcohol side chains is, therefore, a critical endeavor in the global fight against malaria.
References
-
Mullié, C., et al. (2012). Differences in anti-malarial activity of 4-aminoalcohol quinoline enantiomers and investigation of the presumed underlying mechanism of action. Malaria Journal, 11(1), 65. Available at: [Link]
-
Taylor & Francis. (n.d.). Aminoalcohol – Knowledge and References. Available at: [Link]
-
Uzelac, A., & Perković, I. (2018). Primaquine derivatives: Modifications of the terminal amino group. Molecules, 23(11), 2829. Available at: [Link]
-
Pharmacy 180. (n.d.). 4-Substituted Quinolines: Structure Activity Relationship - Antimalarials. Available at: [Link]
-
Quiliano, M., et al. (2016). Exploring the scope of new arylamino alcohol derivatives: Synthesis, antimalarial evaluation, toxicological studies, and target exploration. International Journal for Parasitology: Drugs and Drug Resistance, 6(3), 184-198. Available at: [Link]
-
Pharmaffiliates. (n.d.). 5-(Ethyl(2-hydroxyethyl)amino)pentan-2-one. Available at: [Link]
-
Zarei, M., et al. (2021). Introducing New Antimalarial Analogues of Chloroquine and Amodiaquine: A Narrative Review. Infectious Disorders - Drug Targets, 21(5), 796-810. Available at: [Link]
-
LookChem. (n.d.). 5-[ethyl(2-hydroxyethyl)amino]pentan-2-one. Available at: [Link]
-
Romero-Castro, Z. A., et al. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 12, 1373003. Available at: [Link]
-
Burgess, S. J., et al. (2008). 4-N, 4-S & 4-O Chloroquine Analogues: Influence of Side Chain Length and Quinolyl Nitrogen pKa on Activity vs. Chloroquine Resistant Malaria. Journal of Medicinal Chemistry, 51(12), 3466-3479. Available at: [Link]
-
de Souza, M. V. N., et al. (2018). Chloroquine analogs as antimalarial candidates with potent in vitro and in vivo activity. Molecules, 23(10), 2657. Available at: [Link]
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Hassan, K. H., et al. (2016). COMPARATIVE TOXICITY STUDY OF CHLOROQUINE AND HYDROXYCHLOROQUINE ON ADULT ALBINO RATS. International Journal of Pharmaceutical Sciences and Research, 7(1), 366-373. Available at: [Link]
-
Burgess, S. J., et al. (2008). 4-N, 4-S & 4-O Chloroquine Analogues: Influence of Side Chain Length and Quinolyl Nitrogen pKa on Activity vs. Chloroquine Resistant Malaria. Journal of Medicinal Chemistry, 51(12), 3466–3479. Available at: [Link]
-
Chem-Impex. (n.d.). 4-Amino-1-butanol. Available at: [Link]
-
Madrid, D. C., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLoS ONE, 10(7), e0131844. Available at: [Link]
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Egan, T. J. (2008). Recent advances in the understanding of haemozoin, the malaria pigment. Journal of Inorganic Biochemistry, 102(5-6), 1288-1299. Available at: [Link]
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Ridley, R. G., et al. (1996). 4-Aminoquinoline analogues of chloroquine with shortened side chains retain activity against chloroquine-resistant Plasmodium falciparum. Antimicrobial Agents and Chemotherapy, 40(8), 1846-1854. Available at: [Link]
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A Comparative Guide to the Validation of Analytical Methods for 5-Diethylamino-2-pentanol Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control and regulatory compliance. 5-Diethylamino-2-pentanol, a key chemical intermediate, requires robust and reliable analytical methods to ensure the consistency and safety of the final drug product. This guide provides an in-depth comparison of two common chromatographic techniques—Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV)—for the quantification of this compound. The focus will be on the validation of these methods in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2]
The Criticality of Method Validation
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[1][3] A well-validated method provides confidence in the reliability, accuracy, and consistency of analytical results, which is paramount in the pharmaceutical industry to ensure product quality and patient safety. The validation process involves a series of experiments to evaluate the performance of the analytical method against a set of predefined acceptance criteria.[4][5]
Choosing the Right Analytical Approach for this compound
The selection of an appropriate analytical technique for this compound is influenced by its physicochemical properties. As a volatile amine, it is amenable to analysis by Gas Chromatography (GC).[6][7] However, High-Performance Liquid Chromatography (HPLC) is also a powerful separation technique widely used in pharmaceutical analysis.[8][9] A significant challenge with using HPLC for aliphatic amines like this compound is that they often lack a UV chromophore, making detection by standard UV-Vis detectors difficult without derivatization.[10][11][12]
This guide will compare a direct GC-FID method with a pre-column derivatization HPLC-UV method.
Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. For aliphatic amines, GC can be challenging due to their basicity, which can lead to peak tailing and adsorption to the column.[13] This can be mitigated by using base-deactivated columns or by adding a basic modifier to the carrier gas or sample.
Experimental Protocol: GC-FID Method
1. Sample Preparation:
-
Prepare a stock solution of this compound standard in methanol.
-
For analysis, dilute the sample in methanol to fall within the calibration range.
2. Chromatographic Conditions:
-
Instrument: Agilent 7890B GC with 5977A MSD or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a similar non-polar column.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Detector: Flame Ionization Detector (FID) at 280 °C.
-
Injection Volume: 1 µL.
Validation of the GC-FID Method
The validation of this method would follow the ICH Q2(R2) guideline and assess the following parameters:[1][2][14]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the absence of interfering peaks at the retention time of this compound in a blank sample.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of standards over a defined range.[4]
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.[15]
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by spike-recovery studies.[4]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.[16]
-
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Method 2: High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV) following Derivatization
To overcome the lack of a UV chromophore in this compound, a pre-column derivatization step can be employed to attach a UV-active moiety to the molecule. A common derivatizing agent for amines is 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl).[10]
Experimental Protocol: HPLC-UV Method with Derivatization
1. Sample Preparation and Derivatization:
-
Prepare a stock solution of the this compound standard in acetonitrile.
-
To 1 mL of the sample or standard solution, add 1 mL of a 0.5 mg/mL solution of Fmoc-Cl in acetonitrile and 0.5 mL of a 0.1 M borate buffer (pH 9.0).
-
Vortex the mixture and allow it to react at room temperature for 20 minutes.
-
Filter the resulting solution through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
-
Instrument: Agilent 1260 Infinity II HPLC system or equivalent.
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and water (B).
-
0-15 min: 50% A, 50% B to 90% A, 10% B
-
15-20 min: 90% A, 10% B
-
20-25 min: 90% A, 10% B to 50% A, 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV-Vis detector set at 265 nm (the absorbance maximum of the Fmoc-adduct).
-
Injection Volume: 20 µL.
Validation of the HPLC-UV Method
The validation parameters for the HPLC-UV method are the same as for the GC-FID method, with particular attention paid to the specificity, ensuring that the derivatizing agent and any by-products do not interfere with the quantification of the derivatized analyte.
Comparative Performance Data
The following table summarizes the expected performance characteristics of the two validated methods for the quantification of this compound. The data presented are representative values based on similar validated methods for aliphatic amines.
| Validation Parameter | GC-FID Method | HPLC-UV with Derivatization | Acceptance Criteria (Typical) |
| Linearity (r²) | > 0.999 | > 0.999 | r² ≥ 0.995 |
| Range (µg/mL) | 1 - 100 | 0.5 - 50 | Dependent on application |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | 98.0 - 102.0% |
| Precision (RSD%) | |||
| - Repeatability | ≤ 1.0% | ≤ 1.0% | ≤ 2.0% |
| - Intermediate Precision | ≤ 2.0% | ≤ 2.0% | ≤ 3.0% |
| LOD (µg/mL) | ~0.3 | ~0.15 | Reportable |
| LOQ (µg/mL) | ~1.0 | ~0.5 | Reportable |
| Robustness | Robust | Robust | No significant impact on results |
Visualizing the Validation Workflow
The following diagram illustrates the key stages in the validation of an analytical method for this compound.
Caption: Workflow for Analytical Method Validation
Logical Relationships of Validation Parameters
The interplay between different validation parameters is crucial for a comprehensive assessment of a method's suitability.
Caption: Interdependence of Validation Parameters
Conclusion: Selecting the Optimal Method
Both GC-FID and HPLC-UV with derivatization can be validated to provide accurate and reliable quantification of this compound. The choice between the two methods will depend on several factors:
-
Sample Throughput: The GC-FID method is simpler in terms of sample preparation and may be faster for a large number of samples.
-
Sensitivity Requirements: The HPLC-UV method with derivatization generally offers a lower limit of quantification, making it more suitable for trace-level analysis.
-
Available Instrumentation: The choice will also be dictated by the availability of GC and HPLC instruments and the laboratory's expertise with each technique.
-
Matrix Complexity: For complex sample matrices, the derivatization step in the HPLC method can sometimes help to reduce interferences, although it also adds a potential source of variability.
Ultimately, a thorough risk assessment and understanding of the specific analytical needs should guide the selection and validation of the most appropriate method for the quantification of this compound.
References
-
Validation of Analytical Procedures Q2(R2) - ICH. (2023-11-30). Retrieved from [Link]
-
GAS CHROMATOGRAPHY METHOD OF CLEANING VALIDATION PROCESS FOR 2-PROPANOL RESIDUE DETERMINATION IN PHARMACEUTICAL MANUFACTURING EQUIPMENT. (2014-01-07). International Journal of Pharmaceutical Sciences and Drug Research. Retrieved from [Link]
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Validation Of Analytical Methods For Pharmaceutical Analysis - www .ec -undp. Retrieved from [Link]
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Generic GC–FID for Volatile Amine Quantitation in Pharma - LCGC International. (2018-07-16). Retrieved from [Link]
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ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025-07-22). Retrieved from [Link]
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Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu - PMC - NIH. (2022-08-26). Retrieved from [Link]
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Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu - PubMed. (2022-08-26). Retrieved from [Link]
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VALIDATION OF ANALYTICAL METHODS - IKEV. Retrieved from [Link]
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Analytical Methods Validation. Retrieved from [Link]
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Development and validation of an HPLC method for the determination of fluorouracil in polymeric nanoparticles - SciELO. Retrieved from [Link]
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Validation of qualitative analytical methods - Feed Industry HACCP and PCQI Training. Retrieved from [Link]
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Analytical Method Development and Validation: A Review - Journal of Drug Delivery and Therapeutics. (2019-05-15). Retrieved from [Link]
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Development and Validation of a RPLC Method for the Determination of 2-Phenoxyethanol in Senselle Lubricant Formulation - PMC - NIH. Retrieved from [Link]
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ICH Q2B Guideline Validation of Analytical Procedures Methodology - IKEV. Retrieved from [Link]
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Analysis of Amine Solutions by Gas Chromatography - Bryan Research & Engineering, LLC. Retrieved from [Link]
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ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
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Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride - ResearchGate. (2025-08-07). Retrieved from [Link]
-
The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations - ResearchGate. (2025-08-07). Retrieved from [Link]
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Separation of 2-[2-(Diethylamino)ethoxy]ethanol on Newcrom R1 HPLC column. Retrieved from [Link]
-
CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES - Helda - University of Helsinki. Retrieved from [Link]
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A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals - RSC Publishing. (2023-08-30). Retrieved from [Link]
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This compound - the NIST WebBook. Retrieved from [Link]
-
Amines Analysis by Packed Column GC - LabRulez GCMS. Retrieved from [Link]
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Development and validation of HPLC methods for the determination of potential extractables from elastomeric stoppers in the presence of a complex surfactant vehicle used in the preparation of parenteral drug products - PubMed. Retrieved from [Link]
-
We are looking for an HPLC method for determination of tertiary amines (specifically Tris(2-ethylhexyl)amine TEHA).Does any one have any leads? | ResearchGate. (2022-03-07). Retrieved from [Link]
-
ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Retrieved from [Link]
-
trimethylamine and other tertiary amines by HPLC-UV? - Chromatography Forum. (2009-10-22). Retrieved from [Link]
-
DEVELOPMENT AND VALIDATION OF THE GAS CHROMATOGRAPHIC METHODS FOR THE DETERMINATION OF ORGANIC VOLATILE IMPURITIES IN TRAVOPROST - Biblioteka Nauki. Retrieved from [Link]
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Benchmarking the performance of different synthetic routes to 5-Diethylamino-2-pentanol
For Distribution to Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 5-Diethylamino-2-pentanol and the Imperative for Optimized Synthesis
This compound is a key intermediate in the synthesis of several pharmacologically active compounds. Its structural motif is found in a variety of molecules investigated for their therapeutic potential. The efficient and cost-effective production of this amino alcohol is therefore a critical consideration in the drug development pipeline. The choice of synthetic route can significantly impact not only the yield and purity of the final product but also the overall process economics, safety, and environmental footprint.
This guide provides a comprehensive comparison of three distinct synthetic pathways to this compound: catalytic hydrogenation of an alkynol precursor, reductive amination of an amino ketone, and a Grignard reaction with an amino aldehyde. By presenting detailed experimental protocols, performance data, and a critical analysis of each route's advantages and disadvantages, this document aims to empower researchers and process chemists to make informed decisions in selecting the most appropriate synthesis strategy for their specific needs.
Route 1: Catalytic Hydrogenation of 1-Diethylaminopent-2-yn-4-ol
This method represents a common industrial approach to the synthesis of this compound, valued for its potential for high yield and purity. The core of this process is the complete saturation of the carbon-carbon triple bond in the alkynol precursor.
Causality of Experimental Choices
The selection of a Raney nickel catalyst is pivotal. Raney nickel is a highly active hydrogenation catalyst, but its unmoderated use can lead to undesirable side reactions, including cleavage of the diethylamino group or hydrogenolysis of the hydroxyl group.[1] To mitigate these side reactions and enhance the selectivity towards the desired product, an alkaline promoter, such as sodium hydroxide, is introduced. The alkaline environment suppresses the hydrogenolysis side reactions. The reaction is conducted at a relatively low temperature and pressure to further minimize side product formation and ensure the safety of the process, as hydrogenations can be highly exothermic.[2][3][4]
Experimental Protocol: A Self-Validating System
The following protocol is adapted from established industrial processes.
Materials:
-
1-Diethylaminopent-2-yn-4-ol
-
Raney Nickel (50% slurry in water)
-
Sodium Hydroxide
-
Hydrogen Gas
-
Ethanol (solvent)
Procedure:
-
A pressure reactor is charged with 1-Diethylaminopent-2-yn-4-ol and ethanol.
-
A catalytic amount of Raney nickel slurry and a small quantity of sodium hydroxide are added to the reactor.
-
The reactor is sealed and purged with nitrogen gas to remove any oxygen.
-
The reactor is then pressurized with hydrogen gas to an initial pressure of approximately 5-10 bar.
-
The reaction mixture is stirred vigorously and the temperature is maintained at or below 50°C. The reaction is exothermic, and cooling may be required.
-
Hydrogen uptake is monitored until it ceases, indicating the completion of the reaction.
-
The reactor is depressurized and the catalyst is removed by filtration.
-
The solvent is removed under reduced pressure, and the crude this compound is purified by vacuum distillation.
Performance Data
| Parameter | Value | Source |
| Yield | ~93% | |
| Purity | High (after distillation) | |
| Reaction Time | 1-2 hours | |
| Temperature | < 50°C | |
| Pressure | 5-10 bar H₂ |
Workflow Diagram
Caption: Catalytic Hydrogenation Workflow
Route 2: Reductive Amination of 5-Diethylamino-2-pentanone
Reductive amination offers a convergent approach to this compound, starting from the corresponding ketone. This method is widely used in medicinal chemistry for its versatility and generally mild reaction conditions.
Causality of Experimental Choices
The synthesis of the precursor, 5-diethylamino-2-pentanone, can be achieved through various methods, including the Mannich reaction. The subsequent reductive amination involves the reduction of the ketone to the corresponding alcohol. A key advantage of this route is the use of common and selective reducing agents like sodium borohydride (NaBH₄) or catalytic hydrogenation. Sodium borohydride is a mild reducing agent that is selective for aldehydes and ketones, making it a safe and practical choice for this transformation. The reaction is typically carried out in a protic solvent, such as methanol or ethanol, which also serves as a proton source for the workup.
Experimental Protocol: A Self-Validating System
Part A: Synthesis of 5-Diethylamino-2-pentanone
A detailed protocol for the synthesis of the precursor can be found in the chemical literature.
Part B: Reductive Amination
Materials:
-
5-Diethylamino-2-pentanone
-
Sodium Borohydride (NaBH₄)
-
Methanol
-
Hydrochloric Acid (for workup)
-
Sodium Hydroxide (for workup)
-
Diethyl Ether (for extraction)
Procedure:
-
5-Diethylamino-2-pentanone is dissolved in methanol in a round-bottom flask.
-
The solution is cooled in an ice bath.
-
Sodium borohydride is added portion-wise to the stirred solution, maintaining the temperature below 20°C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC or GC).
-
The reaction is quenched by the slow addition of water, followed by acidification with hydrochloric acid.
-
The methanol is removed under reduced pressure.
-
The aqueous residue is basified with sodium hydroxide and extracted with diethyl ether.
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.
-
The crude product is purified by vacuum distillation.
Performance Data (Estimated)
| Parameter | Value | Source |
| Yield | Good to Excellent | General Literature |
| Purity | High (after distillation) | General Literature |
| Reaction Time | 2-4 hours | General Literature |
| Temperature | 0°C to Room Temperature | General Literature |
| Pressure | Atmospheric | General Literature |
Workflow Diagram
Caption: Reductive Amination Workflow
Route 3: Grignard Reaction with 1-Diethylamino-4-pentanone
The Grignard reaction is a classic and powerful tool for carbon-carbon bond formation and the synthesis of alcohols. In this route, a methyl Grignard reagent is added to the carbonyl group of 1-diethylamino-4-pentanone.
Causality of Experimental Choices
The synthesis of the precursor, 1-diethylamino-4-pentanone, is a key initial step. The Grignard reaction itself requires strictly anhydrous conditions, as Grignard reagents are highly basic and will react with even trace amounts of water.[5] Diethyl ether or tetrahydrofuran (THF) are common solvents as they are anhydrous and can solvate the Grignard reagent. The reaction is typically performed at low temperatures to control the exothermic addition of the Grignard reagent to the carbonyl. The workup with an acidic solution is necessary to protonate the intermediate alkoxide and to quench any unreacted Grignard reagent.
Experimental Protocol: A Self-Validating System
Part A: Synthesis of 1-Diethylamino-4-pentanone
The precursor can be synthesized via established literature methods.
Part B: Grignard Reaction
Materials:
-
1-Diethylamino-4-pentanone
-
Methylmagnesium bromide (or iodide) in a suitable ether solvent
-
Anhydrous Diethyl Ether or THF
-
Saturated Ammonium Chloride solution (for workup)
-
Diethyl Ether (for extraction)
Procedure:
-
A solution of 1-diethylamino-4-pentanone in anhydrous diethyl ether is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).
-
The flask is cooled in an ice-salt bath.
-
A solution of methylmagnesium bromide is added dropwise to the stirred solution of the ketone, maintaining a low temperature.
-
After the addition is complete, the reaction is allowed to warm to room temperature and stirred for an additional period.
-
The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The resulting mixture is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure, and the product is purified by vacuum distillation.
Performance Data (Estimated)
| Parameter | Value | Source |
| Yield | Good | General Literature |
| Purity | High (after distillation) | General Literature |
| Reaction Time | 2-3 hours | General Literature |
| Temperature | -10°C to Room Temperature | General Literature |
| Pressure | Atmospheric | General Literature |
Workflow Diagram
Caption: Grignard Reaction Workflow
Comparative Analysis
| Feature | Catalytic Hydrogenation | Reductive Amination | Grignard Reaction |
| Starting Materials | 1-Diethylaminopent-2-yn-4-ol | 5-Diethylamino-2-pentanone | 1-Diethylamino-4-pentanone |
| Key Reagents | H₂, Raney Ni, NaOH | NaBH₄ | CH₃MgBr |
| Yield | High (~93%) | Good to Excellent | Good |
| Purity | High (after distillation) | High (after distillation) | High (after distillation) |
| Scalability | Excellent (Industrial Process) | Good | Good |
| Safety Considerations | Flammable H₂ gas, pyrophoric catalyst, pressure | Flammable solvents, NaBH₄ reacts with acid | Pyrophoric Grignard reagent, anhydrous conditions |
| Cost-Effectiveness | Potentially high due to catalyst and pressure equipment | Generally cost-effective | Reagent cost can be a factor |
| Environmental Impact | Use of heavy metal catalyst | Boron waste | Magnesium salt waste |
Conclusion and Recommendations
The choice of the optimal synthetic route to this compound is contingent upon the specific requirements of the synthesis, including scale, cost, and available equipment.
-
For large-scale industrial production , the catalytic hydrogenation of 1-diethylaminopent-2-yn-4-ol remains a highly attractive option due to its demonstrated high yield and the potential for catalyst recycling. The primary considerations are the capital investment for high-pressure equipment and the stringent safety protocols required for handling hydrogen and pyrophoric catalysts.
-
The reductive amination of 5-diethylamino-2-pentanone offers a versatile and generally safer alternative that is well-suited for laboratory-scale synthesis and process development. The use of sodium borohydride is operationally simple, and the reaction proceeds under mild conditions.
-
The Grignard reaction provides another viable laboratory-scale route. Its main drawback is the requirement for strictly anhydrous conditions and the handling of a highly reactive organometallic reagent.
Ultimately, a thorough process hazard analysis and cost analysis should be conducted for each route in the context of the intended scale of production. This guide provides the foundational technical information to initiate such an evaluation.
References
- Process for the preparation of this compound. EP0008411B1.
-
Raney nickel - Wikipedia. [Link]
-
A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. Organic Syntheses, Coll. Vol. 3, p. 176 (1955); Vol. 29, p. 24 (1949). [Link]
-
Material Safety Data Sheet - Raney nickel, activated catalyst 50% slurry in water - Cole-Parmer. [Link]
-
Reductive amination - Wikipedia. [Link]
-
What are the specific dangers associated with Grignard reagents? - Chemistry Stack Exchange. (2016-01-27). [Link]
Sources
A Comparative Analysis of the Biological Activities of 5-Diethylamino-2-pentanol Derivatives: A Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the quest for novel pharmacophores with diverse biological activities is perpetual. Among the myriad of scaffolds, amino alcohols represent a privileged class of compounds, demonstrating a wide spectrum of pharmacological effects. This guide provides a comprehensive comparative study of the biological activities of derivatives based on the 5-Diethylamino-2-pentanol backbone. Drawing upon experimental data and established scientific principles, we will explore their potential as neuroprotective, antimicrobial, and anticancer agents, offering insights into their structure-activity relationships and mechanisms of action to inform future drug development endeavors.
Neuroprotective and Anti-Alzheimer's Potential: Targeting Cholinesterase and Monoamine Oxidase
The diethylamino functional group is a recurring motif in compounds targeting neurological disorders. While direct studies on this compound derivatives are limited in this area, compelling evidence from structurally related compounds underscores their potential. A noteworthy example is a series of 4-(diethylamino)salicylaldehyde-based thiosemicarbazones, which have demonstrated potent inhibitory activity against key enzymes implicated in Alzheimer's disease: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
Comparative Inhibitory Activity
Experimental data reveals that these derivatives exhibit significant inhibition of both AChE and BChE, with IC50 values in the nanomolar range for AChE.[1] This positions them as promising candidates for mitigating the cholinergic deficit characteristic of Alzheimer's disease. The inhibitory potency is influenced by the nature and position of substituents on the aromatic ring, highlighting a clear structure-activity relationship.[1]
| Derivative Type | Target Enzyme | IC50 Range (nM) | Key Findings |
| 4-(diethylamino)salicylaldehyde-based thiosemicarbazones | Acetylcholinesterase (AChE) | 12.89 - 116.01 | Twenty compounds showed superior inhibition compared to the standard drug galantamine (IC50 = 101.24 nM). Electron-withdrawing substituents on the phenyl ring enhance inhibitory potential.[1] |
| Butyrylcholinesterase (BChE) | 124.72 - 308.43 | The inhibition pattern is similar to that of AChE.[1] |
Mechanism of Action: A Multi-Target Approach
The therapeutic potential of these compounds is further enhanced by their ability to inhibit monoamine oxidases (MAO-A and MAO-B), enzymes involved in the degradation of neurotransmitters. This dual-action mechanism, targeting both cholinergic and monoaminergic pathways, represents a promising strategy for a multifaceted disease like Alzheimer's.
The neuroprotective effects of amino alcohol derivatives are often linked to their antioxidant properties. Aromatic alcohols with intact phenolic groups have been shown to protect neurons from oxidative damage, a key pathological feature of neurodegenerative diseases.[2] This protection is attributed to their ability to directly inhibit peroxidation reactions.[2]
Below is a diagram illustrating the dual inhibitory action on cholinesterase and monoamine oxidase, key pathways in Alzheimer's disease pathology.
Antimicrobial and Antifungal Activity: A Comparative Look at Structural Analogs
The investigation of amino alcohol esters as antimicrobial agents has revealed promising activity, particularly in derivatives of structurally similar compounds. A comparative study of aromatic esters of 5-dimethylamino-1-phenyl-3-pentanol and their cyclic analogs provides valuable insights into the structural features that govern their antimicrobial efficacy.
Comparative Antimicrobial Potency
The study revealed that cyclic analogs exhibited approximately twice the antimicrobial activity of their open-chain counterparts.[3] This suggests that conformational rigidity may play a crucial role in the interaction with microbial targets. Specifically, the o-chlorophenyl ester of the cyclic analog demonstrated pronounced activity against pathogenic fungi at low concentrations.[3]
| Compound Series | Key Structural Feature | Relative Antimicrobial Activity | Notable Derivative |
| Aromatic esters of 5-dimethylamino-1-phenyl-3-pentanol | Open-chain | Baseline | - |
| Aromatic esters of 3-dimethylamino-1-(2-phenylcyclohexyl)-1-propanol | Cyclic | ~2x higher than open-chain | o-chlorophenyl ester (pronounced antifungal activity) |
Structure-Activity Relationship in Antimicrobial Action
The enhanced activity of the cyclic derivatives points towards the importance of a constrained conformation for optimal interaction with the microbial target. The presence of a dimethylene chain between the phenyl ring and the carbon atom bearing the acyloxy group was also identified as a key determinant for activity.[3] Furthermore, the nature of the substituent on the aromatic ring significantly influences the antimicrobial spectrum and potency.
The general mechanism of action for many antimicrobial amino alcohols involves the disruption of microbial cell membranes. The amphiphilic nature of these molecules, with a lipophilic aromatic ring and a hydrophilic amino alcohol side chain, facilitates their insertion into the lipid bilayer, leading to increased permeability and eventual cell lysis.
The following workflow outlines the general process for evaluating the antimicrobial activity of novel compounds.
Anticancer Potential: Insights from β-Amino Alcohol Derivatives
While specific data on the anticancer activity of this compound derivatives is emerging, studies on related β-amino alcohols provide a strong rationale for their investigation in oncology. For instance, derivatives of eugenol, a natural product, incorporating a β-amino alcohol moiety have demonstrated significant cytotoxic activity against human cancer cell lines.[4]
Comparative Cytotoxicity against Cancer Cell Lines
These eugenol β-amino alcohol derivatives have been shown to be more cytotoxic than their β-alkoxy alcohol counterparts.[4] Importantly, some of the most potent compounds exhibited no significant toxicity towards non-cancerous human cells, indicating a favorable therapeutic window.[4] The cytotoxic effects were found to be mediated through the induction of apoptosis.[4]
| Compound Class | Cancer Cell Lines | Key Findings |
| Eugenol β-amino alcohol derivatives | Human gastric adenocarcinoma (AGS), Human lung adenocarcinoma (A549) | More cytotoxic than β-alkoxy analogs. The most potent derivatives induced apoptosis and showed no significant toxicity to non-cancer cells.[4] |
| Thiazole derivatives bearing a phthalimide structure | Breast cancer (MCF-7), Neuroblastoma (PC-12), Breast cancer (MDA-MB-468) | Potent cytotoxic activity with IC50 values in the sub-micromolar range. Induction of apoptosis was confirmed.[5] |
Mechanism of Anticancer Action
The primary mechanism of action for many of these anticancer amino alcohol derivatives is the induction of apoptosis, or programmed cell death. This is a critical pathway to target in cancer therapy, as cancer cells are characterized by their ability to evade apoptosis. The induction of apoptosis by these compounds suggests they interfere with key cellular signaling pathways that regulate cell survival and death.
A common experimental workflow to assess the anticancer potential of new chemical entities is outlined below.
Experimental Protocols
For researchers aiming to validate and expand upon these findings, detailed and robust experimental protocols are paramount.
Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to determine cholinesterase activity.[6]
Principle: The assay measures the hydrolysis of acetylthiocholine (or butyrylthiocholine) by AChE (or BChE). The product, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured at 412 nm.[6][7]
Procedure:
-
Prepare a buffer solution (e.g., phosphate buffer, pH 8.0).
-
In a 96-well plate, add the buffer, DTNB solution, and the test compound (at various concentrations).
-
Add the enzyme solution (AChE or BChE) to each well and incubate.
-
Initiate the reaction by adding the substrate (acetylthiocholine or butyrylthiocholine).
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Calculate the rate of reaction and the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value from the dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism after overnight incubation.
Procedure:
-
Prepare serial dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium.
-
Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).
-
Inoculate each well with the microbial suspension.
-
Include positive (microorganism without test compound) and negative (broth only) controls.
-
Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 18-24 hours).
-
Visually inspect the plates for turbidity to determine the MIC.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[9]
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.[9]
Conclusion and Future Directions
The derivatives of this compound and its structural analogs present a compelling case for further investigation across multiple therapeutic areas. The evidence gathered suggests that the diethylaminoethyl alcohol moiety is a versatile pharmacophore that can be tailored to achieve potent and selective biological activity.
-
For neurodegenerative diseases, the focus should be on synthesizing and evaluating direct derivatives of this compound for their cholinesterase and monoamine oxidase inhibitory activities.
-
In the antimicrobial field, further exploration of cyclic analogs and a systematic variation of aromatic substituents could lead to the discovery of new antibiotics and antifungals.
-
For anticancer applications, a broader screening of this compound derivatives against a panel of cancer cell lines is warranted to identify lead compounds and elucidate their mechanisms of action.
This comparative guide serves as a foundational resource for researchers in drug discovery, providing a structured overview of the biological potential of this chemical class and a roadmap for future research and development.
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A Senior Application Scientist's Guide to Assessing the Stereochemical Purity of Enantiomerically Enriched 5-Diethylamino-2-pentanol
In the landscape of pharmaceutical development and asymmetric synthesis, the stereochemical purity of a chiral molecule is not merely a quality metric; it is a critical determinant of its biological activity, efficacy, and safety profile.[1][2] Chiral amino alcohols, such as 5-Diethylamino-2-pentanol, are pivotal building blocks for a multitude of active pharmaceutical ingredients (APIs).[1][3][4] Consequently, the rigorous and accurate determination of its enantiomeric excess (% ee) is a cornerstone of process development and quality control.
This guide provides an in-depth comparison of the primary analytical methodologies for assessing the stereochemical purity of enantiomerically enriched this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and offer a comparative analysis to empower researchers in selecting the optimal technique for their specific needs.
The Analytical Imperative: Why Stereochemical Purity Matters
This compound possesses a stereocenter at the C2 position, giving rise to two enantiomers, (R)- and (S)-5-Diethylamino-2-pentanol. While chemically identical in an achiral environment, these enantiomers can exhibit vastly different pharmacological and toxicological profiles in the chiral environment of the human body. Therefore, quantifying the prevalence of the desired enantiomer over the undesired one is of paramount importance.
Comparative Analysis of Analytical Techniques
The determination of enantiomeric excess is most commonly achieved through chromatographic and spectroscopic methods.[5][6] Here, we will compare three workhorse techniques: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely adopted technique for the separation and quantification of enantiomers.[2] The principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation.[6]
Causality of Method Selection: For polar molecules like amino alcohols, HPLC is often a preferred method. The choice of a CSP is critical and is based on creating transient, diastereomeric complexes with the analyte enantiomers through a combination of interactions (e.g., hydrogen bonding, dipole-dipole, steric hindrance). For amino alcohols, polysaccharide-based or macrocyclic glycopeptide-based CSPs are often successful.[7] Derivatization of the amino and alcohol groups can sometimes enhance resolution and detection, but direct analysis is often possible and preferred to avoid extra steps and potential side reactions.[7]
Experimental Protocol: Direct Enantiomeric Separation by Chiral HPLC
-
Column Selection: A macrocyclic glycopeptide-based chiral stationary phase (e.g., Teicoplanin-based) is a strong starting point due to its suitability for polar and ionic compounds.[7]
-
Mobile Phase Preparation: Prepare an isocratic mobile phase, for instance, a mixture of methanol, acetonitrile, and a small percentage of an acidic or basic modifier (e.g., 0.1% trifluoroacetic acid or 0.1% diethylamine) to ensure consistent ionization of the analyte. The optimal ratio should be determined empirically.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the enantiomerically enriched this compound sample.
-
Dissolve the sample in 10 mL of the mobile phase to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C (temperature control is crucial for reproducible retention times)
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm (as the analyte lacks a strong chromophore, low wavelength UV is necessary) or Evaporative Light Scattering Detector (ELSD).
-
-
Data Analysis:
-
Identify the peaks corresponding to the (R)- and (S)-enantiomers (this requires a standard for at least one of the pure enantiomers or a racemic mixture).
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
-
Workflow for Chiral HPLC Analysis
Caption: Workflow for determining enantiomeric excess using Chiral HPLC.
Chiral Gas Chromatography (GC)
Chiral GC is another excellent technique for separating volatile enantiomers.[8] It operates on a similar principle to HPLC, but the mobile phase is a gas, and the separation occurs in a long capillary column coated with a chiral stationary phase.
Causality of Method Selection: this compound is sufficiently volatile for GC analysis, especially at the low concentrations used.[9][10] However, the presence of polar -OH and -NH groups can lead to peak tailing on some columns. Derivatization to mask these polar groups (e.g., acylation or silylation) is a common strategy to improve peak shape and volatility.[11] Cyclodextrin-based CSPs are particularly effective for separating a wide range of chiral compounds, including alcohols and amines.[8][12][13]
Experimental Protocol: Enantiomeric Separation by Chiral GC (with Derivatization)
-
Derivatization (Trifluoroacetylation):
-
Dissolve ~1 mg of the this compound sample in 1 mL of dichloromethane in a vial.
-
Add 100 µL of trifluoroacetic anhydride (TFAA).
-
Cap the vial and heat at 60 °C for 15 minutes.
-
Cool to room temperature. The sample is now ready for injection. This step converts the alcohol and amine to their less polar trifluoroacetyl derivatives.
-
-
Column Selection: A capillary column coated with a derivatized cyclodextrin stationary phase (e.g., a β-cyclodextrin phase).[13]
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp: Increase to 180 °C at a rate of 5 °C/min.
-
Hold at 180 °C for 5 minutes.
-
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS). FID is generally more quantitative, while MS provides structural confirmation.
-
Detector Temperature: 280 °C
-
-
Data Analysis:
-
Integrate the peak areas of the two separated enantiomeric derivatives.
-
Calculate the % ee as described for the HPLC method.
-
Workflow for Chiral GC Analysis
Caption: Workflow for determining enantiomeric excess using Chiral GC.
NMR Spectroscopy with Chiral Shift Reagents
NMR spectroscopy, a powerful tool for structural elucidation, can also be used to determine enantiomeric purity.[14] Since enantiomers are indistinguishable in a standard achiral NMR solvent, a chiral auxiliary is required. Chiral Shift Reagents (CSRs), also known as Chiral Solvating Agents (CSAs), are used for this purpose.[14][15]
Causality of Method Selection: CSRs are chiral molecules that form rapid and reversible diastereomeric complexes with the analyte enantiomers.[15] These transient diastereomers have slightly different magnetic environments, leading to separate signals for each enantiomer in the NMR spectrum.[16] Lanthanide-based CSRs (e.g., Eu(hfc)₃) or other chiral acids/alcohols can be effective.[6][16] This method is advantageous as it is non-destructive and can provide a direct measure of the enantiomeric ratio through integration of the resolved signals.
Experimental Protocol: % ee Determination by ¹H NMR
-
Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
-
Initial Spectrum:
-
Acquire a standard ¹H NMR spectrum of the sample to serve as a baseline.
-
-
Addition of Chiral Shift Reagent:
-
Add a small, sub-stoichiometric amount of a chiral shift reagent (e.g., (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol or Eu(hfc)₃) to the NMR tube.
-
Gently shake the tube to ensure thorough mixing.
-
-
Acquisition of Subsequent Spectra:
-
Acquire ¹H NMR spectra after each addition of the CSR. Monitor the separation of one or more proton signals. The proton at C2 (the CH-OH group) is a likely candidate for signal splitting.
-
Continue adding small increments of the CSR until baseline resolution of a pair of signals is achieved.
-
-
Data Analysis:
-
Carefully integrate the now-separated signals corresponding to the two enantiomers.
-
Calculate the enantiomeric excess (% ee) from the integration values: % ee = [ (Integral_major - Integral_minor) / (Integral_major + Integral_minor) ] * 100
-
Workflow for NMR Analysis with CSR
Caption: Workflow for determining enantiomeric excess using NMR with a CSR.
Performance Comparison and Data Summary
To provide a clear comparison, the following table summarizes the expected performance characteristics and hypothetical results for a sample of this compound with an expected enantiomeric excess of 95%.
| Parameter | Chiral HPLC | Chiral GC | NMR with CSR |
| Principle | Differential interaction with a Chiral Stationary Phase (CSP) | Separation of volatile derivatives on a Chiral Stationary Phase (CSP) | Formation of transient diastereomeric complexes with a Chiral Shift Reagent (CSR) |
| Sample Prep | Simple dissolution and filtration | Derivatization required | Simple dissolution, titration with CSR |
| Resolution | Excellent | Excellent | Good to Excellent (reagent dependent) |
| Sensitivity | High (µg/mL to ng/mL) | Very High (pg/mL) | Lower (mg/mL) |
| Analysis Time | 15-30 minutes per sample | 20-40 minutes per sample | 5-15 minutes per spectrum (plus titration time) |
| Pros | Widely applicable, robust, direct analysis often possible | High resolution and sensitivity | Non-destructive, fast for single samples, no separation needed |
| Cons | CSPs can be expensive, method development can be time-consuming | Derivatization adds a step and potential for error, analyte must be volatile | Lower sensitivity, reagent can be expensive, peak overlap can be an issue |
| Hypothetical % ee | 95.2% | 95.5% | 94.8% |
Conclusion and Recommendations
The choice of analytical method for determining the stereochemical purity of this compound depends on the specific requirements of the analysis.
-
Chiral HPLC is a robust and versatile method, often considered the gold standard for routine quality control due to its high accuracy and precision. Its ability to perform direct analysis without derivatization is a significant advantage.
-
Chiral GC offers unparalleled sensitivity and resolution, making it ideal for trace analysis of the undesired enantiomer. However, the requirement for derivatization adds complexity to the workflow.
-
NMR with Chiral Shift Reagents is a rapid and non-destructive technique, well-suited for reaction monitoring and situations where sample is limited. Its lower sensitivity compared to chromatographic methods is its primary drawback.
For GMP-compliant quality control and final product release, a validated Chiral HPLC method is typically the most appropriate choice. For process development where rapid feedback is needed, NMR with a CSR can be highly effective. Chiral GC finds its niche in specialized applications requiring very high sensitivity. Ultimately, a multi-technique approach can provide the most comprehensive and self-validating assessment of stereochemical purity, ensuring the delivery of safe and effective chiral drug candidates.
References
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Journal of Chromatographic Science. HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases... Oxford Academic. Available at: [Link]
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Lee, W., et al. (2010). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Journal of Chromatographic Science, 48(8), 659–662. Available at: [Link]
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Kitamura, M., et al. (1990). Quantitative Analysis of the Chiral Amplification in the Amino Alcohol-Promoted Asymmetric Alkylation of Aldehydes with Dialkylzincs. Journal of the American Chemical Society, 112(11), 4263–4272. Available at: [Link]
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Cameron, L., et al. (2021). Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules. Angewandte Chemie International Edition, 60(32), 17454-17459. Available at: [Link]
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Reddy, R., & Sureshan, K. M. (2015). Chiral Shift Reagent for Amino Acids Based on Resonance-Assisted Hydrogen Bonding. Organic Letters, 17(15), 3742–3745. Available at: [Link]
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ResearchGate. (2025). Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures... Available at: [Link]
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LCGC International. (2002). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. Available at: [Link]
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Wikipedia. Chiral analysis. Available at: [Link]
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Val C, et al. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Chirality, 34(8), 1140-1150. Available at: [Link]
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Nelson, E., Formen, J. S. S. K., & Wolf, C. (2021). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Chemical Science, 12(24), 8422–8429. Available at: [Link]
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Li, W., et al. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry, 89(9), 5983–5995. Available at: [Link]
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Restek. A Guide to the Analysis of Chiral Compounds by GC. Available at: [Link]
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Phenomenex. (2022). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Available at: [Link]
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Guizzetti, V., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 12798–12808. Available at: [Link]
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Side-by-side comparison of reaction kinetics for different 5-Diethylamino-2-pentanol synthesis methods
For Researchers, Scientists, and Drug Development Professionals
Method 1: Reductive Amination of 5-(Diethylamino)-2-pentanone
Reductive amination is a cornerstone of amine synthesis, valued for its versatility and efficiency.[1][2][3][4] In the context of 5-Diethylamino-2-pentanol synthesis, this method involves the reaction of 5-(diethylamino)-2-pentanone with a reducing agent. The reaction proceeds through an imine or iminium ion intermediate, which is subsequently reduced to the final amine product.[1][4]
Reaction Pathway and Key Kinetic Factors
The overall transformation can be depicted as follows:
Figure 1: Generalized workflow for the reductive amination of 5-(diethylamino)-2-pentanone.
The kinetics of this two-step process are influenced by several factors:
-
Imine Formation: This initial step is a reversible reaction.[1] The rate of imine formation is dependent on the concentration of the ketone and the aminating agent, as well as the efficiency of water removal, which drives the equilibrium towards the imine. The reaction is typically acid-catalyzed.
-
Reduction of the Imine: The rate of this step is dependent on the concentration of the imine intermediate and the reducing agent. The choice of reducing agent is critical. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they selectively reduce the imine in the presence of the starting ketone.[2][5] Alternatively, catalytic hydrogenation (e.g., H₂ over a metal catalyst like Pd/C or Raney Nickel) can be employed.
-
Temperature: As with most chemical reactions, temperature plays a significant role. Increased temperature generally accelerates both imine formation and the reduction step. However, excessive temperatures can lead to side reactions or catalyst deactivation.[6] For enzymatic reductive amination, temperature optima are crucial, as exceeding them can lead to enzyme denaturation.[6]
-
pH: The pH of the reaction medium is a critical parameter. The formation of the imine is acid-catalyzed, but the amine nucleophile can be protonated and rendered non-nucleophilic at low pH. Therefore, the reaction is typically carried out in a weakly acidic buffer.
Experimental Protocol: General Procedure for Reductive Amination
-
Reaction Setup: To a solution of 5-(diethylamino)-2-pentanone in a suitable solvent (e.g., methanol, ethanol), add the aminating agent (e.g., ammonia in methanol or ammonium acetate).
-
pH Adjustment: Adjust the pH of the mixture to a weakly acidic range (typically pH 5-7) using a suitable acid (e.g., acetic acid).
-
Addition of Reducing Agent: Add the reducing agent (e.g., sodium cyanoborohydride) portion-wise to control the reaction rate and temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., GC-MS, HPLC) until the starting material is consumed.
-
Work-up and Purification: Quench the reaction, remove the solvent, and purify the product by distillation or chromatography.
Method 2: Catalytic Hydrogenation of 1-Diethylaminopentyne-2-ol-4
An alternative and industrially relevant route to this compound is the catalytic hydrogenation of an unsaturated precursor, such as 1-diethylaminopentyne-2-ol-4. This method involves the reduction of both the alkyne and ketone functionalities to yield the saturated alcohol.
Reaction Pathway and Kinetic Considerations
The reaction proceeds in a stepwise manner, with the hydrogenation of the triple bond typically occurring before the reduction of the carbonyl group.
Figure 2: Reaction pathway for the catalytic hydrogenation of 1-diethylaminopentyne-2-ol-4.
The kinetics of this heterogeneous catalytic process are governed by several interconnected factors, often described by Langmuir-Hinshelwood models where the reaction rate depends on the surface coverage of reactants on the catalyst.[7][8][9]
-
Catalyst Activity and Selectivity: The choice of catalyst is paramount. Catalysts like Palladium on carbon (Pd/C) are highly effective for alkyne hydrogenation. The selectivity towards the desired product over potential byproducts is a key consideration.
-
Hydrogen Pressure: The partial pressure of hydrogen is a critical kinetic parameter. Higher pressures generally lead to a higher concentration of adsorbed hydrogen on the catalyst surface, thus increasing the reaction rate.
-
Temperature: Similar to reductive amination, temperature influences the rate of hydrogenation. However, higher temperatures can also promote side reactions such as hydrogenolysis, which can lead to the formation of undesired byproducts.
-
Mass Transfer: In heterogeneous catalysis, the rate can be limited by the transport of reactants (hydrogen and the organic substrate) from the bulk fluid to the catalyst surface and the transport of products away from the surface. Efficient stirring and proper reactor design are crucial to minimize mass transfer limitations.
-
Solvent: The solvent can influence the solubility of hydrogen and the substrate, as well as their adsorption onto the catalyst surface, thereby affecting the reaction rate.
Experimental Protocol: General Procedure for Catalytic Hydrogenation
-
Catalyst Preparation: Suspend the hydrogenation catalyst (e.g., 5% Pd/C) in a suitable solvent (e.g., ethanol, ethyl acetate) in a hydrogenation reactor.
-
Reaction Setup: Add the substrate, 1-diethylaminopentyne-2-ol-4, to the reactor.
-
Hydrogenation: Seal the reactor, purge with an inert gas, and then pressurize with hydrogen to the desired pressure. Heat the mixture to the target temperature with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by measuring hydrogen uptake or by analyzing aliquots using GC or HPLC.
-
Work-up and Purification: After the reaction is complete, cool the reactor, release the pressure, and filter off the catalyst. Remove the solvent and purify the product, typically by distillation.
Side-by-Side Kinetic Comparison
| Feature | Reductive Amination of 5-(Diethylamino)-2-pentanone | Catalytic Hydrogenation of 1-Diethylaminopentyne-2-ol-4 |
| Reaction Complexity | Two-step, one-pot reaction involving equilibrium. | Multi-step cascade hydrogenation. |
| Primary Kinetic Levers | Reactant concentrations, pH, temperature, choice of reducing agent. | Hydrogen pressure, temperature, catalyst activity, stirring rate. |
| Rate-Limiting Step | Can be either imine formation or the reduction step, depending on conditions. | Often the surface reaction between adsorbed species or mass transfer. |
| Selectivity Control | Achieved by using a mild reducing agent that selectively reduces the imine. | Dependent on catalyst choice and reaction conditions to avoid over-reduction or side reactions. |
| Process Control | Requires careful control of pH and stoichiometry. | Requires a specialized hydrogenation reactor for pressure control and safe handling of hydrogen. |
| Scalability | Generally straightforward to scale up. | Can be more challenging to scale up due to the need for high-pressure equipment and efficient heat and mass transfer. |
Conclusion
Both reductive amination and catalytic hydrogenation offer viable pathways to this compound, each with distinct kinetic profiles and control parameters.
-
Reductive amination provides a versatile and often milder route, with reaction kinetics that can be finely tuned by adjusting concentrations, pH, and the choice of reducing agent. Its one-pot nature can be advantageous in terms of process simplicity.
-
Catalytic hydrogenation of an unsaturated precursor is a powerful method, particularly suited for large-scale industrial production. The kinetics are strongly dependent on the catalyst, hydrogen pressure, and mass transfer efficiency. While requiring more specialized equipment, this method can be highly efficient under optimized conditions.
The optimal choice of synthesis method will depend on the specific requirements of the researcher or organization, including the desired scale of production, available equipment, and the importance of factors such as reaction time, selectivity, and overall process robustness. A thorough understanding of the underlying kinetics of each method is essential for successful process development and optimization.
References
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- Buckingham, J., & Donaghy, S. M. (1982). Dictionary of Organic Compounds (Fifth Edition). Chapman and Hall.
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- Deng, J., Wang, Y., Zhang, Y., & Liu, Y. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega, 7(34), 30554–30564.
- Fuchs, C. S., Farnberger, J. E., & Kroutil, W. (2015). The Industrial Age of Biocatalytic Transamination. European Journal of Organic Chemistry, 2015(29), 6365-6381.
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- Gao, Y., et al. (2020). Highly enantioselective synthesis of both tetrahydroquinoxalines and dihydroquinoxalinones via Rh–thiourea catalyzed asymmetric hydrogenation.
- Guo, X., et al. (2018). Deactivation and regeneration of carbon supported Pt and Ru catalysts in aqueous phase hydrogenation of 2-pentanone. Catalysis Science & Technology, 8(1), 169-179.
- Liu, G., et al. (2023). Protocol for stereodivergent asymmetric hydrogenation of quinoxalines. STAR Protocols, 4(2), 102220.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Ohkuma, T. (2025). Catalytic Asymmetric Hydrogenation and Cyanation Using Chiral Ruthenium Complexes. Journal of Synthetic Organic Chemistry, Japan.
- Parlett, C. M. A., Wilson, K., & Lee, A. F. (2015). A kinetic analysis methodology to elucidate the roles of metal, support and solvent for the hydrogenation of 4-phenyl-2-butanone.
- Abdel-Magid, A. F. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971–974.
- Zhao, X., et al. (2021). Preparation of the Ru/HZSM-5 catalyst and its catalytic performance for the 2-pentanone hydrodeoxygenation reaction. New Journal of Chemistry, 45(18), 8140-8149.
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 7739, 5-(Diethylamino)-2-pentanone. Retrieved from [Link]
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Asymmetric-Reductive-Amination. In Organic Chemistry Portal. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]
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Synthesis and Antiglycating Activity of 2-Aminopropylmorpholino-5-Aryl-6H-1,3,4-Thiadiazine Dihydrobromides and 2-Aminopropylmopholino-5-Thienyl-6H-1,3,4-Thiadiazine Dihydrobromides. In ResearchGate. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Cost-Effective Production of 5-Diethylamino-2-pentanol
Introduction
5-Diethylamino-2-pentanol is a valuable chemical intermediate, particularly in the pharmaceutical sector, where it serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The economic viability of these APIs is intrinsically linked to the efficiency and cost-effectiveness of the manufacturing process for such precursors. For researchers and process chemists, selecting an optimal synthetic route requires a multifaceted analysis that extends beyond simple chemical yield to encompass reagent cost, process complexity, scalability, safety, and environmental impact.
This guide provides an in-depth, objective comparison of three distinct strategies for the production of this compound. We will move beyond a simple recitation of steps to explore the causality behind experimental choices, offering field-proven insights to guide your decision-making process. The strategies evaluated are:
-
Catalytic Hydrogenation of 1-Diethylaminopent-2-yn-4-ol: An established industrial method.
-
Reductive Amination of 5-Diethylamino-2-pentanone: A direct conversion from a ketone precursor.
-
Grignard Synthesis: A classic carbon-carbon bond-forming approach.
Each strategy will be presented with a detailed experimental protocol, a cost-effectiveness analysis, and a workflow diagram to provide a comprehensive framework for evaluation.
Strategy 1: Catalytic Hydrogenation of an Alkyne Precursor
This strategy represents a well-established industrial pathway for producing this compound. The core of this process is the complete saturation of the carbon-carbon triple bond in a functionalized alkyne precursor, 1-diethylaminopent-2-yn-4-ol.
Expertise & Experience: The "Why" Behind the Method
The primary challenge in hydrogenating a molecule like 1-diethylaminopent-2-yn-4-ol is achieving selective reduction of the alkyne without causing cleavage of the C-N (diethylamine) or C-O (hydroxyl) bonds. Highly active catalysts like platinum or palladium can readily cleave these bonds, leading to undesirable byproducts such as pentanol-2 and diethylaminopentane. These side reactions not only reduce the yield but also introduce significant downstream purification costs.
The patented process described here circumvents this issue through two key innovations: the use of a less aggressive Raney-Nickel catalyst and the addition of a basic alkali compound (e.g., sodium hydroxide). The Raney-Nickel provides sufficient activity to fully hydrogenate the triple bond under moderate conditions, while the basic additive effectively suppresses the undesired cleavage side reactions. This combination allows for a highly selective and high-yield transformation, which is paramount for industrial-scale economic feasibility.
Experimental Protocol: Industrial Hydrogenation
This protocol is adapted from the process described in patent EP0008411B1.
-
Reactor Preparation: A 2000 mL high-pressure reactor equipped with a high-speed stirrer is charged sequentially with 1000 g of 1-diethylaminopent-2-yn-4-ol (water content < 0.5%), 20 g of Raney-Nickel (as a 50-65% water slurry, corresponding to ~1-2% catalyst loading by weight of substrate), and 1.2 g of powdered sodium hydroxide.
-
Hydrogenation: The reactor is sealed and purged with nitrogen, then pressurized with hydrogen to 5 bar. The reaction is initiated at room temperature (approx. 19-25°C).
-
Temperature Control: The hydrogenation is highly exothermic. The reaction temperature will rise rapidly. Cooling is applied to maintain the internal temperature at approximately 50°C.
-
Reaction Monitoring: The reaction is continued at 50°C and 5 bar, monitoring hydrogen uptake. The reaction is typically complete within 5-6 hours.
-
Work-up and Isolation: Once hydrogen uptake ceases, the heating/cooling is stopped, and the reactor is allowed to cool to room temperature. The catalyst is allowed to settle.
-
Purification: The supernatant clear product is decanted or drawn off. The crude this compound is purified by vacuum distillation to remove any non-volatile impurities, yielding a product with >97% purity.
dot
Caption: Workflow for Catalytic Hydrogenation.
Strategy 2: Reductive Amination of a Ketone Precursor
This strategy employs a common and versatile reaction in organic synthesis: the reduction of an iminium ion intermediate formed in situ from a ketone and a secondary amine. In this case, the target alcohol is produced by the reduction of the ketone precursor, 5-diethylamino-2-pentanone.
Expertise & Experience: The "Why" Behind the Method
This approach is conceptually straightforward: it directly converts a carbonyl group into the desired secondary alcohol. The choice of reducing agent is critical. A powerful reductant like lithium aluminum hydride (LiAlH₄) would work but is expensive, hazardous, and requires strictly anhydrous conditions, making it less suitable for large-scale production.
Sodium borohydride (NaBH₄) emerges as a more practical choice. It is significantly cheaper, safer to handle, and tolerant of protic solvents like methanol or ethanol, which are excellent for dissolving the ketone substrate.[1][2][3][4][5] The reaction proceeds by the hydride from NaBH₄ attacking the electrophilic carbonyl carbon. The resulting alkoxide is then protonated during an aqueous work-up to yield the final alcohol. This method avoids high pressures and specialized equipment, making it highly accessible for laboratory-scale synthesis and adaptable for larger scales.
Experimental Protocol: Ketone Reduction
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 157 g (1.0 mol) of 5-diethylamino-2-pentanone in 500 mL of methanol.
-
Cooling: Cool the solution in an ice-water bath to 0-5°C.
-
Reducing Agent Addition: Prepare a solution of 45 g (1.2 mol) of sodium borohydride in 200 mL of methanol. Add this solution dropwise to the cooled ketone solution over 1 hour, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching and Work-up: Once the reaction is complete, cool the mixture again in an ice bath. Slowly and carefully add 100 mL of water to quench any unreacted NaBH₄.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Add 300 mL of ethyl acetate to the remaining aqueous residue. Transfer to a separatory funnel, shake, and separate the layers. Extract the aqueous layer two more times with 150 mL portions of ethyl acetate.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.
dot
Caption: Workflow for Reductive Amination.
Strategy 3: Grignard Synthesis from an Aldehyde Precursor
The Grignard reaction is a powerful and fundamental tool for forming carbon-carbon bonds. This strategy involves the nucleophilic attack of a Grignard reagent on an aldehyde's carbonyl carbon to create a new secondary alcohol.
Expertise & Experience: The "Why" Behind the Method
To synthesize this compound, two primary Grignard disconnections are possible:
-
4-diethylaminobutanal + methylmagnesium bromide: This adds the methyl group at the C2 position.
-
Acetaldehyde + (3-diethylaminopropyl)magnesium bromide: This forms the C2-C3 bond.
The Grignard reaction is notoriously sensitive to moisture and protic functional groups. The amine in the substrate could potentially react with the Grignard reagent, but intramolecularly, this is less of a concern than external water. Strict anhydrous conditions, including dry solvents (typically diethyl ether or THF) and flame-dried glassware, are essential for success.[5][8][11] The reaction is highly exothermic and requires careful temperature control during the addition of the aldehyde.
Experimental Protocol: Grignard Synthesis
This protocol assumes the synthesis of the aldehyde precursor has been performed separately.
-
Grignard Reagent Setup: In a 1000 mL three-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel (all fitted with drying tubes), place 350 mL of anhydrous diethyl ether. Add 340 mL of a 3.0 M solution of methylmagnesium bromide in diethyl ether (1.02 mol).
-
Aldehyde Addition: Dissolve 143 g (1.0 mol) of 4-diethylaminobutanal in 150 mL of anhydrous diethyl ether and place it in the dropping funnel.
-
Reaction: Cool the Grignard solution in an ice bath. Add the aldehyde solution dropwise to the stirred Grignard reagent at a rate that maintains a gentle reflux. After the addition is complete (approx. 1-2 hours), remove the ice bath and stir the mixture at room temperature for an additional hour.
-
Quenching: Cool the reaction flask back down in a large ice-water bath. Slowly and cautiously add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise to quench the reaction and the excess Grignard reagent. Continue adding until the magnesium salts precipitate and two clear layers form.
-
Extraction: Decant the ether layer. Wash the remaining magnesium salts twice with 100 mL portions of diethyl ether. Combine all ether layers.
-
Washing & Drying: Transfer the combined ether solution to a separatory funnel and wash with 100 mL of brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the diethyl ether by rotary evaporation. Purify the resulting crude oil by vacuum distillation to obtain this compound.
dot
Caption: Workflow for Grignard Synthesis.
Comparative Cost-Effectiveness Analysis
To provide a meaningful comparison, we must evaluate several key performance indicators: raw material cost, process complexity, yield, and safety/environmental considerations.
Data Presentation: Quantitative Comparison of Strategies
| Parameter | Strategy 1: Catalytic Hydrogenation | Strategy 2: Reductive Amination | Strategy 3: Grignard Synthesis |
| Primary Precursor | 1-Diethylaminopent-2-yn-4-ol | 5-Diethylamino-2-pentanone | 4-Diethylaminobutanal |
| Precursor Cost | High (Specialty Chemical) | Moderate | High (Not commercially available, requires synthesis) |
| Key Reagent(s) | Raney-Nickel, H₂ | Sodium Borohydride | Methylmagnesium Bromide |
| Key Reagent Cost | Catalyst: Moderate, H₂: Low | Moderate[1][3] | Moderate to High[6][7] |
| Typical Yield | Very High (93-98%)[1] | Good to High (85-95% est.) | Good (80-90% est.) |
| Reaction Temp. | 20-50°C | 0-25°C | 0-35°C |
| Reaction Pressure | Elevated (5 bar) | Atmospheric | Atmospheric |
| Process Complexity | Requires pressure reactor | Standard glassware | Requires strict anhydrous conditions |
| Safety Concerns | Flammable H₂ gas, pyrophoric catalyst | Flammable solvents, H₂ evolution on quench | Highly reactive/pyrophoric reagent, flammable ether |
| Scalability | Proven Industrial Scale | Readily Scalable | Challenging due to anhydrous needs & exotherm |
| Waste Stream | Spent Nickel catalyst (recyclable) | Borate salts, organic solvents | Magnesium salts, organic solvents |
Discussion of Cost-Effectiveness
Strategy 1: Catalytic Hydrogenation is the quintessential industrial process. Its primary advantage is the exceptionally high yield and selectivity. In large-scale manufacturing, maximizing yield and minimizing purification are the most significant factors in reducing cost per kilogram. While the starting material, 1-diethylaminopent-2-yn-4-ol, is a complex and likely expensive molecule, the efficiency of its conversion justifies the cost. The use of hydrogen gas is inexpensive, and the nickel catalyst can often be recycled. This route is the most cost-effective for continuous, large-scale industrial production where capital investment in pressure equipment is feasible.
Strategy 2: Reductive Amination presents the most balanced profile for lab-scale and pilot-scale production . The starting materials, 5-diethylamino-2-pentanone and sodium borohydride, are commercially available at a moderate cost.[1][3][11][12] The process does not require specialized equipment and is relatively simple and safe to perform under standard laboratory conditions. While the yield may be slightly lower than the hydrogenation route, the significantly lower precursor cost and operational simplicity make it highly attractive for producing kilogram quantities without major capital outlay.
Strategy 3: Grignard Synthesis is the least cost-effective for this specific target molecule. The primary barrier is the lack of a commercially viable source for the required aldehyde precursor, 4-diethylaminobutanal. The necessity of a preceding synthesis step adds significant cost, labor, and potential for yield loss. Furthermore, the stringent anhydrous requirements and the handling of pyrophoric Grignard reagents increase operational complexity and risk, making it difficult to scale safely and economically compared to the other two methods.[8][11] This route would only be considered if the specific aldehyde precursor were available as an inexpensive byproduct from another process.
Conclusion and Recommendations
The choice of a production strategy for this compound is highly dependent on the desired scale of production and available resources.
-
For large-scale, dedicated industrial manufacturing , Strategy 1 (Catalytic Hydrogenation) is the superior choice. Its proven efficiency, high throughput, and exceptional yield outweigh the high cost of the specialized alkyne precursor, leading to the lowest cost-per-unit at scale.
-
For research, process development, and small-to-medium scale production (up to ~100 kg) , Strategy 2 (Reductive Amination) offers the best balance of cost, accessibility, and simplicity. The readily available precursors and straightforward reaction conditions make it an ideal route for producing material for clinical trials or specialized applications without the need for significant capital investment.
-
Strategy 3 (Grignard Synthesis) is not recommended for the dedicated production of this molecule due to the significant challenges and costs associated with its multi-step nature and precursor availability. It remains a valuable tool for medicinal chemists creating novel analogs but is not a cost-effective manufacturing route in this context.
By carefully evaluating these trade-offs, researchers and drug development professionals can select the synthetic strategy that best aligns with their project's economic and logistical requirements.
References
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IndiaMART. (n.d.). Raney Nickel Catalyst. Retrieved from [Link]
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IndiaMART. (n.d.). Sodium Borohydride, NaBH4. Retrieved from [Link]
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The Lab Depot. (n.d.). Sodium Borohydride. Retrieved from [Link]
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Oreate AI Blog. (2025, December 19). Exploring Solvents for Grignard Reactions: A Greener Approach. Retrieved from [Link]
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Ijarse. (n.d.). APPLICATION OF GREEN CHEMISTRY PRICIPLES IN ORGANO-GRIGNARD REACTIONS. Retrieved from [Link]
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Ferlin, F., et al. (2021). A waste-minimized protocol for electrochemical reductive amination and its environmental assessment. Green Chemistry. Retrieved from [Link]
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A Comparative Guide to the Synthesis of 5-Diethylamino-2-pentanol: An Essential Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 5-Diethylamino-2-pentanol in Medicinal Chemistry
This compound is a crucial amino alcohol intermediate in the pharmaceutical industry, primarily recognized for its role in the synthesis of several active pharmaceutical ingredients (APIs).[1][2] Its structural motif is a key component in the side chains of various compounds, most notably antimalarial drugs like hydroxychloroquine.[3][4][5] The therapeutic efficacy of these drugs is often influenced by the nature of this amino alcohol side chain, making the efficient and scalable synthesis of this compound a topic of significant interest for process chemists and drug developers. This guide provides a comprehensive cross-validation of experimental results for the synthesis of this important intermediate, comparing the established industrial methods with viable alternative routes.
Comparative Analysis of Synthetic Methodologies
The synthesis of this compound can be approached through several distinct chemical transformations. This guide will focus on three primary routes:
-
Catalytic Hydrogenation of an Acetylenic Precursor: The current industrial standard.
-
Reductive Amination of an Amino Ketone: A common and versatile method for amine synthesis.
-
Ring-Opening of a Cyclic Ether: An alternative approach offering a different set of precursors and reaction conditions.
A thorough evaluation of these methods, including their respective advantages and disadvantages, is essential for selecting the most appropriate route for a given application, considering factors such as yield, purity, cost, and environmental impact.
Method 1: Catalytic Hydrogenation of 1-Diethylaminopentyne-2-ol
This method represents the most established industrial process for the large-scale production of this compound.[1] The core of this synthesis is the complete reduction of the carbon-carbon triple bond in the acetylenic precursor, 1-diethylaminopentyne-2-ol.
Causality Behind Experimental Choices
The choice of a catalytic hydrogenation approach is driven by its high efficiency and atom economy. The direct addition of hydrogen across the triple bond is a clean reaction with water as the only theoretical byproduct. However, the practical application of this method requires careful control of reaction conditions to prevent undesirable side reactions.
The selection of the catalyst is critical. While highly active noble metal catalysts like platinum and palladium can be used, they often lead to side reactions such as the cleavage of the diethylamino group or dehydration.[1] Industrial processes often favor nickel-based catalysts, such as Raney Nickel, which offer a good balance of activity and selectivity.[1]
To further suppress side reactions and enhance the yield, the reaction is typically carried out in the presence of a basic additive.[1] Alkali or alkaline earth metal hydroxides or carbonates, such as sodium hydroxide, lithium hydroxide, or calcium hydroxide, have been shown to significantly improve the yield of the desired product.[1] The basic conditions likely neutralize any acidic species that could promote side reactions.
Experimental Data & Comparison
| Parameter | Hydrogenation of 1-Diethylaminopentyne-2-ol |
| Precursor | 1-Diethylaminopentyne-2-ol |
| Catalyst | Raney Nickel, Platinum, Palladium, Copper[1] |
| Key Reagents | Hydrogen gas, Basic additive (e.g., NaOH, LiOH)[1] |
| Reaction Conditions | Elevated hydrogen pressure (e.g., 5 bar), Moderate temperature (e.g., 50°C)[1] |
| Reported Yield | ~93% (with basic additive)[1] |
| Key Advantages | High yield, Established industrial process |
| Key Disadvantages | Requires specialized high-pressure equipment, Potential for catalyst deactivation, Side reactions can occur with highly active catalysts[1] |
Experimental Protocol: Catalytic Hydrogenation
Materials:
-
1-Diethylaminopentyne-2-ol
-
Raney Nickel (or other suitable hydrogenation catalyst)
-
Sodium Hydroxide (or other basic additive)
-
Solvent (e.g., ethanol or isopropanol)
-
Hydrogen gas
-
High-pressure autoclave reactor
Procedure:
-
Charge the autoclave with 1-Diethylaminopentyne-2-ol, the solvent, and the basic additive.
-
Add the Raney Nickel catalyst to the mixture.
-
Seal the autoclave and purge with an inert gas (e.g., nitrogen) to remove air.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5 bar).
-
Heat the reaction mixture to the target temperature (e.g., 50°C) with vigorous stirring.
-
Monitor the reaction progress by measuring hydrogen uptake. The reaction is complete when the theoretical amount of hydrogen has been consumed.
-
Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
The crude product can be purified by distillation under reduced pressure.
Workflow Diagram
Caption: Workflow for the catalytic hydrogenation of 1-Diethylaminopentyne-2-ol.
Method 2: Reductive Amination of 5-(Diethylamino)pentan-2-one
Reductive amination is a widely used and versatile method for the synthesis of amines.[6] In the context of this compound synthesis, this approach involves the reduction of the ketone functionality of 5-(diethylamino)pentan-2-one.
Causality Behind Experimental Choices
This two-step, one-pot reaction sequence first involves the formation of an iminium ion intermediate, followed by its reduction to the corresponding amine. However, for the synthesis of this compound, the starting material is already an amino ketone. Therefore, the focus is solely on the selective reduction of the ketone group to a secondary alcohol.
The choice of reducing agent is crucial for this transformation. Strong reducing agents like lithium aluminum hydride (LiAlH4) can be used, but milder and more selective reagents like sodium borohydride (NaBH4) are often preferred for their ease of handling and compatibility with a wider range of functional groups.[7][8] The reaction is typically carried out in a protic solvent, such as methanol or ethanol, which also serves as the proton source for the final alcohol.[9]
Experimental Data & Comparison
| Parameter | Reductive Amination of 5-(Diethylamino)pentan-2-one |
| Precursor | 5-(Diethylamino)pentan-2-one |
| Key Reagents | Sodium Borohydride (NaBH4) or Lithium Aluminum Hydride (LiAlH4), Methanol or Ethanol[7][9] |
| Reaction Conditions | Typically at or below room temperature |
| Reported Yield | Generally high for ketone reductions, though specific data for this substrate is not widely published. |
| Key Advantages | Milder reaction conditions compared to high-pressure hydrogenation, Readily available and inexpensive reducing agents.[7] |
| Key Disadvantages | Potential for side reactions if other reducible functional groups are present, Requires a separate synthesis step for the precursor ketone. |
Experimental Protocol: Reductive Amination
Materials:
-
5-(Diethylamino)pentan-2-one
-
Sodium Borohydride (NaBH4)
-
Methanol
-
Water
-
Dichloromethane (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 5-(diethylamino)pentan-2-one in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride in small portions to the stirred solution. Control the rate of addition to maintain a low temperature.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for a few hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully add water to quench the excess sodium borohydride.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
The product can be further purified by distillation under reduced pressure.
Workflow Diagram
Caption: Workflow for the reductive amination of 5-(diethylamino)pentan-2-one.
Method 3: Ring-Opening of 2-Methyltetrahydrofuran with Diethylamine
This synthetic route offers an alternative pathway that utilizes a readily available cyclic ether, 2-methyltetrahydrofuran, as a starting material. The reaction involves the nucleophilic attack of diethylamine on the ether, leading to the cleavage of a C-O bond and the formation of the desired amino alcohol.
Causality Behind Experimental Choices
The ring-opening of cyclic ethers like 2-methyltetrahydrofuran is typically a challenging reaction due to the inherent stability of the ether linkage. To facilitate this transformation, a catalyst is generally required. Lewis acids are commonly employed to activate the ether oxygen, making the carbon atoms more susceptible to nucleophilic attack.[1][10] The choice of Lewis acid can significantly influence the reaction's efficiency and regioselectivity.
The reaction of an unsymmetrical ether like 2-methyltetrahydrofuran with a nucleophile can potentially yield two different products, depending on which C-O bond is cleaved. The regioselectivity of the ring-opening is influenced by both steric and electronic factors, as well as the nature of the catalyst and the nucleophile. In the case of diethylamine, a moderately strong nucleophile, the reaction likely proceeds via an SN2-like mechanism, with the amine attacking the less sterically hindered carbon atom.
Experimental Data & Comparison
| Parameter | Ring-Opening of 2-Methyltetrahydrofuran |
| Precursor | 2-Methyltetrahydrofuran, Diethylamine |
| Catalyst | Lewis Acid (e.g., AlCl3, BF3·OEt2)[1] |
| Reaction Conditions | Elevated temperature and pressure may be required. |
| Reported Yield | Data for this specific reaction is not readily available in the literature, suggesting it is a less common route. |
| Key Advantages | Utilizes a potentially inexpensive and bio-based starting material (2-methyltetrahydrofuran).[11] |
| Key Disadvantages | Requires a catalyst, Potential for low regioselectivity leading to product mixtures, May require harsh reaction conditions. |
Postulated Experimental Protocol: Ring-Opening
Materials:
-
2-Methyltetrahydrofuran
-
Diethylamine
-
A suitable Lewis acid catalyst (e.g., aluminum trichloride)
-
Anhydrous solvent (e.g., toluene)
-
High-pressure reactor
Procedure (Hypothetical):
-
To a dry high-pressure reactor under an inert atmosphere, add the anhydrous solvent and the Lewis acid catalyst.
-
Add 2-methyltetrahydrofuran to the reactor.
-
Add diethylamine to the reaction mixture.
-
Seal the reactor and heat to the desired temperature with stirring.
-
Maintain the reaction at temperature for a set period, monitoring the progress by GC-MS.
-
After cooling, carefully quench the reaction with a suitable reagent (e.g., a saturated aqueous solution of sodium bicarbonate).
-
Separate the organic layer and extract the aqueous layer with a suitable solvent.
-
Combine the organic layers, dry over a drying agent, and concentrate.
-
The crude product would likely require purification by column chromatography or distillation to isolate the desired isomer.
Logical Relationship Diagram
Caption: Logical flow of the Lewis acid-catalyzed ring-opening of 2-methyltetrahydrofuran.
Conclusion and Future Outlook
The synthesis of this compound is a critical step in the production of important pharmaceuticals. While the catalytic hydrogenation of an acetylenic precursor remains the industrial standard due to its high yield and established scalability, alternative methods such as reductive amination and the ring-opening of cyclic ethers present intriguing possibilities.
Reductive amination offers a milder and potentially more accessible laboratory-scale synthesis, provided the precursor ketone is readily available. The ring-opening of 2-methyltetrahydrofuran, while less explored for this specific transformation, could become a more attractive option with the increasing availability of bio-based 2-MeTHF.
Future research in this area should focus on the development of more efficient and selective catalysts for all three routes. For the hydrogenation pathway, catalysts that minimize side reactions and operate under milder conditions would be beneficial. For reductive amination, the development of a direct, one-pot synthesis of the precursor ketone followed by in-situ reduction would improve the overall efficiency. For the ring-opening approach, the discovery of highly regioselective and active catalysts is paramount. Ultimately, the choice of synthetic route will depend on a careful consideration of scale, cost, safety, and environmental impact.
References
- Process for the preparation of this compound.
- An improved process for the preparation of 7-chloro-4-(5-n-ehtyl-n-2-hydroxyethylamine)-2-pentyl] aminoquinoline and its intermediates.
- Reductions using NaBH4, LiAlH4. Chemistry LibreTexts.
- Studies on Activities and Chemical Characterization of Medicinal Plants in Search for New Antimalarials: A Ten Year Review on Ethnopharmacology. PubMed Central.
- Hydrogenation.
- Hydrogen
- Antimalarials.
- Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs.
- Standard Oper
- Some traditional antimalarial drugs.
- Reduction of carbonyl compounds using sodium tetrahydridobor
- The Rise and Fall of Hydroxychloroquine (HCQ) in COVID Era: A Therapeutic Journey and Synthetic Progress. ChemRxiv.
- A New Perspective in the Lewis Acid Catalyzed Ring Opening of Epoxides. Theoretical Study of Some Complexes of Methanol, Acetic Acid, Dimethyl Ether, Diethyl Ether, and Ethylene Oxide With Boron Trifluoride. PubMed.
- Aluminium triflate: a remarkable Lewis acid catalyst for the ring opening of epoxides by alcohols. Organic & Biomolecular Chemistry (RSC Publishing).
- High-yielding continuous-flow synthesis of antimalarial drug hydroxychloroquine. PubMed Central.
- How to set-up a hydrogenation reaction using palladium on carbon and a hydrogen balloon. YouTube.
- Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one.
- History of antimalarial drugs. Medicines for Malaria Venture.
- LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps.
- An Experimental Approach on Industrial Pd-Ag Supported α-Al2O3 Catalyst Used in Acetylene Hydrogen
- Synthesizing Hydroxychloroquine - Biomedical — TechTransfer and Ventures - Virginia Commonwealth University.
- Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions.
- Alkaloids from Plants with Antimalarial Activity: A Review of Recent Studies. PubMed Central.
- Reductive amin
- Experiment 19 REDUCTION WITH NaBH4 : STERIC AND CONJUGATION EFFECTS (3 Experiments). CHEMISTRY.
- This compound 5412-69-1 wiki.
- Preparation of the Ru/HZSM-5 catalyst and its catalytic performance for the 2-pentanone hydrodeoxygenation reaction. New Journal of Chemistry (RSC Publishing).
- 2-Pentanone, 5-(diethylamino)- | C9H19NO | CID 7739 - PubChem - NIH.
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- 1. mdpi.com [mdpi.com]
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- 8. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. A new perspective in the Lewis acid catalyzed ring opening of epoxides. Theoretical study of some complexes of methanol, acetic acid, dimethyl ether, diethyl ether, and ethylene oxide with boron trifluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of 5-Diethylamino-2-pentanol and Structurally Similar Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Amino Alcohol Scaffold
Amino alcohols are a pivotal class of organic compounds, integral to the synthesis of a vast array of pharmaceuticals, agrochemicals, and specialty materials. Their bifunctional nature, possessing both a nucleophilic amino group and a reactive hydroxyl group, allows for a diverse range of chemical transformations. 5-Diethylamino-2-pentanol is a valuable intermediate, and understanding its reactivity in comparison to its structural isomers and analogs is crucial for optimizing synthetic routes and developing novel molecules.[1] This guide provides an in-depth comparison of the reactivity of this compound with its key structural analogs: 5-diethylamino-1-pentanol , 5-amino-2-pentanol , and 1-diethylamino-2-pentanol . We will delve into the steric and electronic factors influencing their behavior in three fundamental reactions: esterification, oxidation, and cyclization, supported by detailed experimental protocols to enable practical application of these insights.
Structural Analysis and Predicted Reactivity
The reactivity of these amino alcohols is intrinsically linked to their molecular architecture. The relative positions of the hydroxyl and amino groups, and the nature of the substituents on the nitrogen atom, dictate the electronic and steric environment of the reactive centers.
| Compound | Structure | Key Structural Features |
| This compound | CCN(CC)CCCC(C)O | Secondary alcohol, tertiary amine, three-carbon separation between functional groups. |
| 5-Diethylamino-1-pentanol | CCN(CC)CCCCO | Primary alcohol, tertiary amine, four-carbon separation between functional groups. |
| 5-Amino-2-pentanol | CC(O)CCC[NH2] | Secondary alcohol, primary amine, three-carbon separation between functional groups. |
| 1-Diethylamino-2-pentanol | CCN(CC)C(O)CCC | Secondary alcohol, tertiary amine, one-carbon separation (β-amino alcohol). |
Electronic Effects
The nitrogen atom's lone pair of electrons plays a significant role in the reactivity of both the amino and hydroxyl groups. The basicity of the amine influences its nucleophilicity and its ability to participate in intramolecular catalysis.
-
Basicity: Tertiary amines, like in this compound and its 1- and 5-hydroxy isomers, are generally more basic in the gas phase than primary amines (like in 5-amino-2-pentanol) due to the electron-donating effect of the ethyl groups. However, in solution, steric hindrance around the nitrogen can affect its basicity.
-
Intramolecular Interactions: The proximity of the amino and hydroxyl groups in 1-diethylamino-2-pentanol (a β-amino alcohol) allows for the potential of intramolecular hydrogen bonding, which can influence the acidity of the hydroxyl group and the nucleophilicity of the amino group. In the other isomers, with a larger separation between the functional groups, such interactions are less likely.
Steric Effects
Steric hindrance can significantly impact the accessibility of the reactive centers to incoming reagents.
-
Hydroxyl Group Accessibility: The secondary hydroxyl group in this compound and 1-diethylamino-2-pentanol is more sterically hindered than the primary hydroxyl group in 5-diethylamino-1-pentanol. This will likely lead to slower reaction rates for reactions involving the hydroxyl group, such as esterification.
-
Amino Group Accessibility: The tertiary amino group in the diethylamino-substituted compounds is more sterically hindered than the primary amino group in 5-amino-2-pentanol, which will affect its nucleophilicity in reactions like alkylation.
Comparative Reactivity in Key Transformations
Esterification
Esterification of the hydroxyl group is a fundamental transformation for these molecules. The rate of this reaction is expected to be influenced by both steric hindrance at the hydroxyl group and the potential for intramolecular catalysis by the amino group.
Predicted Reactivity Order (Fastest to Slowest):
-
5-Diethylamino-1-pentanol (Primary Alcohol): Least sterically hindered hydroxyl group should lead to the fastest reaction rate.
-
5-Amino-2-pentanol (Secondary Alcohol, Primary Amine): While a secondary alcohol, the less hindered primary amine may have a lesser impact compared to the bulky diethylamino group.
-
This compound (Secondary Alcohol): The secondary nature of the alcohol will slow the reaction compared to its primary counterpart.
-
1-Diethylamino-2-pentanol (β-Amino Alcohol): The proximity of the bulky diethylamino group to the hydroxyl group is likely to cause the most significant steric hindrance, leading to the slowest esterification rate.
Intramolecular catalysis through hydrogen bonding between the amino group and the carboxylic acid could potentially enhance the rate of esterification, particularly for the β-amino alcohol.
Oxidation
Oxidation of the alcohol functionality can yield either an aldehyde (from a primary alcohol) or a ketone (from a secondary alcohol). The choice of oxidizing agent is critical to avoid side reactions involving the amino group.[2]
Predicted Oxidation Products and Reactivity:
-
5-Diethylamino-1-pentanol (Primary Alcohol): Will be oxidized to 5-diethylaminopentanal . Primary alcohols are generally more readily oxidized than secondary alcohols.
-
This compound, 5-Amino-2-pentanol, and 1-Diethylamino-2-pentanol (Secondary Alcohols): Will be oxidized to their corresponding ketones: 5-diethylamino-2-pentanone , 5-amino-2-pentanone , and 1-diethylamino-2-pentanone , respectively. The relative rates of oxidation will depend on the steric environment around the hydroxyl group and the chosen oxidant. It is expected that the less sterically hindered secondary alcohols will react faster.
Intramolecular Cyclization
The potential for intramolecular cyclization to form nitrogen-containing heterocyclic rings is a key feature of amino alcohols. The feasibility and the size of the resulting ring are determined by the distance between the amino and hydroxyl groups.
-
5-Diethylamino-1-pentanol: Can undergo intramolecular cyclization to form a six-membered ring (N-ethyl-2-methylpiperidine) via dehydration.
-
5-Amino-1-pentanol: Can cyclize to form piperidine.[3]
-
This compound and 5-Amino-2-pentanol: Are less likely to undergo simple intramolecular cyclization via dehydration due to the formation of a strained four-membered ring. However, other types of cyclization reactions may be possible under different conditions.
-
1-Diethylamino-2-pentanol: Could potentially form a highly strained three-membered aziridinium ring, but this is generally less favorable.
Experimental Protocols for Comparative Analysis
To empirically validate the predicted reactivity trends, the following standardized experimental protocols are provided. It is crucial to maintain identical reaction conditions (temperature, concentration, solvent, and catalyst loading) for each compound to ensure a valid comparison.
A. Comparative Esterification via Fischer Esterification
This protocol outlines a standard acid-catalyzed esterification with acetic acid. Reaction progress can be monitored by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Caption: Workflow for comparative esterification.
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add the amino alcohol (10 mmol), acetic acid (12 mmol), and toluene (50 mL).
-
Add p-toluenesulfonic acid monohydrate (0.95 g, 5 mol%).
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction progress by taking aliquots from the reaction mixture at regular intervals (e.g., every hour) and analyzing them by GC or HPLC.
-
Compare the rate of disappearance of the starting amino alcohol for each of the four compounds.
B. Comparative Oxidation using Swern Oxidation
The Swern oxidation is a mild and reliable method for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively, and is generally compatible with amines.
Caption: Workflow for comparative Swern oxidation.
-
To a solution of oxalyl chloride (1.1 mmol) in dichloromethane (DCM, 5 mL) at -78 °C, add a solution of dimethyl sulfoxide (DMSO, 2.2 mmol) in DCM (2 mL) dropwise.
-
Stir the mixture for 15 minutes.
-
Add a solution of the amino alcohol (1.0 mmol) in DCM (3 mL) dropwise.
-
Stir for 30 minutes at -78 °C.
-
Add triethylamine (5.0 mmol) and allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
Analyze the crude product by GC or HPLC to determine the conversion and yield of the corresponding aldehyde or ketone.
C. Comparative Intramolecular Cyclization
This protocol is adapted for the cyclization of amino alcohols where the formation of a five or six-membered ring is plausible.[3]
Caption: Workflow for comparative intramolecular cyclization.
-
In a glovebox, charge a stainless steel autoclave with the amino alcohol (1 mmol), Ru3(CO)12 (0.005 mmol), and CataCXium® PCy (dicyclohexylphosphino-9,9-dimethyl-9H-xanthene, 0.015 mmol).
-
Add cyclohexane (3 mL) as the solvent.
-
Seal the autoclave and heat it to 150 °C for 24 hours.
-
After cooling to room temperature, carefully vent the autoclave.
-
Analyze the reaction mixture by GC-MS to identify and quantify the cyclized products.
Data Summary and Interpretation
The following tables summarize the key physical properties of the compounds discussed. The experimental data obtained from the protocols above should be tabulated similarly to allow for a clear comparison of reactivity.
Table 1: Physical Properties of this compound and its Analogs
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C9H21NO | 159.27 | 84-86 @ 6 mmHg[4] |
| 5-Diethylamino-1-pentanol | C9H21NO | 159.27 | 217 |
| 5-Amino-2-pentanol | C5H13NO | 103.16 | Not available |
| 1-Diethylamino-2-pentanol | C9H21NO | 159.27 | Not available |
Table 2: Expected Reactivity Comparison Summary
| Reaction | 5-Diethylamino-1-pentanol | 5-Amino-2-pentanol | This compound | 1-Diethylamino-2-pentanol |
| Esterification | Fastest (Primary OH) | Moderate (Secondary OH) | Slow (Secondary OH) | Slowest (Steric Hindrance) |
| Oxidation Product | Aldehyde | Ketone | Ketone | Ketone |
| Intramolecular Cyclization | Favorable (6-membered ring) | Favorable (6-membered ring) | Unfavorable | Unfavorable |
Conclusion
The reactivity of this compound and its structural analogs is a nuanced interplay of steric and electronic factors. While theoretical predictions provide a strong framework for understanding their chemical behavior, empirical data from standardized experiments are essential for accurate comparisons. This guide offers both the theoretical background and the practical protocols necessary for researchers to investigate and exploit the unique reactivity of these versatile amino alcohol building blocks. The insights gained from such comparative studies will undoubtedly contribute to the development of more efficient and selective synthetic methodologies in the pharmaceutical and chemical industries.
References
-
The oxidation of amino alcohols. - ThinkIR - University of Louisville. (n.d.). Retrieved January 21, 2026, from [Link]
-
Pingena, D., & Vogt, D. (2013). Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols. Catalysis Science & Technology, 3(10), 2538-2544. [Link]
-
This compound. (n.d.). NIST Chemistry WebBook. Retrieved January 21, 2026, from [Link]
-
Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. (2005). Diva-Portal.org. Retrieved January 21, 2026, from [Link]
Sources
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- 2. ir.library.louisville.edu [ir.library.louisville.edu]
- 3. Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C3CY00513E [pubs.rsc.org]
- 4. Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 5-Diethylamino-2-pentanol
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 5-Diethylamino-2-pentanol. As drug development professionals and researchers, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. The following protocols are designed to ensure that waste streams containing this amino alcohol are managed with the highest degree of scientific integrity and regulatory adherence, protecting both laboratory personnel and the environment.
The causality behind these procedures is rooted in the inherent chemical properties of this compound and similar amino alcohols. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, its structure—a secondary alcohol with a tertiary amine group—allows us to infer its hazard profile from well-documented analogs like 2-Pentanol and Diethylaminoethanol. These compounds are typically flammable, irritants to the skin and eyes, and harmful to aquatic life.[1][2][3] Therefore, this compound must be treated as a regulated hazardous waste stream.
Part 1: Hazard Profile and Regulatory Imperative
Understanding the "why" is critical for ensuring compliance. This compound is not a benign substance to be discarded casually. Its disposal is governed by strict federal and local regulations, primarily the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[4] Under RCRA, chemical waste cannot be disposed of in the regular trash or discharged into the sewer system.[4]
The primary hazards compelling this regulatory status are summarized below.
| Hazard Category | Description | Rationale & Causality |
| Flammability | The pentanol backbone suggests a low flash point, making the liquid and its vapors flammable.[5][6] | Alcohols with short carbon chains are often flammable. The presence of a volatile amine group can contribute to this risk. All ignition sources must be rigorously controlled during handling and storage.[7] |
| Corrosivity/Irritation | As an amine, it can be irritating or corrosive to skin and eyes. Vapors may cause respiratory irritation.[1][8] | Amines are alkaline and can disrupt biological tissues upon contact. Proper Personal Protective Equipment (PPE) is non-negotiable to prevent chemical burns and respiratory distress.[9] |
| Environmental Toxicity | Expected to be toxic to aquatic life, with long-lasting effects.[1] | Discharge into the environment must be strictly avoided to prevent contamination of groundwater and harm to ecosystems. Drain disposal is illegal and environmentally irresponsible.[1][10] |
| Reactivity | Reacts exothermically or violently with strong oxidizing agents and acids.[2][3] | The amine group is basic and will react with acids, while the alcohol can be oxidized. Incompatible chemicals must be segregated to prevent dangerous reactions in the waste container.[11] |
Part 2: Step-by-Step Disposal Protocol
This protocol ensures a self-validating system of safety and compliance from the point of generation to final disposal.
Step 1: Immediate Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the appropriate PPE. The goal is to create a complete barrier between you and the chemical.
-
Hand Protection: Wear nitrile or butyl rubber gloves. If direct contact occurs, remove the gloves immediately, and wash your hands thoroughly.[2]
-
Eye Protection: Chemical splash goggles are mandatory. A face shield should be used if there is a significant risk of splashing.[9]
-
Body Protection: A chemically resistant lab coat or apron is required. Ensure it is fully buttoned.
-
Respiratory Protection: Handle only in a well-ventilated area or a certified chemical fume hood to avoid inhaling vapors.[7]
Step 2: Waste Collection and Containerization
The integrity of the disposal process begins with the primary collection container.
-
Select a Compatible Container: Use a clean, leak-proof container made of a material compatible with amino alcohols. High-density polyethylene (HDPE) or glass containers are typically appropriate.[12] Do not use metal containers, as amines can be corrosive to some metals.[12]
-
Headspace Allowance: Do not fill the container to more than 90% of its capacity.[12] This headspace allows for vapor expansion, preventing a dangerous pressure buildup.
-
Secure Closure: Ensure the container has a tightly sealing screw cap. Do not use stoppers or parafilm as a primary closure.
-
Chemical Segregation: Crucially, do not mix this compound waste with incompatible materials. This includes:
Step 3: Labeling and Temporary Storage
Proper labeling is a regulatory requirement and essential for safety.
-
Affix a "Hazardous Waste" Label: As soon as the first drop of waste enters the container, it must be labeled. Obtain official hazardous waste tags from your institution's Environmental Health and Safety (EHS) department.[4]
-
Complete the Label Information: The label must be filled out completely and legibly, including:
-
The words "Hazardous Waste."[13]
-
The full, unabbreviated chemical name: "this compound."
-
The specific constituents and their approximate percentages if it is a mixture.
-
The date accumulation started (the day the first waste was added).
-
The specific hazard characteristics (e.g., Flammable, Irritant).
-
-
Store in a Satellite Accumulation Area (SAA): The labeled container must be stored in a designated SAA.[13] This area must be:
-
At or near the point of waste generation.
-
Under the control of laboratory personnel.
-
In secondary containment (such as a chemical-resistant tray) to contain potential leaks.
-
Away from heat, sparks, or open flames.[7]
-
Step 4: Arranging for Final Disposal
Laboratory personnel are responsible for the safe temporary storage of hazardous waste; final disposal is a specialized, regulated process.
-
Do Not Dispose Down the Drain: Under no circumstances should this chemical be poured down the sink.[4] It is insoluble in water and toxic to aquatic life.
-
Do Not Allow Evaporation in a Fume Hood: This is not a compliant disposal method and releases harmful vapors into the environment.
-
Contact EHS for Pickup: Once the waste container is full (or within the time limit specified by your institution, often 90 days to one year for SAAs), contact your EHS office to arrange for a hazardous waste pickup.[12][13]
-
Incineration: The ultimate disposal method for this type of waste is typically high-temperature incineration by a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[14] This process is designed to destroy the organic molecule completely, converting it to less harmful components like carbon dioxide, water, and nitrogen oxides, which are then treated by scrubber systems.
Part 3: Disposal Workflow and Emergency Procedures
The following diagram illustrates the decision-making process for handling waste this compound.
Caption: Decision workflow for compliant waste handling.
Emergency Procedures: Spill and Exposure Management
Minor Spill (in a fume hood):
-
Alert personnel in the immediate area.
-
Remove all sources of ignition.[15]
-
Absorb the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or dry earth.[5][10]
-
Using non-sparking tools, scoop the absorbent material into a designated, sealable container for hazardous waste.[7]
-
Wipe the area with a suitable solvent (e.g., isopropanol) and then soap and water. Collect all cleaning materials as hazardous waste.
Major Spill (outside a fume hood):
-
Evacuate all non-essential personnel from the area immediately.[15]
-
Alert your institution's emergency response team or EHS.
-
If safe to do so, close the door to the laboratory to contain the vapors.
-
Move to a safe location, upwind if possible.[15]
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek immediate medical attention.[7]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[7]
By adhering to these scientifically grounded and regulation-compliant procedures, you contribute to a culture of safety and uphold your professional responsibility to the broader community and environment.
References
- Safety Data Sheet n-PENTANOL. (2025). BASF.
- 5-Amino-1-pentanol Safety Data Sheet. Santa Cruz Biotechnology.
- 2-Pentanol Safety Data Sheet. (2025). ChemicalBook.
- DL-2-Pentanol Safety Data Sheet. (2025). Fisher Scientific.
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- 2-Pentanol Material Safety Data Sheet. (2005). Sciencelab.com.
- How to Dispose of Chemical Waste. Environmental Health and Safety, University of Tennessee, Knoxville.
- Technical Evaluation Report on Diethylaminoethanol (DEAE). (2001). Agricultural Marketing Service, USDA.
- ICSC 1428 - 2-PENTANOL (RACEMIC MIXTURE). International Chemical Safety Cards.
- Hazardous Waste Disposal. University of Wisconsin-Milwaukee.
- AMINO ALCOHOL EA Safety Data Sheet. (2018).
- 2-pentanol Safety Data Sheet. (2024). Sigma-Aldrich.
- Steps in Complying with Regulations for Hazardous Waste. (2025). US EPA.
- 2-Pentanol Safety Data Sheet. (2019).
- Regulations for Hazardous Waste Generated at Academic Laboratories. (2025). US EPA.
- How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA.
- Hazardous Waste Disposal Guide. (2023). Northwestern University.
- Diethylethanolamine PubChem Entry. National Institutes of Health.
- Hazardous Substance Fact Sheet: Amyl Alcohol. New Jersey Department of Health.
- 1-Pentanol Chemical Data. (2018). Regulations.gov.
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A Senior Application Scientist's Guide to Personal Protective Equipment for 5-Diethylamino-2-pentanol
This guide provides essential safety protocols and logistical frameworks for the handling and disposal of 5-Diethylamino-2-pentanol. As drug development professionals, our commitment to safety is as paramount as our pursuit of scientific innovation. The following protocols are designed to be a self-validating system, grounded in established chemical safety principles, to ensure the well-being of all laboratory personnel. This document moves beyond a simple checklist, delving into the causality behind each recommendation to foster a deeply ingrained culture of safety.
Hazard Assessment: Understanding the "Why"
A synthesized hazard profile, based on analogous compounds, is summarized below.
| Hazard Class | GHS Hazard Statement | Rationale & Implication | Source(s) |
| Flammable Liquid | H226: Flammable liquid and vapor. | The pentanol backbone contributes to its flammability. All work must be conducted away from ignition sources, and appropriate fire suppression equipment must be readily available.[2][3] | [2][3] |
| Acute Toxicity | H332: Harmful if inhaled. | Vapors can be harmful if breathed in. This necessitates the use of engineering controls like fume hoods as the primary line of defense.[4] | [4] |
| Skin Irritation | H315: Causes skin irritation. | The amine and alcohol functionalities can irritate the skin upon contact, requiring robust hand and body protection.[2] | [2] |
| Eye Damage | H318/H319: Causes serious eye damage/irritation. | This is a critical hazard. The corrosive nature of amines can cause irreversible eye damage upon splashing.[2][4] | [2][4] |
| Respiratory Irritation | H335: May cause respiratory irritation. | Inhalation of vapors can lead to irritation of the respiratory tract, reinforcing the need for excellent ventilation.[2][4] | [2][4] |
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not a one-size-fits-all approach; it is dictated by a risk assessment of the specific procedures being performed. The following recommendations constitute the minimum required PPE for handling this compound.
Eye and Face Protection: The Non-Negotiable Barrier
Given the high risk of serious eye damage, eye protection is mandatory at all times.
-
Minimum Requirement: Chemical splash goggles that conform to ANSI Z87.1 or European Standard EN166 must be worn whenever handling the chemical in any capacity.[5][6]
-
Elevated Splash Risk: When transferring larger volumes (>50 mL), working with heated material, or performing tasks with a significant risk of splashing, a full-face shield must be worn in addition to chemical splash goggles.[7] The goggles provide a seal around the eyes, while the face shield protects the rest of the face.
Hand Protection: Selecting the Right Glove
The choice of glove material is critical for preventing skin irritation and absorption. Amines and alcohols can degrade common glove materials at different rates.
-
Recommended Materials: Nitrile or neoprene gloves are recommended for handling amines and alcohols.[7][8] Butyl rubber gloves offer excellent protection against a wide range of chemicals, including alcohols and bases.[8]
-
Inspection is Key: Before every use, gloves must be inspected for any signs of degradation, punctures, or tears.[7]
-
Double Gloving: For tasks involving larger quantities or extended handling times, consider wearing two pairs of nitrile gloves. This provides an additional layer of protection and allows for the safe removal of the outer glove if contamination occurs.
-
Immediate Removal: If gloves become contaminated, remove them immediately using the proper technique (see Section 3.2) and wash your hands thoroughly.
| Glove Material | Performance with Alcohols | Performance with Amines | Overall Recommendation | Source(s) |
| Nitrile | Good | Good | Recommended | [5][8] |
| Neoprene | Good | Good | Recommended | [7][8] |
| Butyl Rubber | Excellent | Excellent | Highly Recommended | [8] |
| Natural Rubber (Latex) | Fair | Poor to Fair | Not Recommended | [8] |
| Polyvinyl Chloride (PVC) | Good | Poor | Not Recommended | [8] |
Body Protection: Shielding from Spills and Splashes
-
Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned to provide maximum coverage.[7]
-
Chemical Apron: For added protection against spills during transfers or other high-risk procedures, a chemical-resistant apron should be worn over the lab coat.[7]
-
Footwear: Closed-toe shoes made of a non-porous material must be worn at all times in the laboratory.[7] Perforated shoes or sandals are strictly prohibited.
Respiratory Protection: The Final Line of Defense
Engineering controls, specifically the use of a certified chemical fume hood, are the primary method for controlling inhalation hazards. Respiratory protection is a necessary supplement in specific situations.
-
Standard Operations: For routine handling of small quantities inside a functioning chemical fume hood, respiratory protection is typically not required.
-
High-Risk Scenarios: A respirator may be necessary when working outside of a fume hood, during a large spill, or in areas with inadequate ventilation.[7] In these cases, a half-mask or full-face respirator with combination organic vapor/ammonia cartridges is required.[5]
-
Fit Testing: All personnel required to wear respirators must be properly fit-tested and trained in their use, maintenance, and limitations, in accordance with OSHA 29 CFR 1910.134.
Caption: Respiratory Protection Selection Workflow
Operational Plan: From Preparation to Emergency
A safe laboratory environment relies on established, repeatable procedures.
Step-by-Step PPE Donning and Doffing Sequence
-
Donning (Putting On):
-
Put on closed-toe shoes and long pants.
-
Don the flame-resistant lab coat and fasten all buttons.
-
If required, don a chemical-resistant apron.
-
Put on chemical splash goggles.
-
Wash and dry hands thoroughly.
-
Put on the first pair of gloves, then the second (if double-gloving). Ensure cuffs are pulled over the sleeves of the lab coat.
-
If required, perform a seal check and don your respirator.
-
-
Doffing (Taking Off): This sequence is critical to prevent cross-contamination.
-
Remove the outer pair of gloves (if used).
-
Remove the chemical apron.
-
Remove the lab coat, turning it inside out as you remove it.
-
Remove inner gloves by peeling them off from the cuff, ensuring you only touch the inside surface of the second glove.
-
Remove the face shield and/or goggles from the back.
-
If used, remove the respirator.
-
Wash hands thoroughly with soap and water.
-
Safe Handling Protocols
-
Ventilation: Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.
-
Static Electricity: This chemical is a flammable liquid.[1] When transferring from a larger container, ensure that the container and receiving equipment are properly grounded and bonded to prevent static discharge, which can serve as an ignition source.[9] Use only non-sparking tools.[1]
-
Housekeeping: Keep the work area clean and uncluttered. In case of a minor spill, have an appropriate spill kit ready.
Emergency Procedures
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[10] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[6] If they feel unwell, call a poison control center or doctor.
-
Spill Response: For minor spills inside a fume hood, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[3] For large spills, evacuate the area and alert emergency responders.[11]
Disposal Plan: Managing Contaminated Materials
All waste must be handled in accordance with local, state, and federal regulations.[11]
-
Contaminated PPE: Used gloves, aprons, and other contaminated disposable materials should be collected in a designated, labeled hazardous waste container.
-
Chemical Waste: Unused or waste this compound must be disposed of as hazardous chemical waste. Do not pour it down the drain.[11] It should be collected in a clearly labeled, sealed container and disposed of through your institution's Environmental Health and Safety (EHS) office.
References
- Amine Usage Guidelines for High-Purity Amines in Industry. Diplomata Comercial.
- Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. Vertex AI Search.
- Personal protective equipment for handling N,N,4-Trimethyl-4-penten-2-yn-1-amine. Benchchem.
- Diethylaminoethanol. Agricultural Marketing Service.
- SAFETY DATA SHEET - 2-Pentanol. Sigma-Aldrich.
- SAFETY DATA SHEET - (+/-)-2-Pentanol. Thermo Fisher Scientific.
- SAFETY DATA SHEET - 2-(Diethylamino)ethanol. Sigma-Aldrich.
- Safety data sheet - PENTANOL. BASF.
- SAFETY DATA SHEET - DL-2-Pentanol. Fisher Scientific.
- 5-Amino-1-pentanol Safety Information. Santa Cruz Biotechnology.
- SDS US - FORMULA 501. CTI Water Treatment Solutions.
- Safety Data Sheet n-PENTANOL. BASF.
- SAFETY DATA SHEET - 2-Pentanol. Sigma-Aldrich.
- OSHA Glove Selection Chart. University of South Florida.
- 2-Pentanol - Safety Data Sheet. Agilent Technologies.
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
